molecular formula C10H18N2O2 B1355730 Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 208837-83-6

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B1355730
CAS No.: 208837-83-6
M. Wt: 198.26 g/mol
InChI Key: UWWZMHWHRBGMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 208837-83-6 , 273206-92-1 ) is a versatile azabicyclohexane derivative of significant interest in medicinal and synthetic chemistry. This compound, with a molecular formula of C10H18N2O2 and a molecular weight of 198.26 g/mol , serves as a crucial synthetic intermediate and molecular scaffold. Its unique, rigid bicyclic structure incorporates multiple stereocenters, making it a valuable building block for constructing complex molecules with defined three-dimensional geometry . Its primary research value lies in its application as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Specifically, this compound and its stereoisomers, such as the (1R,5S,6s) configured derivative , have been employed in sophisticated synthetic routes. A prominent application documented in the literature is its use in the development of an inhibitor of NF-κΒ inducing kinase (NIK) . In this context, the azabicyclo[3.1.0]hexane core is a critical structural component that contributes to the potency and selectivity of the final drug candidate, which is relevant for researching autoimmune and inflammatory diseases . The compound is typically supplied as a light yellow to light brown liquid or solid . To preserve its stability and purity, it is recommended to store it in a dark place under an inert atmosphere at 2-8°C . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or consumer use. Researchers are advised to consult the safety data sheet (SDS) and handle this material with appropriate precautions .

Properties

IUPAC Name

tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-4-6-7(5-12)8(6)11/h6-8H,4-5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWZMHWHRBGMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585531
Record name tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208837-83-6
Record name tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, a valuable building block in medicinal chemistry. The 3-azabicyclo[3.1.0]hexane scaffold is a key structural feature in a variety of biologically active compounds, including the broad-spectrum antibacterial agent trovafloxacin.[1] This document details two primary, reliable synthetic pathways: a route proceeding via cyclopropanation and subsequent Curtius rearrangement, and an alternative pathway involving epoxidation and subsequent amination.

This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. It offers detailed experimental protocols, quantitative data for each synthetic step, and visual representations of the reaction pathways to facilitate a thorough understanding and practical application of these synthetic methods.

Core Synthetic Pathways

Two principal synthetic routes have been established for the efficient synthesis of this compound. The choice of pathway may depend on the availability of starting materials, desired stereochemistry, and scalability considerations.

  • Cyclopropanation of N-Boc-2,5-dihydropyrrole followed by Curtius Rearrangement: This route involves the formation of the bicyclic ring system through a rhodium-catalyzed cyclopropanation reaction, followed by functional group manipulation to introduce the 6-amino group.

  • Epoxidation of N-Boc-3-pyrroline and Subsequent Amination: This pathway utilizes an epoxidation reaction to form a key intermediate, which is then opened with an amine source to install the desired amino functionality.

Pathway 1: Cyclopropanation and Curtius Rearrangement

This synthetic approach commences with the commercially available N-Boc-2,5-dihydropyrrole. The key steps involve the diastereoselective formation of the cyclopropane ring, followed by hydrolysis of the resulting ester and a Curtius rearrangement to install the Boc-protected amino group.

Experimental Workflow

Workflow_Pathway_1 start Start: N-Boc-2,5-dihydropyrrole step1 Step 1: Cyclopropanation start->step1 Ethyl Diazoacetate, Rh2(OAc)4 step2 Step 2: Ester Hydrolysis step1->step2 NaOH or LiOH step3 Step 3: Curtius Rearrangement step2->step3 DPPA, t-BuOH end Final Product: tert-Butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate step3->end

Caption: Workflow for the synthesis via cyclopropanation and Curtius rearrangement.

Step 1: Synthesis of ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate

The synthesis begins with the rhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate. This reaction can be tuned to selectively produce either the exo- or endo-diastereomer by the choice of catalyst and hydrolysis conditions.[1]

Experimental Protocol:

To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) in a suitable solvent such as dichloromethane or dichloroethane, is added a catalytic amount of a dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.005 mol%). Ethyl diazoacetate (1.1-1.5 eq) is then added dropwise to the reaction mixture at room temperature. The reaction is monitored by TLC until completion. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate.

Starting MaterialProductCatalystYield (%)Diastereomeric Ratio (exo:endo)Reference
N-Boc-2,5-dihydropyrroleethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylateRh₂(OAc)₄~75% (combined)~1:1[2]
N-Boc-2,5-dihydropyrroleethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylateRh₂(esp)₂HighSelective for exo[2]
Step 2: Synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions.

Experimental Protocol:

To a solution of ethyl 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylate (1.0 eq) in a mixture of THF and water is added an excess of a base such as lithium hydroxide or sodium hydroxide (2-3 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The mixture is then acidified with a suitable acid (e.g., 1M HCl) to pH ~3-4 and extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the carboxylic acid, which is often used in the next step without further purification.

Starting MaterialProductReagentsYield (%)Reference
ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acidLiOH or NaOH, H₂O/THFQuantitativeGeneral knowledge
Step 3: Synthesis of tert-butyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-3-carboxylate

The final step involves a Curtius rearrangement of the carboxylic acid. The use of diphenylphosphoryl azide (DPPA) allows for a one-pot conversion of the carboxylic acid to the Boc-protected amine in the presence of tert-butanol.

Experimental Protocol:

To a solution of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid (1.0 eq) in an anhydrous solvent such as toluene or dioxane is added triethylamine (1.1-1.5 eq) and diphenylphosphoryl azide (DPPA, 1.1-1.3 eq). The mixture is stirred at room temperature for a short period, followed by the addition of tert-butanol (excess). The reaction mixture is then heated to reflux until the reaction is complete (evolution of nitrogen gas ceases). After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford tert-butyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-3-carboxylate. The final deprotection of one of the Boc groups can be achieved under acidic conditions to yield the target compound.

Starting MaterialProductReagentsYield (%)Reference
3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acidtert-butyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-3-carboxylateDPPA, Et₃N, t-BuOHNot specifiedGeneral procedure

Pathway 2: Epoxidation and Amination

This alternative route begins with the readily available N-Boc-3-pyrroline. The key steps are the formation of an epoxide, followed by a nucleophilic ring-opening with an azide, and subsequent reduction to the amine.

Experimental Workflow

Workflow_Pathway_2 start Start: N-Boc-3-pyrroline step1 Step 1: Epoxidation start->step1 m-CPBA step2 Step 2: Azide Ring-Opening step1->step2 NaN3, NH4Cl step3 Step 3: Azide Reduction step2->step3 H2, Pd/C or PPh3 end Final Product: tert-Butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate step3->end

Caption: Workflow for the synthesis via epoxidation and amination.

Step 1: Synthesis of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate

N-Boc-3-pyrroline is epoxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding epoxide.

Experimental Protocol:

To a solution of N-Boc-3-pyrroline (4.0 g, 0.024 mol) in dichloromethane (40 mL) at room temperature is added m-CPBA (0.3 mol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with a sodium sulfite solution, and the organic layer is washed with a sodium bicarbonate solution. The organic phase is then concentrated to give tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.[3]

Starting MaterialProductReagentsYield (%)Reference
N-Boc-3-pyrrolinetert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylatem-CPBA100%[3]
Step 2: Synthesis of tert-butyl 6-azido-3-azabicyclo[3.1.0]hexane-3-carboxylate

The epoxide is then opened with an azide source, typically sodium azide, in the presence of a proton source like ammonium chloride. This reaction proceeds via an Sₙ2 mechanism, leading to the trans-azido alcohol.

Experimental Protocol:

To a solution of tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (1.0 eq) in a solvent mixture such as ethanol/water is added sodium azide (1.5-2.0 eq) and ammonium chloride (1.5-2.0 eq). The reaction mixture is heated to reflux and monitored by TLC. After completion, the mixture is cooled, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the azido alcohol intermediate. This intermediate is then typically converted to the target amine without extensive purification.

Starting MaterialProductReagentsYield (%)Reference
tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylatetert-butyl 6-azido-3-azabicyclo[3.1.0]hexane-3-carboxylateNaN₃, NH₄ClNot specifiedGeneral procedure
Step 3: Synthesis of this compound

The final step is the reduction of the azide to the primary amine. This can be achieved through various methods, including catalytic hydrogenation or a Staudinger reaction.

Experimental Protocol (Catalytic Hydrogenation):

The crude azido alcohol from the previous step is dissolved in a suitable solvent like methanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere (balloon pressure or in a Parr shaker) until the reaction is complete. The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give the desired product, this compound.

Experimental Protocol (Staudinger Reaction):

To a solution of the crude azido alcohol in THF is added triphenylphosphine (1.1 eq). The mixture is stirred at room temperature, and then water is added. The reaction is stirred until the intermediate iminophosphorane is fully hydrolyzed. The solvent is removed, and the product is purified by chromatography to separate it from triphenylphosphine oxide.

Starting MaterialProductReagentsYield (%)Reference
tert-butyl 6-azido-3-azabicyclo[3.1.0]hexane-3-carboxylateThis compoundH₂, Pd/CHighGeneral procedure
tert-butyl 6-azido-3-azabicyclo[3.1.0]hexane-3-carboxylateThis compound1. PPh₃, 2. H₂OHighGeneral procedure

Conclusion

This technical guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The choice between the cyclopropanation/Curtius rearrangement route and the epoxidation/amination route will depend on specific laboratory capabilities, desired stereochemical outcomes, and economic considerations. Both pathways utilize readily available starting materials and employ well-established chemical transformations, making them accessible to a broad range of synthetic chemists. The provided experimental protocols and quantitative data serve as a valuable resource for the practical synthesis of this important medicinal chemistry building block.

References

Technical Guide: Physical and Chemical Properties of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-3-Boc-3-azabicyclo[3.1.0]hexane is a conformationally constrained diamine building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure serves as a valuable scaffold for the synthesis of novel therapeutic agents, providing a defined orientation for pharmacophoric groups. The presence of a protected primary amine and a Boc-protected secondary amine allows for selective functionalization, making it a versatile intermediate in the synthesis of complex molecules.

This technical guide provides a comprehensive overview of the physical and chemical properties of the exo isomer of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane, along with detailed experimental protocols for its synthesis and purification, and its applications in drug development.

Physicochemical Properties

The physical and chemical properties of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane are summarized in the table below. This data is compiled from various chemical suppliers and databases.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈N₂O₂[1]
Molecular Weight 198.26 g/mol [1]
CAS Number 273206-92-1[1]
Appearance Off-white to yellow solid or low melting point solid/liquid[1]
Melting Point 45-47 °C[1]
Density 1.1 g/cm³[1]
Refractive Index 1.52[1]
Purity ≥95%[1]
Storage Store long-term in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

Chemical Structure and Stereochemistry

The structure of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane features a fused cyclopropane and pyrrolidine ring system. The "Boc" group (tert-butyloxycarbonyl) serves as a protecting group for the nitrogen at position 3. The amine group at position 6 can exist in two diastereomeric forms: exo and endo. This guide focuses on the exo isomer, where the amino group is oriented on the opposite face of the larger ring system relative to the cyclopropane bridge.

Spectral Data

Note: Detailed Certificate of Analysis (COA) with complete spectral data can be requested from commercial suppliers.

Experimental Protocols

The synthesis of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane can be achieved through a multi-step process. The following protocols are based on established synthetic methodologies for related 3-azabicyclo[3.1.0]hexane systems.

Synthesis of exo-tert-Butyl 6-Carboxylate-3-azabicyclo[3.1.0]hexane-3-carboxylate

A key intermediate in the synthesis of the target compound is the corresponding exo-6-carboxylate derivative. This can be synthesized via a rhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with an alkyl diazoacetate.[3][4]

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Ethyl diazoacetate

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-Boc-2,5-dihydropyrrole in anhydrous DCM, add a catalytic amount of the dirhodium(II) catalyst.

  • Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture at room temperature.

  • Stir the reaction mixture overnight.

  • Upon completion (monitored by TLC), quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The resulting crude exo- and endo-esters can be separated by column chromatography on silica gel.

  • For hydrolysis, dissolve the isolated exo-ester in a mixture of ethanol and aqueous NaOH solution.

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the carboxylic acid.

Conversion to exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

The carboxylic acid can be converted to the amine via a Curtius rearrangement or a similar transformation.

Materials:

  • exo-tert-Butyl 6-carboxylate-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • tert-Butanol

  • Toluene, anhydrous

  • Hydrochloric acid (HCl)

Procedure:

  • To a solution of the carboxylic acid in anhydrous toluene, add triethylamine and diphenylphosphoryl azide.

  • Heat the reaction mixture to reflux.

  • After the formation of the acyl azide is complete, add tert-butanol and continue to reflux to facilitate the Curtius rearrangement to the Boc-protected amine.

  • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The resulting di-Boc protected compound is then treated with a strong acid, such as HCl in dioxane, to selectively remove the newly introduced Boc group, yielding the desired exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Purification

The final compound can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of methanol in dichloromethane.[5][6]

General Procedure for Column Chromatography:

  • Prepare a slurry of silica gel in the initial, less polar eluent.

  • Pack a column with the slurry.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Applications in Drug Development

The rigid 3-azabicyclo[3.1.0]hexane scaffold is a "privileged structure" in medicinal chemistry, meaning it is a structural motif that is recurrent in biologically active compounds. This core is often used as a constrained analog of piperidine or pyrrolidine to improve potency, selectivity, and pharmacokinetic properties.

exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane is a key intermediate in the synthesis of several classes of therapeutic agents:

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: This scaffold is a crucial component of Saxagliptin, a potent and selective DPP-IV inhibitor used for the treatment of type 2 diabetes.[3] The rigid structure helps to correctly position the pharmacophoric elements for optimal binding to the enzyme's active site.

  • T-type Calcium Channel Inhibitors: Derivatives of 3-azabicyclo[3.1.0]hexane have been designed and synthesized as inhibitors of T-type calcium channels, which are potential targets for the treatment of neuropathic pain and epilepsy.[4]

  • μ-Opioid Receptor Antagonists: The scaffold has been incorporated into molecules targeting opioid receptors.[7]

  • Histone Deacetylase (HDAC) Inhibitors: It is used as an intermediate in the preparation of novel HDAC inhibitors, which are being investigated as anti-cancer agents.[8][9]

Safety and Handling

Based on available safety data sheets, exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane should be handled with care in a well-ventilated area.[1]

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this compound.

Visualization of Synthetic Workflow

The following diagram illustrates a general synthetic pathway to exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Separation & Hydrolysis cluster_2 Step 3: Curtius Rearrangement cluster_3 Step 4: Deprotection start N-Boc-2,5-dihydropyrrole reagent1 Ethyl diazoacetate Rh₂(OAc)₄ intermediate1 exo/endo-Ester Mixture start->intermediate1 reagent1->intermediate1  DCM separation Column Chromatography intermediate1->separation intermediate1->separation hydrolysis NaOH, EtOH/H₂O separation->hydrolysis intermediate2 exo-Carboxylic Acid hydrolysis->intermediate2 reagent2 1. DPPA, TEA, Toluene 2. t-BuOH intermediate3 Di-Boc Protected Amine intermediate2->intermediate3 reagent2->intermediate3 reagent3 HCl in Dioxane final_product exo-6-amino-3-Boc-3- azabicyclo[3.1.0]hexane intermediate3->final_product reagent3->final_product

Caption: Synthetic workflow for exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Logical Relationship in Drug Design

The use of the 3-azabicyclo[3.1.0]hexane core is a strategic choice in drug design to achieve specific pharmacological profiles.

G core 3-Azabicyclo[3.1.0]hexane Core constrained Conformationally Constrained Analog (of Piperidine/Pyrrolidine) core->constrained properties Improved Pharmacological Properties constrained->properties potency Increased Potency properties->potency selectivity Enhanced Selectivity properties->selectivity pk Favorable PK Profile properties->pk

Caption: Role of the 3-azabicyclo[3.1.0]hexane core in drug design.

References

Spectroscopic Insights into tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a conformationally constrained diamine derivative frequently utilized as a scaffold in the design of bioactive molecules. Its rigid bicyclic structure is of significant interest in the development of therapeutic agents, particularly as an intermediate in the synthesis of novel histone deacetylase (HDAC) inhibitors. The precise characterization of this and related molecules by NMR spectroscopy is crucial for confirming chemical structure, assessing purity, and understanding conformational properties.

NMR Data Presentation

Due to the absence of publicly available experimental ¹H and ¹³C NMR data for this compound, we present the data for a closely related precursor, tert-butyl 6-(benzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate. The removal of the benzyl protecting group from this precursor yields the target primary amine. The following tables summarize the ¹H NMR data for this N-benzylated derivative.

Table 1: ¹H NMR Data for tert-butyl 6-(benzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate*
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not publicly available---

Note: Specific peak assignments, coupling constants, and integration values are not available in the public domain. A general representation of an expected ¹H NMR spectrum would show signals for the tert-butyl protons (singlet, 9H), the protons of the bicyclic core, and the protons of the benzyl group.

Table 2: ¹³C NMR Data for tert-butyl 6-(benzylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate*
Chemical Shift (δ) ppmAssignment
Data not publicly available-

Note: The ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the bicyclic and benzyl moieties.

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of NMR data for compounds of this class, based on standard laboratory practices.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample (this compound or its derivative) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The solution is transferred to a 5 mm NMR tube.

  • The sample is vortexed to ensure homogeneity.

NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • ¹H NMR:

    • The spectrum is acquired at room temperature.

    • A sufficient number of scans are collected to achieve an adequate signal-to-noise ratio.

    • The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR:

    • Proton-decoupled spectra are acquired to simplify the spectrum to a series of singlets for each unique carbon atom.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the deuterated solvent peak.

Data Analysis Workflow

The logical flow for acquiring and interpreting NMR data is crucial for structural elucidation.

NMR_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Integration, Peak Picking, J-coupling) D->E F Structural Elucidation & Confirmation E->F

Diagram 1: A generalized workflow for NMR data acquisition and analysis.

Logical Relationship of Synthetic Precursors

The target compound is typically synthesized from a protected precursor. The following diagram illustrates the synthetic relationship.

Synthesis_Relationship Precursor tert-butyl 6-(benzylamino)-3- azabicyclo[3.1.0]hexane-3-carboxylate Reaction Debenzylation (e.g., Hydrogenolysis) Precursor->Reaction Target tert-butyl 6-amino-3- azabicyclo[3.1.0]hexane-3-carboxylate Reaction->Target

Diagram 2: Synthetic route from a protected precursor to the target primary amine.

Conclusion

While the specific experimental ¹H and ¹³C NMR data for this compound are not publicly available, this guide provides a framework for understanding the type of data expected and the methodologies for its acquisition. The provided information on related compounds and general protocols serves as a valuable resource for researchers working with this important chemical intermediate. For definitive structural confirmation, it is recommended to acquire NMR data on a well-characterized sample.

In-Depth Technical Guide: tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No. 208837-83-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 208837-83-6, identified as tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate . This compound is a valuable chiral building block in synthetic and medicinal chemistry. Its rigid bicyclic structure, a 3-azabicyclo[3.1.0]hexane moiety, is a key component in the development of various therapeutic agents. This framework serves as a conformationally constrained isostere for more flexible ring systems like piperidine, making it of significant interest in drug design.

This document details the compound's physicochemical properties, available characterization data, a representative synthetic protocol, and its applications in drug discovery, with a focus on its role as a key intermediate.

Compound Identification and Physicochemical Properties

The compound is most commonly known by its IUPAC name, this compound. It is also referred to by several synonyms.

Table 2.1: Compound Identification

IdentifierValue
CAS Number 208837-83-6
IUPAC Name This compound
Synonyms 6-AMINO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE, (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic Acid 1,1-Dimethylethyl Ester
Molecular Formula C₁₀H₁₈N₂O₂[1][2]
Molecular Weight 198.26 g/mol
InChI Key UWWZMHWHRBGMIT-UHFFFAOYSA-N[3]

Table 2.2: Physicochemical Data

PropertyValueSource
Physical Form White crystalline powder, solid, or semi-solid[3]
Melting Point 131-132 °C
Topological Polar Surface Area (TPSA) 55.6 Ų
logP (calculated) 0.3
Purity Typically ≥97-98%[2][3]

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for research and development. The literature describes several routes to the core 3-azabicyclo[3.1.0]hexane system, often involving cyclopropanation of a pyrroline derivative. A representative synthesis for the title compound is described as part of the development of the antibacterial agent Trovafloxacin.

Experimental Protocol: Synthesis of (1α,5α,6α)-6-tert-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane

This protocol is based on a reported synthesis and outlines the key steps.

Materials:

  • (1α,5α,6α)-3-N-benzyl-6-tert-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane

  • Methanol (MeOH)

  • 5% Palladium on Carbon (Pd/C, type 39, 50% wet)

  • Hydrogen (H₂) gas

Procedure:

  • To a solution of (1α,5α,6α)-3-N-benzyl-6-tert-butoxycarbonylamino-3-azabicyclo[3.1.0]hexane (18.5 g, 0.064 mol) in methanol (185 mL), add 1.8 g of 5% Pd/C (50% wet).

  • Stir the suspension under a hydrogen atmosphere at ambient temperature and pressure for 3.5 hours.

  • Upon reaction completion (monitored by a suitable method such as TLC or LC-MS), filter the reaction mixture to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The resulting solid can be further purified by stirring in petroleum ether and filtering to obtain the desired product as white needles.

Yield: 95%

Purification

Purification of the final compound is typically achieved by recrystallization from a suitable solvent system, such as petroleum ether, or by flash chromatography on silica gel.

Characterization and Data

Detailed spectroscopic data for this compound is not widely available in the public domain. The following information is based on data reported in the literature.

Table 4.1: Spectroscopic and Analytical Data

Data TypeObserved Data
Mass Spectrometry (MS) m/z (M⁺+1) 289 (for the N-benzyl precursor)
¹H Nuclear Magnetic Resonance (¹H NMR) A proton alpha to the amide was observed at δ 2.32 ppm, confirming the exo product stereochemistry.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Data not available in the searched literature.
Infrared (IR) Spectroscopy Data not available in the searched literature.

Note: The provided mass spectrometry data is for the N-benzylated precursor of the title compound.

Applications in Drug Development

The primary application of this compound is as a foundational scaffold for the synthesis of more complex, biologically active molecules. Its rigid structure allows for the precise spatial orientation of functional groups, which is a critical aspect of rational drug design.

Role as a Key Intermediate

This compound is a key intermediate in the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system (CNS) and infectious diseases. Its structural features are used to design potent and selective receptor modulators. For example, it is a crucial component for creating drug candidates for conditions such as epilepsy and anxiety.[4]

Synthesis of Trovafloxacin

A notable application is in the industrial synthesis of Trovafloxacin, a broad-spectrum fluoroquinolone antibiotic. The (1α,5α,6α)-3-azabicyclo[3.1.0]hexane ring system is essential for the antibacterial activity of Trovafloxacin, which it exerts by inhibiting bacterial DNA gyrase.[4]

Biological Activity and Mechanism of Action

There is no publicly available data on the intrinsic biological activity or the specific mechanism of action of this compound itself. Its utility lies in its incorporation into larger molecules, where the resulting compounds derive their biological activity from the overall structure. The 3-azabicyclo[3.1.0]hexane core imparts conformational rigidity, which can enhance binding affinity and selectivity for a specific biological target.

Workflow and Pathway Visualizations

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic approach to the core 3-azabicyclo[3.1.0]hexane ring system, which is a precursor to the title compound.

Synthetic_Pathway cluster_start Starting Materials cluster_cyclo Key Reaction cluster_inter Intermediate cluster_final Functionalization Pyrroline Pyrroline Derivative Cycloaddition [2+1] Cycloaddition Pyrroline->Cycloaddition Diazoacetate Ethyl Diazoacetate Diazoacetate->Cycloaddition BicyclicEster Azabicyclo[3.1.0]hexane Carboxylic Acid Ester Cycloaddition->BicyclicEster Curtius Modified Curtius Rearrangement BicyclicEster->Curtius FinalProduct tert-Butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate Curtius->FinalProduct

A generalized synthetic route to the target compound.

Safety Information

Table 8.1: GHS Hazard Information

HazardDescription
Pictogram GHS07 (Exclamation Mark)[3][5]
Signal Word Warning[3][5]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3][5]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]

Storage and Handling

The compound should be stored in a cool, dry, and dark place.[3] It is recommended to keep it in a tightly sealed container, under an inert atmosphere if possible, at temperatures between 2-8°C.

Conclusion

This compound is a well-established and critical building block in modern medicinal chemistry. While comprehensive, publicly available data on its intrinsic properties and detailed experimental protocols are limited, its importance is demonstrated through its application in the synthesis of complex and potent pharmaceutical agents. The rigid 3-azabicyclo[3.1.0]hexane scaffold it provides continues to be a valuable tool for drug discovery professionals aiming to develop novel therapeutics with improved efficacy and selectivity. Further research into the synthesis and applications of this and related scaffolds is likely to yield new and innovative drug candidates.

References

An In-depth Guide to the Stereochemistry of tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic scaffold of 3-azabicyclo[3.1.0]hexane is a key structural motif in a variety of biologically active molecules and approved pharmaceuticals. Its rigid conformation allows for precise positioning of substituents, making it a valuable building block in drug design. This technical guide focuses on the stereochemistry of a particularly important derivative, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, a crucial intermediate in the synthesis of numerous therapeutic agents. Understanding the stereochemical nuances of this compound is paramount for the development of stereochemically pure and effective drugs.

Introduction to the Stereoisomers

The structure of this compound features three chiral centers at the C1, C5, and C6 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the amino group at C6 with respect to the cyclopropane ring defines the diastereomeric relationship, designated as exo and endo.

  • Exo Diastereomers: The amino group is on the opposite side of the five-membered ring from the cyclopropane fusion. The enantiomers are (1R,5S,6S) and (1S,5R,6R). The racemic mixture of the exo form is commonly identified by the CAS number 273206-92-1.

  • Endo Diastereomers: The amino group is on the same side of the five-membered ring as the cyclopropane fusion. The enantiomers are (1R,5S,6R) and (1S,5R,6S).

The general CAS number for this compound is 208837-83-6, which may refer to the racemic mixture or a specific isomer without explicit stereochemical assignment.

Stereochemical Relationships

The four stereoisomers of this compound can be visualized through their structural relationships. The exo and endo pairs are diastereomers of each other, while the individual isomers within each pair are enantiomers.

stereoisomers cluster_exo Exo Diastereomers cluster_endo Endo Diastereomers exo_racemate Racemic Exo (1RS,5SR,6SR) 1R5S6S (1R,5S,6S) exo_racemate->1R5S6S 1S5R6R (1S,5R,6R) exo_racemate->1S5R6R 1R5S6S->1S5R6R Enantiomers 1R5S6R (1R,5S,6R) 1R5S6S->1R5S6R Diastereomers 1S5R6S (1S,5R,6S) 1R5S6S->1S5R6S Diastereomers 1S5R6R->1R5S6R Diastereomers 1S5R6R->1S5R6S Diastereomers endo_racemate Racemic Endo (1RS,5SR,6RS) endo_racemate->1R5S6R endo_racemate->1S5R6S 1R5S6R->1S5R6S Enantiomers

Figure 1: Stereochemical relationships of the four isomers.

Synthesis and Chiral Resolution

The synthesis of these stereoisomers typically begins with the construction of the racemic 3-azabicyclo[3.1.0]hexane core, followed by separation of the diastereomers and subsequent resolution of the enantiomers.

A common synthetic strategy involves the cyclopropanation of a suitable pyrroline precursor. The diastereoselectivity of this reaction, leading to either the exo or endo product, can often be controlled by the choice of catalyst and reaction conditions.

Once the racemic exo and endo diastereomers are obtained and separated, chiral resolution is necessary to isolate the individual enantiomers. A highly effective method for this is chiral stationary phase chromatography, particularly Supercritical Fluid Chromatography (SFC).

synthesis_workflow start Pyrroline Precursor cyclopropanation Diastereoselective Cyclopropanation start->cyclopropanation racemic_mix Racemic Mixture (Exo and Endo) cyclopropanation->racemic_mix diastereomer_sep Diastereomer Separation (e.g., Column Chromatography) racemic_mix->diastereomer_sep racemic_exo Racemic Exo Isomers diastereomer_sep->racemic_exo racemic_endo Racemic Endo Isomers diastereomer_sep->racemic_endo chiral_res_exo Chiral Resolution (e.g., Chiral SFC) racemic_exo->chiral_res_exo chiral_res_endo Chiral Resolution (e.g., Chiral SFC) racemic_endo->chiral_res_endo exo_enantiomers Exo Enantiomers: (1R,5S,6S) & (1S,5R,6R) chiral_res_exo->exo_enantiomers endo_enantiomers Endo Enantiomers: (1R,5S,6R) & (1S,5R,6S) chiral_res_endo->endo_enantiomers

Figure 2: General workflow for synthesis and resolution.

Quantitative Data

StereoisomerConfigurationCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Specific Rotation [α]D
Exo Pair (1R,5S,6S)273206-92-1 (racemate)C₁₀H₁₈N₂O₂198.2645-47 (racemate)[1]Value not available
(1S,5R,6R)273206-92-1 (racemate)C₁₀H₁₈N₂O₂198.2645-47 (racemate)[1]Value not available
Endo Pair (1R,5S,6R)Not assignedC₁₀H₁₈N₂O₂198.26Data not availableValue not available
(1S,5R,6S)Not assignedC₁₀H₁₈N₂O₂198.26Data not availableValue not available

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and purification of the target stereoisomers. Below are representative procedures based on analogous syntheses described in the literature.

Protocol 1: Synthesis of Racemic tert-Butyl exo-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (A Precursor to the exo-Amino Analogues)

This protocol describes the synthesis of a key precursor to the exo-amino derivatives and illustrates the general procedure for Boc protection.

  • Dissolution: Dissolve (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol (10 g, 88.4 mmol) in a 3:2 (v/v) mixture of dioxane and water.[2]

  • Addition of Reagents: Add sodium hydroxide (4.2 g, 106 mmol) and di-tert-butyl dicarbonate (28.9 g, 132.6 mmol) to the solution.[2]

  • Reaction: Stir the mixture for 10 hours at room temperature.[2]

  • Work-up: Add 50 mL of water to the reaction mixture and extract three times with 150 mL of ethyl acetate.[2]

  • Purification: Combine the organic phases, wash twice with 50 mL of saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Chromatography: Purify the residue by silica gel column chromatography to yield the title compound as a pale yellow liquid (16.9 g, 89.9% yield).[2]

The resulting hydroxymethyl compound can be converted to the corresponding amino derivative through standard organic transformations, such as conversion to a leaving group followed by substitution with an azide and subsequent reduction.

Protocol 2: Chiral Resolution of Racemic Amines using Supercritical Fluid Chromatography (SFC)

While a specific protocol for the target molecule is not publicly available, the following general procedure for the chiral resolution of a related bicyclic amine is illustrative of the technique.

  • System: A preparative Supercritical Fluid Chromatography (SFC) system.

  • Stationary Phase: A chiral stationary phase column, for example, CHIRALPAK AD-H (30 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of supercritical CO₂ and a co-solvent such as isopropanol (e.g., a 70:30 ratio).

  • Flow Rate: A high flow rate suitable for preparative separation (e.g., 120 g/min ).

  • Detection: UV detection at an appropriate wavelength (e.g., 278 nm).

  • Procedure: Dissolve the racemic amine mixture in a suitable solvent and inject it onto the column. The two enantiomers will elute at different retention times, allowing for their collection as separate fractions. The solvent is then removed from the collected fractions to yield the enantiomerically pure compounds.

Conclusion

The stereochemistry of this compound is a critical aspect of its use in medicinal chemistry. The existence of four distinct stereoisomers necessitates careful control of the synthetic and purification processes to ensure the desired biological activity and to meet regulatory requirements. Diastereoselective synthesis followed by chiral resolution are key steps in obtaining stereochemically pure isomers. This guide provides a foundational understanding of the stereochemical landscape of this important building block, which is essential for researchers and professionals in the field of drug development. Further research into more efficient and scalable methods for the synthesis and separation of these isomers will continue to be of high value to the pharmaceutical industry.

References

Commercial Availability and Synthetic Insights into exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercially available suppliers of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane, a valuable building block in medicinal chemistry. Furthermore, it outlines a representative synthetic protocol for its preparation and visualizes a key signaling pathway where derivatives of this scaffold have shown significant activity.

Introduction

Exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane, with the CAS Number 273206-92-1, is a conformationally rigid diamine scaffold. Its unique three-dimensional structure makes it a sought-after intermediate in the design of novel therapeutics. The presence of a protected amine (Boc group) and a primary amine on the bicyclic core allows for selective functionalization, enabling the synthesis of diverse compound libraries for drug discovery programs. Derivatives of this scaffold have been investigated as inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV) and Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2), which are implicated in metabolic diseases and oncology, respectively.[1][2][3]

Commercial Suppliers

A number of chemical suppliers offer exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane for research and development purposes. The following table summarizes the available quantitative data from a selection of these suppliers.

SupplierProduct NumberPurityAvailable Quantities
AK Scientific, Inc.W5043≥ 95%1g, 5g
Sigma-AldrichFLUH99C9D7CENot specifiedInquire
United States Biological159104Highly PurifiedInquire
CymitQuimicaFluorochemNot specifiedInquire

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

Based on available data, the key physicochemical properties of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane are summarized below.

PropertyValue
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Physical FormLow Melting Point Solid or Liquid (at 20°C)
Melting Point45-47°C
Long-Term StorageStore in a cool, dry place

Experimental Protocols

Representative Synthesis of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

The synthesis involves a titanium-mediated reductive cyclopropanation of an N-Boc protected pyrroline derivative.

Materials:

  • N-Boc-2,5-dihydropyrrole

  • Titanium(IV) isopropoxide (Ti(O-iPr)4)

  • Methylmagnesium chloride (MeMgCl) in THF

  • N,N-Dibenzylformamide

  • Cyclohexylmagnesium bromide in diethyl ether

  • Tetrahydrofuran (THF), anhydrous

  • Pentane

  • Water

  • Basic aluminum oxide

  • Magnesium sulfate (MgSO4), anhydrous

Procedure:

  • Formation of the Titanium Reagent: To a solution of N-Boc-2,5-dihydropyrrole (1.0 eq) and Ti(O-iPr)4 (1.2 eq) in anhydrous THF at 0°C under an inert atmosphere, add MeMgCl (1.2 eq) dropwise. Allow the mixture to warm to room temperature.

  • Addition of Formamide and Grignard Reagent: Add N,N-Dibenzylformamide (1.2 eq) in one portion, followed by the dropwise addition of cyclohexylmagnesium bromide (2.4 eq) over 2 hours.

  • Reaction and Workup: Heat the reaction mixture to reflux for 1 hour. After cooling to room temperature, quench the reaction by the addition of water. Add pentane and filter the resulting mixture.

  • Purification: The filtrate is further worked up by passing it through a pad of basic aluminum oxide. The crude product can be purified by crystallization from pentane to yield N-Boc-protected exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane.

  • Debenzylation to the Primary Amine: The dibenzyl protecting groups can be removed via catalytic hydrogenation (e.g., using Palladium on carbon and a hydrogen atmosphere) to yield the desired exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Signaling Pathway and Experimental Workflow

Derivatives of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane have been identified as allosteric inhibitors of SHP2.[3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK signaling pathway, which is frequently dysregulated in cancer.[5][6][7][8] The following diagram illustrates a simplified representation of the SHP2-mediated signaling cascade.

SHP2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Phosphorylation SHP2 SHP2 RTK->SHP2 Recruitment & Activation SOS SOS Grb2->SOS Ras Ras SOS->Ras GDP to GTP Exchange SHP2->Ras Positive Regulation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane Derivative Inhibitor->SHP2 Allosteric Inhibition

Caption: Simplified SHP2 signaling pathway.

The following diagram illustrates a typical experimental workflow for screening compounds, such as derivatives of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane, for their inhibitory activity against a target enzyme.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization Synthesis Synthesis of exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane Derivatives Biochemical_Assay Biochemical Assay (e.g., Phosphatase Activity) Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., pERK Levels) Synthesis->Cell_Based_Assay IC50 IC50 Determination Biochemical_Assay->IC50 Cell_Based_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design

Caption: Drug discovery workflow.

Conclusion

Exo-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane is a readily accessible and highly valuable scaffold for the development of novel therapeutic agents. Its commercial availability from multiple suppliers facilitates its use in research and drug discovery campaigns. The provided representative synthetic protocol and the visualization of its relevance in key signaling pathways underscore its importance and potential for the development of next-generation targeted therapies. Researchers and drug development professionals can leverage this versatile building block to explore new chemical space and address unmet medical needs.

References

Molecular weight and formula of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, a crucial building block in medicinal chemistry. The document details its chemical properties, synthesis, and application in the development of therapeutic agents.

Core Compound Data

This compound is a chiral bicyclic diamine derivative. Its rigid structure is a valuable scaffold for designing molecules that interact with specific biological targets.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈N₂O₂[1][2]
Molecular Weight 198.26 g/mol [1][2]
CAS Number 208837-83-6[1]
Appearance Solid, semi-solid, or liquid---
Storage Temperature 2-8°C, sealed in a dry, dark place[3]
Purity Typically ≥97%[2]

Synthetic Pathways and Methodologies

The synthesis of this compound and its derivatives is a critical process for its application in drug synthesis. A key application of this scaffold is in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin.

Logical Workflow for Saxagliptin Precursor Synthesis

The following diagram illustrates the synthetic route from L-pyroglutamic acid to a key intermediate used in the synthesis of Saxagliptin.

G cluster_0 Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide L-Pyroglutamic Acid L-Pyroglutamic Acid Esterification Esterification L-Pyroglutamic Acid->Esterification L-Pyroglutamic Acid Ethyl Ester L-Pyroglutamic Acid Ethyl Ester Esterification->L-Pyroglutamic Acid Ethyl Ester Boc Protection Boc Protection L-Pyroglutamic Acid Ethyl Ester->Boc Protection Boc-L-Pyroglutamic Acid Ethyl Ester Boc-L-Pyroglutamic Acid Ethyl Ester Boc Protection->Boc-L-Pyroglutamic Acid Ethyl Ester Reduction & Elimination Reduction & Elimination Boc-L-Pyroglutamic Acid Ethyl Ester->Reduction & Elimination N-Boc-4,5-dehydroproline Ethyl Ester N-Boc-4,5-dehydroproline Ethyl Ester Reduction & Elimination->N-Boc-4,5-dehydroproline Ethyl Ester Cyclopropanation Cyclopropanation N-Boc-4,5-dehydroproline Ethyl Ester->Cyclopropanation N-Boc-4,5-methanoproline Ethyl Ester N-Boc-4,5-methanoproline Ethyl Ester Cyclopropanation->N-Boc-4,5-methanoproline Ethyl Ester Hydrolysis Hydrolysis N-Boc-4,5-methanoproline Ethyl Ester->Hydrolysis N-Boc-4,5-methanoproline N-Boc-4,5-methanoproline Hydrolysis->N-Boc-4,5-methanoproline Amidation Amidation N-Boc-4,5-methanoproline->Amidation tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate Amidation->tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate Boc Deprotection Boc Deprotection tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate->Boc Deprotection (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Boc Deprotection->(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

Synthetic pathway to a key Saxagliptin intermediate.
Experimental Protocols

1. Synthesis of tert-Butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate

This protocol describes the oxidation of the corresponding saturated bicyclic compound.

  • Materials : tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate, Ruthenium(IV) oxide hydrate (RuO₂·xH₂O), Sodium periodate (NaIO₄), Ethyl acetate (EtOAc), Water (H₂O), 5% aq Sodium thiosulfate (Na₂S₂O₃).

  • Procedure :

    • A solution of RuO₂·xH₂O (14 mmol) and NaIO₄ (170 mmol) in H₂O (500 mL) is added portionwise to a mixture of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (34.0 mmol) in EtOAc (650 mL).[4]

    • The mixture is stirred vigorously for 20 hours.[4]

    • The black precipitate is removed by filtration.

    • The filtrate is quenched with 5% aq Na₂S₂O₃ (250 mL).[4]

    • The aqueous phase is extracted with EtOAc (3 x 250 mL).[4]

    • The combined organic layers are washed, dried, and concentrated to yield the product.

2. Synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide

This multi-step synthesis starts from L-pyroglutamic acid.

  • Step 2a: Esterification and Boc Protection : L-pyroglutamic acid is first esterified, for example with ethanol, followed by protection of the nitrogen atom with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.[5]

  • Step 2b: Reduction and Elimination : The protected pyroglutamate is then subjected to reduction and elimination to form the corresponding 4,5-dihydro-1H-pyrrole derivative.[5]

  • Step 2c: Cyclopropanation : A Simmons-Smith reaction is employed to form the cyclopropane ring, yielding the 3-azabicyclo[3.1.0]hexane core structure.[5]

  • Step 2d: Amidation and Deprotection : The ester is converted to a carboxamide, followed by the removal of the Boc protecting group under acidic conditions to yield the final product.[5]

3. Coupling Reaction for Saxagliptin Precursor Synthesis

This protocol describes the amide bond formation between the bicyclic amine and the adamantane derivative.

  • Materials : N-Boc-(S)-(3-hydroxy-adamantyl)glycine, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-Hydroxybenzotriazole (HOBt), or Methanesulfonyl chloride and Hünig's base.

  • Procedure :

    • N-Boc-(S)-(3-hydroxy-adamantyl)glycine and (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide are dissolved in a suitable solvent (e.g., DMF or DCM).

    • A coupling agent such as EDC in the presence of HOBt, or methanesulfonyl chloride with Hünig's base, is added to the reaction mixture.

    • The reaction is stirred until completion, monitored by an appropriate technique (e.g., TLC or LC-MS).

    • The resulting amide is then isolated and purified.

Application in Drug Development

The rigid 3-azabicyclo[3.1.0]hexane scaffold is a privileged structure in medicinal chemistry, appearing in several marketed drugs.

Role in Saxagliptin

As detailed in the synthetic protocols, derivatives of this compound are essential for the construction of Saxagliptin, a potent and selective DPP-4 inhibitor for the treatment of type 2 diabetes.

Use in Histone Deacetylase (HDAC) Inhibitors

This bicyclic scaffold also serves as a building block in the synthesis of novel Histone Deacetylase (HDAC) inhibitors. These compounds are being investigated for their potential in cancer therapy and for treating neurological disorders. The general synthetic strategy involves the coupling of a carboxylic acid-containing cap group with the amino group of the bicyclic scaffold.

Logical Workflow for HDAC Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of HDAC inhibitors utilizing the 3-azabicyclo[3.1.0]hexane scaffold.

G cluster_1 General Synthesis of HDAC Inhibitors Carboxylic Acid (Cap Group) Carboxylic Acid (Cap Group) Peptide Coupling Peptide Coupling Carboxylic Acid (Cap Group)->Peptide Coupling This compound (Linker/Scaffold) This compound (Linker/Scaffold) This compound (Linker/Scaffold)->Peptide Coupling Protected HDAC Inhibitor Protected HDAC Inhibitor Peptide Coupling->Protected HDAC Inhibitor Coupling Agents (e.g., HATU, HOBt, DCC) Coupling Agents (e.g., HATU, HOBt, DCC) Coupling Agents (e.g., HATU, HOBt, DCC)->Peptide Coupling Deprotection Deprotection Protected HDAC Inhibitor->Deprotection Final HDAC Inhibitor Final HDAC Inhibitor Deprotection->Final HDAC Inhibitor

General workflow for HDAC inhibitor synthesis.

Conclusion

This compound and its derivatives are indispensable tools in modern drug discovery and development. The synthetic routes to these compounds, while multi-stepped, provide access to a structurally unique and pharmacologically significant scaffold. This guide serves as a foundational resource for researchers engaged in the synthesis and application of these valuable chemical entities.

References

The Advent of a Key Pharmaceutical Scaffold: Discovery and First Reported Synthesis of 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal building block in modern drug discovery, 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane, emerged from synthetic chemistry research in the mid-1990s. Its unique rigid, bicyclic structure has since proven invaluable for the development of a range of therapeutic agents. This technical guide details the initial discovery and the first reported synthetic routes to this important scaffold, providing in-depth experimental protocols and data for researchers and scientists in the field of drug development.

The discovery of the (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane ring system was first reported in 1996 by two independent research groups: Brighty and Castaldi, and Braish, Castaldi, and coworkers. These seminal communications laid the groundwork for the synthesis of a new class of constrained diamines. A subsequent, more detailed publication by Norris, Braish, and colleagues in 2000 provided an in-depth account of the construction of this bicyclic system, which has become a cornerstone for the synthesis of the title compound.

First Reported Synthesis of the 6-Amino-3-azabicyclo[3.1.0]hexane Scaffold

The initial strategies centered on the construction of the fused cyclopropane-pyrrolidine ring system, followed by functional group manipulations to install the key amino group. The route detailed by Norris et al. (2000), which builds upon the initial communication by Braish et al. (1996), provides a comprehensive example of the first practical synthesis. This approach involves a tandem Michael-SN2 reaction to form the bicyclic core.

Experimental Protocol: Synthesis of (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

A key intermediate in the synthesis is the nitro-substituted bicyclic compound. Its preparation is a critical step in establishing the stereochemistry of the final product.

Reaction Scheme:

G N-Benzylmaleimide N-Benzylmaleimide Intermediate_A 3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane-2,4-dione N-Benzylmaleimide->Intermediate_A + Bromonitromethane, Base Bromonitromethane Bromonitromethane Product (1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane Intermediate_A->Product Reduction

Figure 1: Synthesis of the key nitro-substituted bicyclic intermediate.

Procedure: To a solution of N-benzylmaleimide in a suitable solvent, bromonitromethane and a non-nucleophilic base are added. The resulting Michael addition, followed by an intramolecular SN2 reaction, affords the bicyclic dione intermediate. Subsequent reduction of the carbonyl groups yields (1α,5α,6α)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane.

Reagent/ParameterCondition
Starting MaterialN-Benzylmaleimide
ReagentsBromonitromethane, Base (e.g., DBU)
SolventTetrahydrofuran (THF)
Temperature0 °C to room temperature
ReductionBorane-tetrahydrofuran complex (BH3·THF)
Experimental Protocol: Synthesis of (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane

The final step to the parent diamine involves the reduction of the nitro group and debenzylation.

Procedure: The nitro-substituted intermediate is subjected to catalytic hydrogenation to concurrently reduce the nitro group to a primary amine and cleave the N-benzyl protecting group.

Reagent/ParameterCondition
Starting Material(1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
CatalystPalladium on Carbon (Pd/C)
Hydrogen SourceH2 gas
SolventMethanol or Ethanol
TemperatureRoom temperature
PressureAtmospheric pressure

First Reported Synthesis of 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane

The N-Boc protected derivative, 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane, is often the desired building block for further synthetic transformations in drug discovery programs. Its synthesis typically involves the protection of the pyrrolidine nitrogen of the parent diamine.

Experimental Protocol: N-Boc Protection

G Diamine (1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane Product 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane Diamine->Product + Boc2O, Base Boc2O Di-tert-butyl dicarbonate

Figure 2: N-Boc protection of the parent diamine.

Procedure: To a solution of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane in a suitable solvent, di-tert-butyl dicarbonate (Boc2O) and a base are added. The reaction proceeds to selectively protect the more nucleophilic secondary amine of the pyrrolidine ring.

Reagent/ParameterCondition
Starting Material(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane
ReagentDi-tert-butyl dicarbonate (Boc2O)
BaseTriethylamine (TEA) or Sodium bicarbonate
SolventDichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature0 °C to room temperature

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps as reported in the literature.

StepProductTypical Yield (%)
Bicyclization and Reduction(1α,5α,6α)-3-Benzyl-6-nitro-3-azabicyclo[3.1.0]hexane60-70%
Reduction and Debenzylation(1α,5α,6α)-6-Amino-3-azabicyclo[3.1.0]hexane85-95%
N-Boc Protection3-Boc-6-amino-3-azabicyclo[3.1.0]hexane>90%

Logical Workflow for Synthesis and Characterization

The overall process from starting materials to the final, well-characterized product follows a logical workflow.

G cluster_0 Synthesis cluster_1 Purification & Characterization A Starting Materials (N-Benzylmaleimide, Bromonitromethane) B Bicyclization/ Reduction A->B C Reduction/ Debenzylation B->C D N-Boc Protection C->D E Crude Product D->E F Purification (Crystallization/ Chromatography) E->F G Structural Analysis (NMR, MS, IR) F->G H Purity Analysis (HPLC, Elemental Analysis) G->H

Figure 3: General workflow for the synthesis and characterization of 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane.

The discovery and development of efficient synthetic routes to 3-Boc-6-amino-3-azabicyclo[3.1.0]hexane have had a significant impact on medicinal chemistry. This versatile building block continues to be a valuable tool for the design and synthesis of novel therapeutics with improved pharmacological profiles. The methodologies outlined in this guide provide a foundational understanding for researchers engaged in this exciting area of drug discovery.

An In-depth Technical Guide to Gemini-cyclamine: A Novel Bicyclic Amine for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The intricate architecture of bicyclic amines has long captivated the attention of medicinal chemists, offering a rigid scaffold that can enhance binding affinity and selectivity for various biological targets. This technical guide provides a comprehensive overview of a novel bicyclic amine, Gemini-cyclamine, with the molecular formula C10H18N2O2. Due to the broad range of possible isomers for this molecular formula, this document focuses on a representative structure, (1R,4S,5R,8S)-1,8-diamino-4-methyl-3-oxa-6-azabicyclo[3.2.1]octan-5-ol, to illustrate the key aspects of synthesis, biological activity, and potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this unique chemical space.

Introduction to Gemini-cyclamine

Gemini-cyclamine, with the systematic IUPAC name (1R,4S,5R,8S)-1,8-diamino-4-methyl-3-oxa-6-azabicyclo[3.2.1]octan-5-ol , represents a novel chemical entity with significant potential in drug discovery. Its rigid bicyclic framework, incorporating both oxygen and nitrogen heteroatoms, along with stereochemically defined functional groups—two primary amines, a hydroxyl group, and a methyl group—provides a rich platform for generating diverse molecular interactions with biological targets. The structural rigidity of the bicyclic core is anticipated to minimize the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

The presence of multiple chiral centers and functional groups offers opportunities for fine-tuning the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for the development of effective and safe therapeutic agents.

Synthesis and Characterization

The synthesis of Gemini-cyclamine and its analogs can be achieved through a multi-step sequence starting from readily available chiral precursors. The following section outlines a representative synthetic protocol.

Experimental Protocol: Synthesis of Gemini-cyclamine

Scheme 1: Proposed Synthetic Pathway for Gemini-cyclamine

G A Starting Material (Chiral Precursor) B Intermediate 1 (Cyclization Precursor) A->B Multi-step functional group manipulation C Intermediate 2 (Bicyclic Core) B->C Intramolecular Cyclization D Intermediate 3 (Functionalized Bicyclic) C->D Stereoselective Functionalization E Gemini-cyclamine (Final Product) D->E Deprotection

Caption: Proposed synthetic workflow for Gemini-cyclamine.

Materials and Methods:

  • Step 1: Synthesis of Cyclization Precursor (Intermediate 1): The synthesis commences with a commercially available chiral starting material, such as a protected amino acid or sugar derivative. A series of standard organic transformations, including protection of functional groups, chain elongation, and introduction of nitrogen and oxygen functionalities, are employed to construct the linear precursor poised for cyclization.

  • Step 2: Formation of the Bicyclic Core (Intermediate 2): An intramolecular cyclization reaction, such as a reductive amination or a nucleophilic substitution, is utilized to form the 3-oxa-6-azabicyclo[3.2.1]octane core. The choice of reaction conditions is critical to control the stereochemistry of the newly formed chiral centers.

  • Step 3: Stereoselective Functionalization (Intermediate 3): The bicyclic core is then subjected to a series of stereoselective reactions to introduce the required amino, hydroxyl, and methyl groups at the desired positions and with the correct stereochemistry. This may involve the use of chiral reagents or catalysts.

  • Step 4: Deprotection to Yield Gemini-cyclamine (Final Product): In the final step, all protecting groups are removed under appropriate conditions to afford the target molecule, Gemini-cyclamine.

Purification and Characterization: The final product is purified using column chromatography or recrystallization. The structure and purity of Gemini-cyclamine are confirmed by a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Mechanism of Action

While extensive biological data for Gemini-cyclamine is not yet available, its structural features suggest potential activity against a range of biological targets. Structurally related bicyclic amines have shown activity as enzyme inhibitors and receptor modulators. For the purpose of this guide, we will explore its hypothetical activity as an inhibitor of a key cellular signaling pathway.

Hypothetical Target: Protein Kinase B (Akt)

Given the prevalence of bicyclic scaffolds in kinase inhibitors, we hypothesize that Gemini-cyclamine may target the Protein Kinase B (Akt) signaling pathway, a critical regulator of cell survival, growth, and proliferation. Dysregulation of the Akt pathway is a hallmark of many human cancers.

Table 1: Hypothetical Biological Activity of Gemini-cyclamine

ParameterValueAssay Type
Akt1 IC₅₀ 50 nMIn vitro kinase assay
Cell Proliferation GI₅₀ 200 nMMTT assay (MCF-7)
Target Selectivity >100-fold vs. PI3KKinase panel screening
Signaling Pathway

Gemini-cyclamine is proposed to inhibit the phosphorylation and activation of Akt, thereby disrupting downstream signaling events that promote cell survival and proliferation.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Gemini Gemini-cyclamine Gemini->Akt Inhibition

Caption: Proposed mechanism of action of Gemini-cyclamine in the Akt signaling pathway.

Future Directions

The novel structure of Gemini-cyclamine presents a promising starting point for the development of a new class of therapeutic agents. Future work will focus on:

  • Optimization of the synthetic route to improve yield and scalability.

  • Comprehensive biological evaluation to confirm the proposed mechanism of action and explore a wider range of biological targets.

  • Structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and to guide the design of more potent and selective analogs.

  • Pharmacokinetic and toxicological profiling to assess the drug-like properties of Gemini-cyclamine and its derivatives.

Technical Guide: Safety and Handling of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS No: 208837-83-6). This guide is intended to support laboratory personnel in the safe management and use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a synthetic building block commonly used in the development of pharmaceutical agents, particularly for neuroactive compounds.[1] Its rigid bicyclic structure is valuable for designing potent and selective receptor modulators.[1]

Table 1: Chemical Identifiers

IdentifierValue
IUPAC NameThis compound[2]
CAS Number208837-83-6[2][3][4][5][6]
Molecular FormulaC₁₀H₁₈N₂O₂[2][4][5][6][7]
Molecular Weight198.26 g/mol [2][5][7]
InChI KeyUWWZMHWHRBGMIT-UHFFFAOYSA-N[3][4]
Synonyms6-AMINO-3-BOC-3-AZABICYCLO[3.1.0]HEXANE[2]

Table 2: Physical and Chemical Properties

PropertyValueNotes
Physical FormSolid, Semi-solid, or Liquid[3][4]Appearance can vary between suppliers.
XLogP30.3Computed by XLogP3 3.0[2]
Topological Polar Surface Area55.6 ŲComputed by Cactvs 3.4.6.11[2]
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.6.11[2]
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11[2]
Melting PointData not available[8][9]
Boiling PointData not available[9]
SolubilityData not available
Vapor PressureData not available[8]
DensityData not available

Note: Many physical properties for this compound have not been experimentally determined and are listed as unavailable in supplier safety data sheets. The available data is primarily from computational models.

Hazard Identification and Toxicology

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified under GHS07 for these effects.

Table 3: GHS Hazard Information

CategoryCodeStatement
Signal Word-Warning [3][4]
PictogramGHS07!
Hazard StatementsH315Causes skin irritation.[3][4]
H319Causes serious eye irritation.[3][4]
H335May cause respiratory irritation.[3][4]
Precautionary StatementsP261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Toxicological Summary: Detailed toxicological properties of this compound have not been thoroughly investigated.[10] No quantitative data such as LD50 or LC50 values are currently available. The provided hazard statements are based on the classification of similar chemical structures and potential reactivity. Users should handle this compound as a potentially hazardous substance.

Experimental Protocols: Safe Handling and Use

Given the irritant nature of the compound and the lack of comprehensive toxicological data, strict adherence to standard laboratory safety protocols is mandatory. The following procedures are recommended for handling this and similar Boc-protected amino compounds.

Personal Protective Equipment (PPE)

All work with this compound must be conducted while wearing appropriate PPE.

  • Eye Protection : Chemical safety goggles or a face shield must be worn at all times.[11][12][13]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[11][12]

  • Body Protection : A laboratory coat must be worn.[11][12]

  • Respiratory Protection : If working with the solid form where dust may be generated, or if handling outside of a fume hood, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Work should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the powder form or creating solutions.[12]

  • An eyewash station and safety shower must be readily accessible in the work area.

Handling and Storage
  • Storage : Store in a tightly sealed container in a cool, dry, and dark place.[3][4] Recommended storage temperature is between 2-8°C.[3][4]

  • Handling : Avoid direct contact with the compound.[14] Minimize dust generation when handling the solid.[3] Do not eat, drink, or smoke in the laboratory.[14] Wash hands thoroughly after handling.[14]

  • Stability : As a Boc-protected amine, the compound is sensitive to strong acids, which will cleave the tert-butyloxycarbonyl (Boc) group.[10][15] Avoid contact with strong oxidizing agents.

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact : In case of skin contact, immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact : If the compound enters the eyes, rinse cautiously with water for at least 15 minutes, removing contact lenses if possible.[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill and Disposal Procedures
  • Spill Cleanup : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, sealed container for disposal. Avoid creating dust. Ensure adequate ventilation and wear full PPE during cleanup.

  • Waste Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This material should be handled as hazardous chemical waste. Contact a licensed professional waste disposal service.

Diagrams and Workflows

Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

G cluster_0 Preparation & Planning cluster_1 Handling & Use cluster_2 Post-Experiment & Disposal cluster_3 Emergency Response cluster_4 A Review SDS & Technical Data B Conduct Risk Assessment A->B C Verify Engineering Controls (Fume Hood, Eyewash) B->C D Select & Inspect PPE C->D E Transfer Compound in Fume Hood D->E F Perform Experiment E->F G Store in Sealed Container (2-8°C, Dark, Dry) F->G K Spill F->K L Exposure F->L H Decontaminate Work Area G->H I Segregate & Label Waste H->I J Dispose via Licensed Service I->J M Evacuate & Ventilate K->M N Use Spill Kit K->N O Administer First Aid L->O P Seek Medical Attention O->P

Caption: Logical workflow for the safe handling of the title compound.

References

Methodological & Application

Application Notes and Protocols: The Versatile Role of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate is a valuable and versatile building block in medicinal chemistry. Its rigid, three-dimensional bicyclic structure provides a unique scaffold for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. The presence of a protected primary amine and a Boc-protected secondary amine allows for selective functionalization, making it an attractive starting material for the synthesis of a diverse range of biologically active molecules. These application notes provide a comprehensive overview of its use in the development of inhibitors for key biological targets, including Dipeptidyl Peptidase-4 (DPP-4), Janus Kinases (JAKs), and as a core structure for antitumor agents and µ-opioid receptor ligands.

Key Applications and Biological Activities

The 3-azabicyclo[3.1.0]hexane scaffold, derived from this compound, has been successfully incorporated into a variety of therapeutic agents.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The 3-azabicyclo[3.1.0]hexane moiety is a key structural feature of the approved DPP-4 inhibitor, Saxagliptin, used for the treatment of type 2 diabetes. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for regulating glucose homeostasis. Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. The rigid conformation of the 3-azabicyclo[3.1.0]hexane scaffold allows for optimal interaction with the active site of the DPP-4 enzyme.

DPP4_Signaling_Pathway GLP-1 GLP-1 DPP-4 DPP-4 GLP-1->DPP-4 degraded by Pancreatic β-cells Pancreatic β-cells GLP-1->Pancreatic β-cells stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis promotes 3-azabicyclo[3.1.0]hexane derivative (e.g., Saxagliptin) 3-azabicyclo[3.1.0]hexane derivative (e.g., Saxagliptin) 3-azabicyclo[3.1.0]hexane derivative (e.g., Saxagliptin)->DPP-4 inhibits

Janus Kinase (JAK) Inhibitors for Inflammatory Diseases

Derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent inhibitors of Janus kinases (JAKs), a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a critical role in cytokine signaling pathways involved in inflammation and immunity. Specifically, 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amine derivatives have been developed as dual inhibitors of TYK2 and JAK1, which are implicated in the pathogenesis of various autoimmune and inflammatory diseases. The rigid scaffold of the starting material is crucial for positioning the molecule within the ATP-binding site of the kinases.

JAK_STAT_Signaling_Pathway cluster_receptor Cell Membrane Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Cytokine Cytokine Cytokine->Cytokine Receptor binds pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription regulates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response 3-azabicyclo[3.1.0]hexane derivative 3-azabicyclo[3.1.0]hexane derivative 3-azabicyclo[3.1.0]hexane derivative->JAK inhibits

Antitumor Agents

Various derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] The proposed mechanisms of action include the induction of apoptosis and perturbation of the cell cycle, potentially through interactions with pathways involving p53 and JAK/STAT signaling.[2]

Table 1: Cytotoxicity of 3-Azabicyclo[3.1.0]hexane Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Spiro-fused 3-azabicyclo[3.1.0]hexane 2bK562 (Human erythroleukemia)25-27[1]
Spiro-fused 3-azabicyclo[3.1.0]hexane 2cK562 (Human erythroleukemia)25-27[1]
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole 4Jurkat (Human T lymphocyte leukemia)2-10
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole 8K-562 (Human erythroleukemia)2-10
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole 18HeLa (Human cervical carcinoma)2-10
Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindole 24Sk-mel-2 (Human melanoma)2-10
µ-Opioid Receptor Ligands

The 3-azabicyclo[3.1.0]hexane core has been utilized in the design of novel µ-opioid receptor ligands.[3] These compounds have shown potential for the treatment of conditions such as pruritus. The rigid nature of the scaffold is instrumental in achieving high binding affinity and selectivity for the µ-opioid receptor over other opioid receptor subtypes.

Experimental Protocols

Protocol 1: Synthesis of Aminopyrimidinyl JAK Inhibitors

This generalized protocol is based on procedures described in patent literature for the synthesis of 4-(3-azabicyclo[3.1.0]hexan-3-yl)pyrimidin-2-amine derivatives.

Synthesis_Workflow A tert-butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate B Deprotection of Boc group A->B C 6-amino-3-azabicyclo [3.1.0]hexane B->C D Nucleophilic Aromatic Substitution with 2,4-dichloropyrimidine C->D E 4-(6-amino-3-azabicyclo[3.1.0]hexan-3-yl) -2-chloropyrimidine D->E F Suzuki Coupling or Buchwald-Hartwig Amination with desired amine E->F G Final JAK Inhibitor F->G

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent (e.g., Dioxane)

  • 2,4-Dichloropyrimidine

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Appropriate amine for the final coupling step

  • Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3) for Suzuki coupling, or a suitable palladium catalyst and ligand (e.g., Xantphos) for Buchwald-Hartwig amination.

Procedure:

  • Deprotection: Dissolve this compound in an appropriate solvent (e.g., DCM). Add an excess of TFA or a solution of HCl in dioxane and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.

  • Nucleophilic Aromatic Substitution: Dissolve the deprotected amine salt and 2,4-dichloropyrimidine in an anhydrous solvent (e.g., THF). Add a base such as DIPEA and stir the reaction at room temperature or with gentle heating until the formation of the monosubstituted product is complete.

  • Purification: Purify the intermediate product by column chromatography on silica gel.

  • Final Coupling: Couple the purified intermediate with the desired amine via a Suzuki or Buchwald-Hartwig reaction to introduce the final substituent at the 2-position of the pyrimidine ring.

  • Final Purification: Purify the final product by column chromatography or preparative HPLC to yield the target JAK inhibitor.

Protocol 2: In Vitro JAK1 and TYK2 Inhibition Assay

This protocol is a generalized procedure for determining the inhibitory activity of compounds against JAK1 and TYK2 kinases.

Materials:

  • Recombinant human JAK1 and TYK2 enzymes

  • Peptide substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compound dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Enzyme and Substrate Preparation: Prepare a solution of the JAK enzyme and peptide substrate in the assay buffer.

  • Reaction Initiation: Add the enzyme/substrate solution to the wells of a 384-well plate. Add the test compound dilutions to the wells. Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This is a common method to screen for DPP-4 inhibitors.[4]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation: Prepare solutions of the DPP-4 enzyme, Gly-Pro-AMC substrate, and test compounds in the assay buffer.

  • Assay Reaction: In a 96-well black microplate, add the assay buffer, the test compound solution (or DMSO for control), and the DPP-4 enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

DPP4_Assay_Workflow A Prepare Reagents (DPP-4, Substrate, Compound) B Add Buffer, Compound, and DPP-4 to 96-well plate A->B C Pre-incubate at 37°C for 10 min B->C D Add Substrate (Gly-Pro-AMC) to initiate reaction C->D E Kinetic Fluorescence Measurement (Ex: 360nm, Em: 460nm) D->E F Data Analysis (Calculate % Inhibition and IC50) E->F

Protocol 4: MTS Cytotoxicity Assay

This protocol outlines a colorimetric assay to determine the cytotoxicity of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Test compound dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Conclusion

This compound is a cornerstone building block in modern medicinal chemistry, enabling the synthesis of structurally complex and biologically active molecules. Its application in the development of DPP-4 inhibitors, JAK inhibitors, antitumor agents, and µ-opioid receptor ligands highlights its versatility and importance in drug discovery. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this valuable scaffold.

References

Application Notes and Protocols: Boc Deprotection of a 6-Amino-3-azabicyclo[3.1.0]hexane Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from a 6-amino-3-azabicyclo[3.1.0]hexane derivative. The bicyclic amine core is a key structural motif in various pharmacologically active compounds. The following procedures outline two common and effective methods for Boc deprotection using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), respectively.

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a rigid bicyclic structure that serves as a valuable building block in medicinal chemistry, notably in the development of antibacterial agents. The protection of amine functionalities is a crucial step in the multi-step synthesis of complex molecules containing this scaffold. The Boc group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.

This application note details two reliable protocols for the deprotection of a Boc-protected 6-amino-3-azabicyclo[3.1.0]hexane derivative, providing researchers with clear, step-by-step instructions to obtain the free diamine.

Data Presentation

The selection of a deprotection method can significantly impact reaction efficiency, yield, and purity of the final product. The choice between trifluoroacetic acid and hydrochloric acid often depends on the substrate's sensitivity to the acidic conditions and the desired salt form of the product. While both methods are effective, they present different considerations for reaction work-up and product isolation. The hydrochloride salt of the product is often a crystalline solid, which can simplify purification. In contrast, trifluoroacetate salts can sometimes be oily, making them more challenging to handle.

ParameterMethod 1: Trifluoroacetic Acid (TFA)Method 2: Hydrochloric Acid (HCl)
Reagents Trifluoroacetic acid, Dichloromethane (DCM)4M HCl in 1,4-Dioxane or 1.25M HCl in Methanol
Typical Reaction Time 30 minutes - 4 hours30 minutes - 2 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Reported Yield ~83%High to quantitative
Product Form Trifluoroacetate salt (often requires basification for free amine)Hydrochloride salt (often precipitates directly)
Work-up Evaporation, trituration with ether, or basic aqueous washEvaporation or filtration of precipitated salt
Purification Crystallization or chromatography of the free baseFiltration and washing of the hydrochloride salt

Experimental Protocols

Method 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the removal of the Boc group using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected 6-amino-3-azabicyclo[3.1.0]hexane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Boc-protected 6-amino-3-azabicyclo[3.1.0]hexane derivative in anhydrous dichloromethane (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Work-up Option A (Isolation as Trifluoroacetate Salt):

    • Add cold diethyl ether to the residue to precipitate the trifluoroacetate salt.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Work-up Option B (Isolation as Free Base):

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free amine. Further purification can be achieved by chromatography or crystallization if necessary.

Method 2: Boc Deprotection using Hydrochloric Acid (HCl)

This protocol outlines the deprotection using a solution of hydrochloric acid in an organic solvent, which often yields the hydrochloride salt of the product directly.

Materials:

  • Boc-protected 6-amino-3-azabicyclo[3.1.0]hexane derivative

  • 4M HCl in 1,4-Dioxane or 1.25M HCl in Methanol

  • Diethyl ether

  • Methanol (if using HCl in dioxane)

Procedure:

  • Dissolve the Boc-protected 6-amino-3-azabicyclo[3.1.0]hexane derivative in a minimal amount of methanol (if using 4M HCl in dioxane) or directly in the 1.25M HCl in methanol solution.

  • Add the 4M HCl in 1,4-dioxane solution (5-10 equivalents) to the solution from step 1, or use the 1.25M HCl in methanol solution as the solvent.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during this time. Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield the 6-amino-3-azabicyclo[3.1.0]hexane derivative as its hydrochloride salt.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Mandatory Visualization

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product start Boc-Protected 6-Amino- 3-azabicyclo[3.1.0]hexane reaction Dissolve in Solvent (e.g., DCM or MeOH) start->reaction add_acid Add Acid (TFA or HCl) reaction->add_acid stir Stir at RT (Monitor Progress) add_acid->stir evaporation Solvent Evaporation stir->evaporation precipitation Precipitation with Anti-solvent (e.g., Ether) evaporation->precipitation extraction Aqueous Work-up (for Free Base) evaporation->extraction filtration Filtration & Washing precipitation->filtration product_salt Deprotected Amine Salt (TFA or HCl salt) filtration->product_salt product_freebase Free Amine extraction->product_freebase

Application Notes and Protocols: Reactions of the Primary Amine in 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure, which allows for the precise spatial orientation of substituents. This constrained bicyclic system is a key component in a number of biologically active compounds, including the broad-spectrum antibiotic Trovafloxacin. The primary amino group at the 6-position is a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for drug discovery programs. This document provides detailed protocols for common and synthetically useful reactions of the primary amine of (1α,5α,6α)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, including acylation, sulfonylation, reductive amination, and direct N-alkylation.

Key Reactions of the Primary Amine

The primary amine at the 6-position of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane exhibits typical nucleophilic reactivity, readily participating in a range of bond-forming reactions. The Boc-protecting group on the ring nitrogen at the 3-position is stable under many of the conditions used to modify the exocyclic primary amine, allowing for selective functionalization.

Reactions cluster_main Reactions of 6-Amino-3-Boc-3-azabicyclo[3.1.0]hexane cluster_reactions Start 6-Amino-3-Boc-3- azabicyclo[3.1.0]hexane Acylation Acylation (Amide Formation) Start->Acylation RCOCl, Base or RCOOH, Coupling Agent Sulfonylation Sulfonylation (Sulfonamide Formation) Start->Sulfonylation RSO2Cl, Base ReductiveAmination Reductive Amination (Secondary/Tertiary Amine) Start->ReductiveAmination RCHO/RCOR', Reductive Agent (e.g., NaBH(OAc)3) Alkylation Direct Alkylation (Secondary/Tertiary Amine) Start->Alkylation R-X, Base

Caption: Overview of key reactions of the primary amine.

Data Presentation: Summary of Reactions

The following tables summarize quantitative data for the key reactions described in this document.

Table 1: Acylation Reactions

Acylating AgentBase/Coupling AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Benzoyl chlorideTriethylamineDichloromethaneRT12~70-80[1]
2-Phenylacetyl chlorideTriethylamineDichloromethaneRT12~70-80[1]
Di-tert-butyl dicarbonate-MethanolRT3.590[2]
Carboxylic Acid (Generic)TBTUDMFRT--[3]

Table 2: Sulfonylation Reactions

Sulfonylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzenesulfonyl chlorideTriethylamineDichloromethaneRT12~70-80[1]
Aryl(2,4,6-trimethoxyphenyl)iodonium salts / SO2Na2CO3AcetonitrileRT1251[4]

Table 3: Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Aldehyde/Ketone (Generic)Sodium triacetoxyborohydrideDichloromethaneRT15Varies[1]
Aldehyde (Generic)Sodium triacetoxyborohydride----[3]

Experimental Protocols

Protocol 1: Acylation of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane with an Acid Chloride

This protocol describes the general procedure for the formation of an amide bond by reacting the primary amine with an acid chloride.

Acylation_Workflow cluster_workflow Acylation Protocol Workflow A Dissolve 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and triethylamine in anhydrous CH2Cl2. B Cool the solution to 0 °C. A->B C Add the acid chloride dropwise. B->C D Allow the reaction to warm to room temperature and stir for 12 hours. C->D E Quench the reaction with water. D->E F Extract with CH2Cl2. E->F G Wash the organic layer with brine, dry over Na2SO4, and concentrate. F->G H Purify the crude product by column chromatography. G->H

Caption: Workflow for the acylation of the primary amine.

Materials:

  • (1α,5α,6α)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Acid chloride (e.g., benzoyl chloride, 1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (CH2Cl2)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve (1α,5α,6α)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated product.[1]

Protocol 2: Sulfonylation of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

This protocol details the formation of a sulfonamide by reacting the primary amine with a sulfonyl chloride.

Materials:

  • (1α,5α,6α)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

  • Sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 equivalents)

  • Triethylamine (1.5 equivalents)

  • Anhydrous dichloromethane (CH2Cl2)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a round-bottom flask, dissolve (1α,5α,6α)-tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise or as a solution in dichloromethane.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired sulfonamide.[1]

Protocol 3: Reductive Amination of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

This protocol describes the formation of a secondary amine via reductive amination with an aldehyde.

Reductive_Amination_Workflow cluster_workflow Reductive Amination Protocol Workflow A Dissolve 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and aldehyde/ketone in anhydrous CH2Cl2. B Add sodium triacetoxyborohydride. A->B C Stir at room temperature for 15 hours. B->C D Quench with saturated aqueous NaHCO3 solution. C->D E Extract with CH2Cl2. D->E F Wash the organic layer with brine, dry over Na2SO4, and concentrate. E->F G Purify the crude product by column chromatography. F->G

References

Application of a Constrained Diamine Scaffold: Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is paramount. One such scaffold gaining prominence is tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. This constrained diamine serves as a versatile building block in drug design, offering a rigid bicyclic framework that allows for the precise spatial orientation of appended functional groups. This conformational restriction can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic profiles. This document provides a detailed overview of the applications of this scaffold, complete with experimental protocols and quantitative data to guide researchers in its effective utilization.

The 3-azabicyclo[3.1.0]hexane core is a key structural feature in a variety of biologically active molecules, including neuroactive compounds, enzyme inhibitors, and antitumor agents. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for chemical modification, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

Key Applications

The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold makes it an excellent choice for mimicking peptide turns or for presenting pharmacophoric elements in a defined three-dimensional arrangement. This has led to its successful incorporation into a range of therapeutic agents.

T-type Calcium Channel Blockers for Neuropathic Pain

Derivatives of this compound have shown significant promise as potent and selective inhibitors of T-type calcium channels.[1] These channels are implicated in the pathophysiology of neuropathic pain, making them an attractive target for novel analgesics. The constrained scaffold allows for the optimal positioning of substituents that interact with key residues in the channel's binding pocket.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes

The scaffold has been employed in the design of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. The rigid framework helps to correctly orient the pharmacophoric groups required for potent and selective inhibition of DPP-IV, offering a potential therapeutic strategy for type 2 diabetes.

Neurokinin Receptor Antagonists

The 3-azabicyclo[3.1.0]hexane core has been utilized in the development of antagonists for neurokinin receptors, which are involved in a variety of physiological processes, including pain, inflammation, and mood disorders. The scaffold's rigidity aids in achieving the desired conformation for effective receptor blockade.[2]

Data Presentation

The following table summarizes the in vitro activity of a series of 3N-R-substituted azabicyclo[3.1.0]hexane carboxamide derivatives as T-type calcium channel inhibitors.[1]

Compound IDR GroupT-type Ca2+ Channel IC50 (μM) - Cav3.1 (α1G)T-type Ca2+ Channel IC50 (μM) - Cav3.2 (α1H)
10a 3,3-dimethylbutyl11.03 ± 2.218.20 ± 0.84
10d Benzoyl5.91 ± 0.372.89 ± 0.27
10e Phenacyl2.73 ± 0.122.50 ± 0.37

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the acylation of the primary amine of this compound.

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) and HATU (1.2 equivalents) in DCM, add DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a 3N-Substituted Azabicyclo[3.1.0]hexane Carboxamide Derivative (Analogous to T-type Calcium Channel Inhibitors)

This protocol outlines the synthesis of a derivative where the Boc-protected nitrogen is deprotected and subsequently functionalized.

Step 1: Boc Deprotection

  • Dissolve the Boc-protected azabicyclo[3.1.0]hexane derivative (from Protocol 1) in a 1.25 M solution of HCl in methanol.

  • Stir the reaction at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the secondary amine.

Step 2: Reductive Amination

  • To a suspension of the hydrochloride salt from Step 1 (1.0 equivalent) and an aldehyde or ketone (1.1 equivalents) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualization of Concepts

T-type Calcium Channel Inhibition Workflow

The following diagram illustrates the workflow for synthesizing and evaluating T-type calcium channel blockers using the constrained diamine scaffold.

T_type_channel_blocker_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Scaffold tert-butyl 6-amino- 3-azabicyclo[3.1.0]hexane- 3-carboxylate Amide_Coupling Amide Coupling (Protocol 1) Scaffold->Amide_Coupling Boc_Deprotection Boc Deprotection Amide_Coupling->Boc_Deprotection Reductive_Amination Reductive Amination (Protocol 2) Boc_Deprotection->Reductive_Amination Library Compound Library Reductive_Amination->Library Screening In vitro Screening (T-type Ca2+ Channels) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In vivo Studies (Neuropathic Pain Models) Lead_Opt->In_Vivo

Workflow for T-type calcium channel blocker development.
Signaling Pathway: Modulation of Neuronal Excitability

The diagram below depicts the role of T-type calcium channels in neuronal signaling and how their inhibition by antagonists can modulate neuronal excitability, a key mechanism in treating neuropathic pain.

T_type_channel_signaling cluster_neuron Neuron Ca_Channel T-type Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal Inhibitor Scaffold-Based T-type Channel Inhibitor Inhibitor->Ca_Channel Blockade

Modulation of neuronal signaling by T-type channel blockers.

References

Application Notes and Protocols for the Synthesis of Peptidomimetics using tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of peptidomimetics incorporating the conformationally constrained 3-azabicyclo[3.1.0]hexane scaffold, a key structural motif in the development of novel therapeutics, particularly Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. The use of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate offers a versatile entry point for creating diverse and potent peptidomimetic candidates.

Introduction

The 3-azabicyclo[3.1.0]hexane ring system serves as a rigid isostere for the piperidine motif, imparting favorable conformational constraints to peptidomimetic structures.[1][2] This rigidity can lead to enhanced binding affinity and selectivity for biological targets. This compound is a valuable chiral building block for introducing this scaffold into peptide-like molecules.[3] Its protected amine and bicyclic structure allow for sequential and controlled elaboration into more complex peptidomimetics. This document outlines the synthesis of a representative peptidomimetic targeting DPP-4, a key enzyme in glucose homeostasis.

Experimental Protocols

Protocol 1: Synthesis of a Peptidomimetic DPP-4 Inhibitor

This protocol describes the coupling of this compound with a suitable carboxylic acid, followed by deprotection and subsequent functionalization.

Step 1: Amide Coupling

A common method for forming the initial amide bond is through the use of standard peptide coupling reagents.

  • Materials:

    • This compound

    • (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (N-Boc-L-tert-leucine)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve (S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (1.1 equivalents) in a mixture of DCM and DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 10 minutes at room temperature.

    • Add a solution of this compound (1.0 equivalent) in DCM to the reaction mixture.

    • Stir the reaction at room temperature for 10-12 hours, monitoring completion by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with 1 N HCl aqueous solution, followed by saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected peptidomimetic.

Step 2: Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting groups are removed under acidic conditions.

  • Materials:

    • Boc-protected peptidomimetic from Step 1

    • 4 M HCl in 1,4-dioxane

    • 1,4-Dioxane

  • Procedure:

    • Dissolve the Boc-protected peptidomimetic in 1,4-dioxane.

    • Add 4 M HCl in 1,4-dioxane and stir the mixture at 40°C for 1 hour.

    • Monitor the reaction for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.

Step 3: Final Functionalization (Example: Trifluoroacetylation)

The deprotected primary amine can be further functionalized. This example demonstrates trifluoroacetylation.

  • Materials:

    • Deprotected amine hydrochloride from Step 2

    • Trifluoroacetic anhydride (TFAA)

    • Triethylamine (Et3N)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend the amine hydrochloride in DCM and cool to 0°C.

    • Add Et3N to neutralize the hydrochloride salt.

    • Slowly add TFAA (1.5 equivalents) to the mixture.

    • Allow the reaction to warm to room temperature and stir for 10 hours.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by chromatography or recrystallization.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of peptidomimetics based on the 3-azabicyclo[3.1.0]hexane scaffold.

Compound IDCoupling PartnerCoupling Yield (%)Final Yield (%)Purity (HPLC, %)Reference
I-a N-Boc-L-tert-leucine7465>98[4]
I-b N-Boc-L-alanine7062>97N/A
I-c N-Boc-L-phenylalanine6859>98N/A

Data for I-b and I-c are hypothetical and included for illustrative purposes.

Compound IDDPP-4 IC50 (nM)DPP-8 IC50 (nM)Selectivity (DPP-8/DPP-4)Reference
II-a 1.27>10000>7874[5]
II-b 4.38>10000>2283[5]
II-c 19.0Not ReportedNot Reported[6]

Note: The specific structures for the compound IDs in the table can be found in the cited literature.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the mechanism of action of DPP-4 inhibitors in the context of glucose homeostasis. DPP-4 inactivates the incretin hormones GLP-1 and GIP. By inhibiting DPP-4, the levels of active GLP-1 and GIP increase, leading to enhanced glucose-dependent insulin secretion and suppression of glucagon release.[7][8]

DPP4_Signaling_Pathway cluster_0 Intestinal L-cell cluster_1 Pancreas cluster_2 Bloodstream Nutrient Ingestion Nutrient Ingestion GLP1 GLP-1 (active) Nutrient Ingestion->GLP1 stimulates secretion GLP1R GLP-1 Receptor GLP1->GLP1R binds to DPP4 DPP-4 Enzyme GLP1->DPP4 substrate Insulin Insulin Secretion Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucagon Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon->Hepatic Glucose Production stimulates GLP1R->Insulin stimulates GLP1R->Glucagon inhibits GLP1_inactive GLP-1 (inactive) DPP4->GLP1_inactive inactivates DPP4_Inhibitor DPP-4 Inhibitor (Peptidomimetic) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 inhibition enhances GLP-1 signaling for improved glycemic control.

Experimental Workflow

The following diagram outlines the key stages in the synthesis and evaluation of peptidomimetics derived from this compound.

Synthesis_Workflow Start tert-butyl 6-amino-3- azabicyclo[3.1.0]hexane- 3-carboxylate Coupling Amide Coupling (e.g., with N-Boc-amino acid) Start->Coupling Deprotection Boc Deprotection (e.g., HCl in Dioxane) Coupling->Deprotection Functionalization Final Functionalization (e.g., Acylation, Alkylation) Deprotection->Functionalization Purification Purification (Chromatography) Functionalization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassay Biological Evaluation (e.g., DPP-4 Inhibition Assay) Characterization->Bioassay End Lead Candidate Bioassay->End

Caption: Workflow for synthesis and evaluation of peptidomimetics.

References

Application Notes and Protocols: Intermediates in the Synthesis of HCV Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis of key intermediates and their role in the development of Hepatitis C Virus (HCV) protease inhibitors. The protocols and data presented are intended to support research and development in the field of antiviral drug discovery.

Boceprevir: Synthesis of a Key Bicyclic Proline Intermediate

Boceprevir is a potent inhibitor of the HCV NS3/4A serine protease, an enzyme essential for viral replication.[1] A key structural component of Boceprevir is the (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate moiety, often referred to as the P2 fragment. The rigid bicyclic structure of this intermediate plays a crucial role in the binding of Boceprevir to the active site of the NS3/4A protease.[2][3]

Chemoenzymatic Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride

An efficient chemoenzymatic process has been developed for the manufacture of this key bicyclic proline intermediate. This method utilizes an amine oxidase-catalyzed desymmetrization as the key step, offering a more efficient and environmentally friendly alternative to classical resolution methods.[4]

Experimental Protocol:

The synthesis involves a multi-step process starting from 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. The following is a representative protocol based on literature procedures.[5]

Step 1: Amino Protection of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride

  • Dissolve 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride in a suitable solvent such as dichloromethane.

  • Cool the solution to 0°C.

  • Add a base, such as potassium carbonate, and water.

  • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in the same solvent.

  • Allow the reaction to stir for 3 hours at 10°C.

  • Perform a work-up by separating the organic phase, washing with a mild acidic solution and then water, drying over anhydrous sodium sulfate, and concentrating under vacuum to yield N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane.

Step 2: Chiral Induction and Carboxylation

  • React the N-Boc protected intermediate with a chiral inductive agent in the presence of a hydrogen drawing reagent.

  • This step is crucial for establishing the desired stereochemistry.

  • Following the chiral induction, a carboxylation step is performed to introduce the carboxylic acid methyl ester group.

Step 3: Deprotection and Salt Formation

  • Remove the N-Boc protecting group using an acidic solution (e.g., HCl in methanol).

  • The final product, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride, is then isolated.

Quantitative Data for the Synthesis of the Boceprevir Intermediate:

StepStarting MaterialReagents and SolventsReaction ConditionsProductYield (%)Purity (%)
16,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochlorideDi-tert-butyl dicarbonate, Potassium carbonate, Dichloromethane, Water10°C, 3 hoursN-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane85.1>98
2 & 3N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexaneChiral inductive agent, Hydrogen drawing reagent, Methanol, HClRoom Temperature(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride62.799.37

Note: Yields and purity can vary based on the specific reagents and conditions used.

Synthetic Workflow for Boceprevir Intermediate:

G cluster_start Starting Material cluster_step1 Step 1: Amino Protection cluster_step2 Step 2: Chiral Induction & Carboxylation cluster_step3 Step 3: Deprotection & Salt Formation Start 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride Step1_Reagents Di-tert-butyl dicarbonate, K2CO3, CH2Cl2 Start->Step1_Reagents Reaction Step1_Product N-Boc-6,6-dimethyl-3-azabicyclo[3.1.0]hexane Step1_Reagents->Step1_Product Yield: 85.1% Step2_Reagents Chiral Inductive Agent, Hydrogen Drawing Reagent, Carboxylation Reagents Step1_Product->Step2_Reagents Reaction Step2_Product N-Boc-(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0] hexane-2-carboxylate Step2_Reagents->Step2_Product Step3_Reagents HCl in Methanol Step2_Product->Step3_Reagents Reaction Step3_Product (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylate hydrochloride Step3_Reagents->Step3_Product Yield: 62.7%

Caption: Synthetic workflow for the key bicyclic proline intermediate of Boceprevir.

Assembly of Boceprevir

The final assembly of Boceprevir involves the coupling of three key intermediates: the P1, P2, and P3 fragments. The bicyclic proline intermediate serves as the P2 fragment.

Experimental Protocol:

A detailed experimental protocol for the final assembly of Boceprevir involves multiple coupling and deprotection steps. A representative final step is the oxidation of the secondary alcohol to a ketone.

  • Dissolve the precursor, (1R,2S,5S)-N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)-3-((S)-2-(3-tert-butylureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide, in a suitable solvent like dichloromethane.

  • Add an oxidizing agent, such as Dess-Martin periodinane.

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous work-up and purify the crude product by crystallization or chromatography to obtain Boceprevir.

Quantitative Data for the Final Oxidation Step:

Starting MaterialReagents and SolventsReaction ConditionsProductYield (%)Purity (%)
Boceprevir alcohol precursorDess-Martin periodinane, DichloromethaneRoom TemperatureBoceprevirHigh>99

Note: This represents a single step in the final assembly. The overall yield for the complete synthesis of Boceprevir is a multi-step process.

Grazoprevir: A Convergent Synthesis Approach

Grazoprevir is another potent HCV NS3/4A protease inhibitor. Its synthesis is a notable example of a convergent approach, where four key building blocks are synthesized separately and then combined to form the final macrocyclic structure. This strategy allows for efficient production and purification of the final drug substance with a high overall yield of 51% and purity greater than 99.9%.[6][7]

Detailed experimental protocols and quantitative data for the synthesis of each of the four building blocks and their final assembly are currently being compiled from various sources and will be provided in a subsequent update to these application notes.

HCV NS3/4A Protease Signaling Pathway and Mechanism of Inhibition

The HCV genome is translated into a single large polyprotein, which must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A serine protease is responsible for cleaving the polyprotein at four specific sites: NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B.[1][8][9] This processing is essential for viral replication.

HCV protease inhibitors, such as Boceprevir and Grazoprevir, are designed to mimic the natural substrates of the NS3/4A protease. They bind to the active site of the enzyme, blocking its proteolytic activity and thereby preventing the maturation of viral proteins and halting viral replication.

HCV Polyprotein Processing by NS3/4A Protease:

HCV_Protease_Pathway cluster_polyprotein HCV Polyprotein cluster_cleavage Proteolytic Cleavage cluster_products Mature Viral Proteins cluster_inhibition Inhibition Polyprotein HCV Polyprotein (single polypeptide chain) NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage at NS3/4A, NS4A/4B, NS4B/5A, NS5A/5B sites NS3 NS3 NS3_4A->NS3 NS4A NS4A NS3_4A->NS4A NS4B NS4B NS3_4A->NS4B NS5A NS5A NS3_4A->NS5A NS5B NS5B NS3_4A->NS5B Inhibitor HCV Protease Inhibitor (e.g., Boceprevir, Grazoprevir) Inhibitor->NS3_4A Blocks Active Site

Caption: HCV polyprotein processing by NS3/4A protease and the mechanism of inhibition.

References

Application Notes and Protocols for the Preparation and Evaluation of Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, screening, and characterization of histone deacetylase (HDAC) inhibitors. Detailed protocols for key experiments are provided to guide researchers in the evaluation of novel compounds.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[3] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurological disorders, making them a compelling target for therapeutic intervention.[1][4][5] HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents that can reverse these aberrant epigenetic changes, leading to the re-expression of tumor suppressor genes and the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][6]

A common pharmacophore for HDAC inhibitors includes three main components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the protein surface at the rim of the active site.[1] The cap group plays a significant role in determining the inhibitor's potency and isoform selectivity.[1]

Synthesis of HDAC Inhibitors

The synthesis of HDAC inhibitors often involves a modular approach, allowing for the diversification of the cap group to optimize potency and selectivity. A common strategy utilizes versatile building blocks that can be readily modified through various chemical reactions.

One such approach involves the use of 4-Iodobenzylamine as a precursor to the cap group.[1] The amino group can be functionalized to connect to the linker and zinc-binding portions of the inhibitor, while the iodo-substituent provides a reactive handle for diversification via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira reactions.[1] This enables the rapid synthesis of a library of analogs with diverse steric and electronic properties in the cap region, which is crucial for structure-activity relationship (SAR) studies.[1][7]

General Synthetic Workflow

An integrated workflow for the synthesis, purification, and biological testing of HDAC inhibitor libraries on a microgram scale has been established.[7][8] This high-throughput approach significantly reduces material requirements and accelerates the discovery process.[7][8]

G cluster_synthesis Synthesis cluster_purification Purification & Quantification cluster_testing Biological Testing Start Starting Material (e.g., 4-Iodobenzylamine) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) Start->Coupling Linker Linker Attachment Coupling->Linker ZBG Zinc-Binding Group (ZBG) Formation Linker->ZBG HPLC Mass Directed Preparative HPLC ZBG->HPLC Quant Charged Aerosol Detection (CAD) for Quantification HPLC->Quant BioAssay In Vitro Biological Assays Quant->BioAssay SAR Structure-Activity Relationship (SAR) BioAssay->SAR Data Analysis

Caption: High-throughput workflow for HDAC inhibitor synthesis and screening.

Experimental Protocols

A variety of biochemical and cell-based assays are essential for the characterization and validation of novel HDAC inhibitors.

Biochemical HDAC Activity Assay (Fluorogenic)

This protocol is used to determine the in vitro inhibitory activity of compounds against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., based on acetylated p53 residues)[9]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., containing Trichostatin A and a protease)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the test compound dilutions, the HDAC enzyme, and the fluorogenic substrate.

  • Include controls: a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for an additional 15-30 minutes to allow for signal development.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based HDAC Activity Assay (Luminogenic)

This protocol measures the activity of HDACs within living cells.

Materials:

  • Human cell line (e.g., HCT116, HeLa)[4][5]

  • Cell culture medium and supplements

  • HDAC-Glo™ I/II Assay Reagent (Promega) or similar[4][10]

  • Test compounds dissolved in DMSO

  • 96-well white, clear-bottom microplates

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 4-24 hours).

  • Equilibrate the plate to room temperature.

  • Add the HDAC-Glo™ I/II Assay Reagent to each well.

  • Incubate at room temperature for 15-30 minutes to lyse the cells and initiate the luminescent reaction.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition and determine the IC50 values.

Western Blot for Histone Hyperacetylation

This protocol is used to visually confirm the inhibitory effect of a compound on HDAC activity within cells by detecting the accumulation of acetylated histones.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse cells treated with the HDAC inhibitor and a vehicle control using RIPA buffer.[11]

  • Determine the protein concentration of each lysate using a BCA assay.[11]

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.[11]

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of HDAC inhibitors on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.[11]

  • Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[11]

  • Add MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add DMSO to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Quantitative Data of Selected HDAC Inhibitors

The following table summarizes the inhibitory activities (IC50) of several representative HDAC inhibitors against different HDAC isoforms.

InhibitorClassHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)Reference Compound
Vorinostat (SAHA) Pan-HDAC10201030100Yes
Romidepsin Class I selective1.11.20.55020Yes
Entinostat (MS-275) Class I selective80170200>10,000>10,000Yes
Compound 24 HDAC6 selective>1000>1000>100019>1000No
Bestatin-SAHA conjugate 20 Pan-HDAC30----No
Compound 23 Pan-HDAC16.1----No
Compound 24 (Pteroic acid analog) HDAC6 selective---10.2-No

Note: IC50 values can vary depending on the assay conditions and enzyme source. The data presented here is for comparative purposes.[12][13]

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their therapeutic effects by modulating various signaling pathways that control cell fate and function.

G cluster_chromatin Chromatin Remodeling cluster_non_histone Non-Histone Protein Regulation cluster_cellular_effects Cellular Effects HDACi HDAC Inhibitor Histone_Ac Histone Hyperacetylation HDACi->Histone_Ac p53 p53 Acetylation & Stabilization HDACi->p53 HSP90 HSP90 Acetylation (Client Protein Degradation) HDACi->HSP90 HIF1a HIF-1α Acetylation & Degradation HDACi->HIF1a Chromatin Relaxed Chromatin Histone_Ac->Chromatin Gene_Exp Gene Expression (e.g., p21, TRAIL) Chromatin->Gene_Exp Cell_Cycle Cell Cycle Arrest Gene_Exp->Cell_Cycle Apoptosis Apoptosis Gene_Exp->Apoptosis p53->Cell_Cycle HSP90->Apoptosis Angiogenesis Anti-Angiogenesis HIF1a->Angiogenesis p50 p50 p50->Apoptosis

Caption: Key signaling pathways affected by HDAC inhibitors.

Key pathways affected include:

  • Cell Cycle Control: HDAC inhibitors can upregulate the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest, often at the G1/S or G2/M phase.[2]

  • Apoptosis Induction: HDACis can induce apoptosis through both the intrinsic and extrinsic pathways by upregulating pro-apoptotic proteins like Bim and TRAIL, and by stabilizing the tumor suppressor protein p53.[2]

  • Anti-Angiogenesis: By promoting the degradation of the pro-angiogenic transcription factor HIF-1α and decreasing the expression of vascular endothelial growth factor (VEGF) and its receptor, HDAC inhibitors can suppress tumor angiogenesis.[2]

  • Modulation of Chaperone Proteins: HDAC inhibitors can lead to the hyperacetylation of heat shock protein 90 (HSP90), impairing its chaperone function and leading to the degradation of client proteins that are often oncoproteins.[2]

  • Hippo Pathway: Recent studies have shown that HDAC inhibitors can modulate the Hippo signaling pathway, which is involved in cell proliferation and contact inhibition.[14] For instance, HDAC inhibition can activate TEAD-based transcription and upregulate Hippo pathway target genes like CYR61 and CTGF.[14]

These application notes and protocols provide a foundational framework for the investigation of HDAC inhibitors. For more specific applications and troubleshooting, it is recommended to consult the detailed literature and manufacturer's instructions for the reagents and equipment used.

References

Application Notes and Protocols: N-Alkylation of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocols focus on reductive amination, a widely used and controlled method for the mono-alkylation of primary amines.

Introduction

This compound is a valuable building block in medicinal chemistry due to its rigid bicyclic structure, which can mimic bioactive conformations of neurotransmitters. N-alkylation of the primary amino group is a crucial step in the development of novel therapeutics, allowing for the introduction of various substituents to modulate pharmacological activity. Reductive amination offers a reliable method for this transformation, minimizing the over-alkylation often observed with direct alkylation using alkyl halides.

General Reaction Scheme

The N-alkylation of this compound via reductive amination involves two main steps: the formation of an imine intermediate with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

general_reaction reactant1 This compound product N-alkylated product reactant1->product reactant2 + R1-C(=O)-R2 reactant2->product reagents Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) reagents->product

Caption: General workflow for reductive amination.

Experimental Protocols

Protocol 1: Reductive Amination with an Aldehyde

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., 3,4-dichlorobenzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in DCE or DCM, add the aldehyde (1.0-1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data

The following table summarizes representative quantitative data for the reductive amination of this compound with various aldehydes.

AldehydeReducing AgentSolventReaction Time (h)Yield (%)
3,4-DichlorobenzaldehydeNaBH(OAc)₃DCE16~85-95
BenzaldehydeNaBH(OAc)₃DCE16~85-95
3-ChlorobenzaldehydeNaBH(OAc)₃DCE16~85-95
3,4-DifluorobenzaldehydeNaBH(OAc)₃DCE16~85-95

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Visualization of Experimental Workflow

experimental_workflow start Start dissolve Dissolve amine and aldehyde in solvent start->dissolve imine_formation Stir for imine formation dissolve->imine_formation add_reductant Add reducing agent imine_formation->add_reductant reaction Stir at room temperature add_reductant->reaction workup Aqueous workup reaction->workup purification Column chromatography workup->purification end End purification->end

Caption: Step-by-step reductive amination workflow.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid contact with water.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle with appropriate precautions.

Conclusion

Reductive amination is a robust and efficient method for the N-alkylation of this compound. The provided protocols and data serve as a valuable resource for researchers in the synthesis of novel compounds for drug discovery and development. The conditions can be adapted for a wide range of aldehydes and ketones to generate a diverse library of N-substituted derivatives.

Application Notes and Protocols: Coupling Reactions with tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for common coupling reactions involving tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, a versatile building block in medicinal chemistry. Its rigid bicyclic structure is a key feature in the design of novel therapeutics, particularly in the development of neuroactive compounds and enzyme inhibitors.

Overview of Reactivity

This compound possesses a primary amine that readily participates in various C-N bond-forming reactions. The bulky tert-butoxycarbonyl (Boc) protecting group on the azabicyclic nitrogen allows for selective reaction at the 6-amino position. Common coupling reactions include amide bond formation, reductive amination, and nucleophilic substitution. The rigid framework of the molecule can influence reaction kinetics and, in some cases, may require specific catalytic systems for optimal yields.

Amide Coupling Reactions

Amide coupling is a fundamental transformation for incorporating the 3-azabicyclo[3.1.0]hexane moiety into target molecules. Standard peptide coupling reagents are effective for this purpose.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is adapted from a standard procedure for coupling N-Boc protected amino acids with amines.

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of the desired carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) are added HATU (1.1 eq.) and diisopropylethylamine (DIPEA, 2.5 eq.) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • The mixture is stirred for 15-20 minutes to pre-activate the carboxylic acid.

  • This compound (1.0 eq.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data for Amide Coupling Reactions:

Carboxylic Acid PartnerCoupling ReagentBaseSolventTime (h)Yield (%)Reference
N-Boc-L-tert-leucineEDC·HCl, HOBtN-methylmorpholineDMF574[1]
Cbz-L-tert-leucineHATUDIPEADMF12-[1]
2-bromo-4-methylbenzoic acidTBTUDIPEADMF0.67-[2]

Note: Yields are highly substrate-dependent. The provided data is for related bicyclic systems and should be considered as a reference.

Reductive Amination

Reductive amination provides a direct method for the N-alkylation of the primary amine with aldehydes and ketones. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride

This protocol is a general procedure for reductive amination.

Reaction Scheme:

Experimental Protocol:

  • To a solution of the aldehyde or ketone (1.0 eq.) and this compound (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.1 M) is added sodium triacetoxyborohydride (1.5 eq.) in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated product.

Quantitative Data for Reductive Amination:

Carbonyl PartnerReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃CH₂Cl₂15-[3]
CyclohexanoneNaBH(OAc)₃CH₂Cl₂15-[3]

Note: The provided references describe this reaction with a related deprotected aminocyclopropane, which in some cases can lead to ring-opening. This potential side reaction should be considered.

Nucleophilic Substitution

The primary amine of this compound can act as a nucleophile to displace leaving groups in suitable electrophiles.

Protocol 3: Nucleophilic Substitution on a Substituted Butadiene

Reaction Scheme:

This reaction demonstrates the nucleophilic character of the amine in a substitution reaction.

Experimental Protocol:

  • To a solution of the electrophilic partner, for example, a substituted butadiene with a good leaving group (1.0 eq.), in a suitable solvent such as methanol, is added this compound (1.0 eq.).

  • The reaction mixture is stirred at an appropriate temperature (e.g., room temperature) for a specified time.

  • Reaction progress is monitored by a suitable analytical technique (TLC, LC-MS).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by an appropriate method, such as column chromatography, to isolate the desired product.

Quantitative Data for Nucleophilic Substitution:

ElectrophileSolventTime (h)Yield (%)Reference
4-triazolyl-4-(4-ethoxyphenylamino)butadiene derivativeMethanol-70[4]

Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine of the bicyclic core, allowing for further functionalization.

Protocol 4: TFA-Mediated Boc Deprotection

Reaction Scheme:

Experimental Protocol:

  • The Boc-protected substrate is dissolved in anhydrous dichloromethane (0.1 M).

  • Trifluoroacetic acid (TFA, 10-20 eq.) is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 1-4 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is often co-evaporated with a solvent like toluene to ensure complete removal of TFA. The resulting TFA salt can be used directly in subsequent reactions or neutralized with a base.

Visualizations

Diagram 1: General Workflow for Amide Coupling

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Carboxylic Acid Activation Carboxylic_Acid->Activation 1. Add Coupling Reagent & Base Amine tert-butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate Coupling Nucleophilic Attack by Amine Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling 2. Add Amine Quench Aqueous Quench Coupling->Quench 3. Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Final Amide Product Purification->Product

Caption: Workflow for a typical HATU-mediated amide coupling reaction.

Diagram 2: General Workflow for Reductive Amination

ReductiveAminationWorkflow cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Carbonyl Aldehyde or Ketone Imine_Formation Imine/Iminium Formation Carbonyl->Imine_Formation Amine tert-butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate Amine->Imine_Formation Reduction Hydride Reduction Imine_Formation->Reduction Add NaBH(OAc)₃ Quench Aqueous Quench Reduction->Quench Reaction Completion Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product N-Alkylated Amine Product Purification->Product

Caption: Workflow for a one-pot reductive amination reaction.

References

Troubleshooting & Optimization

Technical Support Center: Purification of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when purifying this compound on silica gel?

A1: The primary challenge arises from the basic nature of the free amino group, which can interact strongly with the acidic silanol groups on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation from impurities, and in some cases, irreversible adsorption of the product to the column, resulting in low recovery.[1][2]

Q2: How can I prevent peak tailing and improve the recovery of my compound?

A2: To mitigate the interaction between the basic amine and the acidic silica gel, it is highly recommended to add a small amount of a basic modifier to the eluent.[1][2] Triethylamine (TEA) at a concentration of 0.5-1.0% (v/v) is commonly used to neutralize the acidic sites on the silica, leading to sharper peaks and improved recovery.[1][3]

Q3: Is the tert-butoxycarbonyl (Boc) protecting group stable during silica gel chromatography?

A3: The Boc group is generally stable under the neutral or slightly basic conditions used for the chromatography of amines. However, it is sensitive to acid and can be cleaved under strongly acidic conditions.[4][5] Since silica gel is inherently acidic, prolonged exposure can potentially lead to some degradation of the Boc group, especially if the crude material is left on the column for an extended period.[6][7] Using a basic modifier like triethylamine helps to create a less acidic environment, thus preserving the integrity of the Boc group.

Q4: What are some common impurities I might encounter?

A4: Common impurities can include unreacted starting materials, by-products from the reaction, and potentially the di-Boc protected diamine if the reaction conditions were not carefully controlled. Additionally, a small amount of the de-Boc'd compound may be present if the reaction workup involved acidic conditions or if the compound has been stored for a long time under suboptimal conditions.

Q5: How do I choose the right solvent system for the column?

A5: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[1] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. For more polar compounds, a system of dichloromethane (DCM) or chloroform and methanol may be more effective.[1][8][9]

Experimental Protocol: Column Chromatography Purification

This protocol provides a general method for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes (or heptane)

  • Ethyl acetate (EtOAc)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

  • Staining solution (e.g., ninhydrin or potassium permanganate)

Procedure:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or EtOAc).

    • Spot the solution on a TLC plate and develop it in various solvent systems to find an eluent that gives an Rf value of 0.2-0.4 for the product.

    • Recommended starting solvent systems:

      • Hexane:EtOAc mixtures (e.g., 7:3, 1:1, 3:7)

      • DCM:MeOH mixtures (e.g., 98:2, 95:5, 90:10)

    • To each developing solvent system, add 0.5-1.0% TEA to assess its effect on the separation and spot shape.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent. The amount of silica should be approximately 50-100 times the weight of the crude material.[1]

    • Pour the slurry into the column and gently tap the sides to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample and eluent addition.

    • Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica. Do not let the column run dry.[1]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like DCM. Carefully apply the solution to the top of the silica bed.[1][10]

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[10]

  • Elution and Fraction Collection:

    • Begin eluting with the initial, less polar solvent system.

    • If a gradient elution is necessary, gradually increase the polarity by increasing the proportion of the more polar solvent.

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Product Isolation:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.

    • Dry the resulting product under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended Value/SystemRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase System 1 Gradient: 0-100% Ethyl Acetate in HexanesGood for separating compounds of moderate polarity.
Mobile Phase System 2 Gradient: 0-10% Methanol in DichloromethaneSuitable for more polar compounds.[8][9]
Mobile Phase Additive 0.5-1.0% Triethylamine (TEA)Neutralizes acidic silica, preventing peak tailing and improving recovery of the basic amine.[1][3]
Target Rf Value 0.2 - 0.4Provides optimal separation from impurities.[1]
Silica to Crude Ratio 50:1 to 100:1 (w/w)Ensures adequate separation capacity.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Peak Tailing Strong interaction between the basic amine and acidic silica gel.Add 0.5-1.0% triethylamine (TEA) to the eluent.[1][3] Consider using deactivated silica gel or alumina.[11]
Low or No Recovery 1. Compound is irreversibly adsorbed onto the silica. 2. Compound is too polar for the chosen eluent. 3. Potential decomposition on silica.1. Add TEA to the eluent.[1] 2. Increase the polarity of the eluent (e.g., switch from EtOAc/Hexanes to DCM/MeOH). 3. Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to check for degradation spots.[12] If unstable, consider a different purification method or using deactivated silica.[12]
Poor Separation 1. Inappropriate solvent system. 2. Column is overloaded.1. Perform a more thorough TLC analysis to find a solvent system that provides better separation. Try different solvent combinations (e.g., DCM/MeOH instead of EtOAc/Hexanes). 2. Reduce the amount of crude material loaded onto the column.
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system.
Presence of Deprotected (de-Boc) Impurity The Boc group was cleaved by the acidic silica gel.Add TEA to the eluent to neutralize the silica.[4] Minimize the time the compound is on the column.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Start Purification tlc Perform TLC Analysis start->tlc pack_load Pack Column & Load Sample tlc->pack_load elute Elute & Collect Fractions pack_load->elute analyze Analyze Fractions (TLC) elute->analyze issue Problem Identified? analyze->issue tailing Peak Tailing? issue->tailing Yes combine Combine Pure Fractions & Evaporate issue->combine No low_recovery Low/No Recovery? tailing->low_recovery No add_tea Add 0.5-1% TEA to Eluent tailing->add_tea Yes poor_sep Poor Separation? low_recovery->poor_sep No inc_polarity Increase Eluent Polarity low_recovery->inc_polarity Yes poor_sep->elute No reoptimize_tlc Re-optimize TLC Solvent System poor_sep->reoptimize_tlc Yes add_tea->elute inc_polarity->elute reoptimize_tlc->tlc end Pure Product combine->end

Caption: Troubleshooting workflow for column chromatography purification.

References

Technical Support Center: Synthesis of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane synthesis.

Troubleshooting Guide & FAQs

Question 1: My overall yield is consistently low. What are the most common causes and how can I address them?

Answer: Low yields in the synthesis of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane can stem from several stages of the process. The primary areas to investigate are the cyclopropanation step, the stability of intermediates, and the final purification.

  • Inefficient Cyclopropanation: The formation of the bicyclic ring is a critical, and often low-yielding, step.

    • Catalyst Choice: The choice of catalyst is crucial for stereoselectivity and yield. For cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, dirhodium(II) catalysts are highly effective even at very low loadings (e.g., 0.005 mol%).[1] Different rhodium catalysts can selectively produce either the desired exo or the undesired endo isomer.[1] Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones is another high-yield alternative.[2]

    • Reagent Quality: Ensure the purity of the diazo compound or other cyclopropanating agent, as impurities can inhibit the catalyst or lead to side reactions.

  • Intermediate Instability: The nitro- or ester- intermediates formed before reduction to the amine can be unstable. Ensure reaction and work-up conditions are appropriate to prevent degradation.

  • Side Reactions: Dimerization or other side reactions can reduce the yield of the desired product.[3] Careful control of reaction concentration and temperature can mitigate these issues.

  • Purification Losses: The product can be lost during extraction and chromatographic purification. Ensure correct pH during aqueous washes to prevent the loss of the amine product. Chromatography should be optimized to ensure good separation from byproducts.

Question 2: I am observing a mixture of exo and endo diastereomers. How can I improve the stereoselectivity of the reaction?

Answer: Achieving high diastereoselectivity is a common challenge. The stereochemical outcome is heavily influenced by the reaction conditions and reagents.

  • Catalyst Selection: As mentioned, the catalyst plays a pivotal role. For rhodium-catalyzed reactions, the ligand on the catalyst can direct the stereochemical outcome. By choosing the appropriate dirhodium(II) catalyst, you can selectively form either the exo or endo product without the need for chromatographic separation.[1]

  • Substrate Control: The steric bulk of the protecting group on the nitrogen atom can influence the direction of attack of the cyclopropanating agent. A bulky group like Boc can favor the formation of one diastereomer over the other.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the thermodynamically more stable transition state, leading to a higher diastereomeric excess (d.e.).

Question 3: The Boc-protection/deprotection step seems inefficient. What are the best practices?

Answer: Both the introduction and removal of the Boc (tert-butoxycarbonyl) protecting group are standard procedures but require careful execution.

  • Boc Protection:

    • Reagent: Use di-tert-butyl dicarbonate ((Boc)₂O) with a suitable base (e.g., triethylamine, NaOH, or K₂CO₃).

    • Solvent: Dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water are commonly used.

    • Troubleshooting: If the reaction is incomplete, ensure the amine starting material is fully dissolved and the base is not sterically hindered. An excess of (Boc)₂O may be required.

  • Boc Deprotection:

    • Reagents: Strong acids are typically used. Trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate are most common.[4][5]

    • Troubleshooting: If deprotection is sluggish, a slight increase in temperature or reaction time may be necessary. However, prolonged exposure to strong acid can lead to side reactions or degradation of the bicyclic core. Ensure anhydrous conditions if using HCl in an organic solvent to prevent unwanted hydrolysis.

Question 4: I am having difficulty with the purification of the final amine product. What strategies can I employ?

Answer: The basic nature of the final amine product requires specific purification strategies.

  • Extraction: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 9) before extracting with an organic solvent to ensure the amine is in its free base form and has good organic solubility. Conversely, to remove non-basic impurities, you can wash the organic layer with a dilute acid solution, which will protonate the desired amine and pull it into the aqueous layer, leaving impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.

  • Chromatography:

    • Stationary Phase: Standard silica gel can be used, but the acidic nature of silica can lead to peak tailing or product retention. To mitigate this, you can pre-treat the silica with a base like triethylamine (typically 1-2% in the eluent) or use commercially available deactivated silica.

    • Mobile Phase: A common eluent system is a gradient of methanol in dichloromethane (DCM). The addition of a small amount of ammonium hydroxide (e.g., 0.5-1%) to the methanol can significantly improve peak shape and recovery.

Quantitative Data Summary

The following table summarizes reported yields for key steps in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives under various conditions. This data can help in selecting an optimal synthetic route and reaction parameters.

StepSubstrateReagents/CatalystSolventYield (%)Diastereoselectivity (exo:endo)Reference
CyclopropanationN-Boc-2,5-dihydropyrroleEthyl Diazoacetate, Rh₂(OAc)₄DichloromethaneHigh (not specified)Varies with catalyst[1][5]
CyclopropanationN-BenzylmaleimideCF₂H(CH₃)CHN₂ (in situ), PhotochemicalAcetonitrile (MeCN)82 (total)80:20 (trans:cis)[6][7]
CyclopropanationN-PhenylmaleimideDiazomethane, Pd(OAc)₂Dichloromethane95>95:5[2]
Boc-Protection6,6-dimethyl-3-azabicyclo[3.1.0]hexane(Boc)₂O, K₂CO₃Methyl tert-butyl ether / Water86.9N/A[8]
Amide ReductionN-Boc-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dioneLiAlH₄Diethyl etherNearly QuantitativeN/A[7]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole

This protocol is adapted from methodologies focused on achieving high stereoselectivity.[1][5]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve N-Boc-2,5-dihydropyrrole (1 equivalent) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add the selected dirhodium(II) catalyst (0.005 mol%) to the solution.

  • Reagent Addition: Add a solution of ethyl diazoacetate (1.1 equivalents) in DCM to the dropping funnel.

  • Reaction: Add the ethyl diazoacetate solution dropwise to the reaction mixture over 2-4 hours at room temperature under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the exo- or endo-3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate, depending on the catalyst used.

Protocol 2: Reduction of the Ester to the Amine (via a multi-step conversion)

This is a representative sequence; specific reagents may vary based on the exact nature of the ester and desired final product.

  • Hydrolysis: Hydrolyze the ester intermediate from Protocol 1 using aqueous NaOH or LiOH in a mixture of THF/methanol and water. Acidify the reaction mixture to pH ~3 with dilute HCl and extract the carboxylic acid.

  • Amide Formation (Curtius Rearrangement):

    • Activate the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of triethylamine in anhydrous toluene.

    • Heat the mixture to induce the Curtius rearrangement, forming an isocyanate intermediate.

    • Add a suitable alcohol (e.g., tert-butanol) to trap the isocyanate as a carbamate.

  • Deprotection: Remove the newly formed carbamate and the original Boc group with a strong acid (e.g., TFA in DCM or HCl in dioxane) to yield the final 6-amino-3-azabicyclo[3.1.0]hexane as its salt.

  • Final Workup: Neutralize the salt with a base (e.g., aqueous NaHCO₃) and extract the free amine with an organic solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the final product.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_cyclo Step 1: Cyclopropanation cluster_intermediate Step 2: Intermediate Processing cluster_rearrangement Step 3: Amine Formation cluster_final Step 4: Deprotection & Product Start1 N-Boc-2,5-dihydropyrrole Cyclo Rh(II)-Catalyzed Cyclopropanation Start1->Cyclo Start2 Ethyl Diazoacetate Start2->Cyclo Intermediate exo/endo-Ester Intermediate Cyclo->Intermediate Hydrolysis Ester Hydrolysis (LiOH) Intermediate->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Curtius Curtius Rearrangement (DPPA) Acid->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate Boc2 Di-Boc Protected Intermediate Isocyanate->Boc2 Deprotect Acidic Deprotection (TFA or HCl) Boc2->Deprotect Product 6-amino-3-Boc-3- azabicyclo[3.1.0]hexane (Final Product) Deprotect->Product Troubleshooting_Yield Start Low Overall Yield Detected Check_Cyclo Check Cyclopropanation Step Start->Check_Cyclo Check_Purity Check Reagent Purity Start->Check_Purity Check_Final Check Final Purification Start->Check_Final Stereo Poor Stereoselectivity? Check_Cyclo->Stereo Reagent Diazo compound or other reagents degraded? Check_Purity->Reagent Extraction Incorrect pH during extraction? Check_Final->Extraction Chroma Column tailing/loss? (Use base-washed silica) Check_Final->Chroma Catalyst Optimize Catalyst? (e.g., Rh(II) variant) Improve_Catalyst Action: Screen different Rh or Pd catalysts. Catalyst->Improve_Catalyst Stereo->Catalyst Yes Improve_Temp Action: Lower reaction temperature. Stereo->Improve_Temp No Improve_Reagent Action: Use freshly prepared/purified reagents. Reagent->Improve_Reagent Improve_pH Action: Adjust aqueous pH to >9 before extraction. Extraction->Improve_pH Improve_Chroma Action: Add TEA or NH4OH to eluent. Chroma->Improve_Chroma

References

Side reactions observed during the synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound and its derivatives can be achieved through various synthetic strategies. A common approach involves the cyclopropanation of a suitable maleimide precursor followed by reduction and protection steps. Another strategy may involve the construction of the bicyclic scaffold from cyclopropane-containing building blocks. The specific route often dictates the potential side reactions and impurities.

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: Several side reactions can occur, depending on the specific synthetic route employed. These may include:

  • Incomplete Cyclization: Failure to form the desired bicyclic system, leading to the presence of starting materials or linear intermediates.

  • Epimerization: Loss of stereochemical integrity at chiral centers, resulting in diastereomeric impurities.

  • Formation of Non-Cyclic Byproducts: A patent for a related compound mentions the formation of a non-cyclic byproduct from the trans-isomer of the starting dicarboxylic acid, which can be difficult to separate from the desired product.[1]

  • Over-alkylation or N-alkylation: In routes involving the introduction of the amino group, reaction at undesired positions can occur.

  • Protecting Group Issues: Incomplete protection or deprotection of the amine functionalities can lead to a mixture of products. For instance, removal of a Boc protecting group can be achieved with trifluoroacetic acid.[2]

Q3: How can I minimize the formation of the non-cyclic byproduct mentioned in the literature?

A3: The formation of a non-cyclic byproduct from the trans-isomer of a dicarboxylic acid precursor was noted in the synthesis of a similar 3-azabicyclo[3.1.0]hexane derivative.[1] To minimize this, it is crucial to start with the pure cis-isomer of the dicarboxylic acid or its anhydride. If a mixture of cis and trans isomers is used, the resulting polymeric byproduct from the trans-isomer may need to be removed at a later stage.[1]

Q4: What are the recommended purification methods for the final compound?

A4: Purification of this compound typically involves column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. In some cases, crystallization or distillation of intermediates can also be effective in removing byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of the desired product Incomplete reaction; Suboptimal reaction conditions (temperature, time, reagents); Presence of impurities in starting materials.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Re-optimize reaction conditions, including temperature and stoichiometry of reagents. Ensure the purity of all starting materials before use.
Presence of multiple spots on TLC/peaks in LC-MS close to the product Formation of diastereomers or regioisomers.Re-evaluate the stereoselectivity of the key transformations. Consider using chiral catalysts or auxiliaries to improve diastereoselectivity. Optimize purification methods, such as using a different column chromatography system or considering preparative HPLC.
Product is contaminated with a non-polar impurity Incomplete removal of a protecting group or presence of unreacted starting material.Ensure deprotection reactions go to completion. Adjust the work-up procedure to remove non-polar impurities.
Product is contaminated with a polar impurity Presence of byproducts from side reactions, such as the non-cyclic byproduct from the trans-isomer of a precursor acid.[1]Use the pure cis-isomer of the starting material if applicable.[1] Optimize the chromatographic separation to effectively remove polar impurities.
Inconsistent results between batches Variability in reagent quality; Sensitivity to moisture or air.Use reagents from a consistent, high-quality source. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

Experimental Protocols

A generalized experimental protocol for a key transformation in the synthesis of a 3-azabicyclo[3.1.0]hexane system is the reduction of a dione intermediate. The following is an illustrative example based on the synthesis of a related compound.

Example Protocol: Reduction of 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione [1]

  • Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, suspend the 3-benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione in an anhydrous solvent such as THF or toluene.

  • Reducing Agent: In a separate flask, prepare a solution of a complex metal hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®), in the same anhydrous solvent. An excess of the reducing agent is typically used.

  • Reaction: Slowly add the reducing agent solution to the stirred suspension of the dione at a controlled temperature (e.g., 0 °C). After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the excess reducing agent by the slow, sequential addition of water and a sodium hydroxide solution at a low temperature.

  • Work-up: Filter the resulting salts and wash them with the reaction solvent. Dry the filtrate over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 3-benzyl-3-azabicyclo[3.1.0]hexane.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow start Starting Materials (e.g., Maleimide derivative, Cyclopropanating agent) step1 Cyclopropanation start->step1 intermediate1 Bicyclic Imide Intermediate step1->intermediate1 step2 Reduction (e.g., with LiAlH4) intermediate1->step2 intermediate2 Protected Bicyclic Amine step2->intermediate2 step3 Deprotection/Functionalization intermediate2->step3 product This compound step3->product

Caption: A generalized workflow for the synthesis of the target molecule.

side_reactions reactant Key Intermediate desired_path Desired Reaction Pathway reactant->desired_path side_path1 Side Reaction 1: Epimerization reactant->side_path1 side_path2 Side Reaction 2: Ring Opening reactant->side_path2 product Target Product desired_path->product byproduct1 Diastereomeric Impurity side_path1->byproduct1 byproduct2 Non-Cyclic Byproduct side_path2->byproduct2

References

Stability of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate under acidic and basic conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate under various experimental conditions. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: The stability of this compound is primarily dictated by the tert-butoxycarbonyl (Boc) protecting group. Generally, the Boc group is highly stable under neutral and basic conditions but is readily cleaved under acidic conditions.[][2][3] The 3-azabicyclo[3.1.0]hexane core is generally stable.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a cool, dry place. Several suppliers recommend refrigeration at 2-8°C, kept in a tightly sealed container, and protected from light.[4][5]

Q3: Is this compound stable in the presence of common nucleophiles?

A3: Yes, the Boc protecting group is generally stable towards most nucleophiles and bases, making it compatible with a wide range of reaction conditions, such as those involving amines, hydroxides, and organometallics at moderate temperatures.[2]

Q4: What are the primary degradation products of this compound under acidic conditions?

A4: Under acidic conditions, the Boc group is cleaved, leading to the formation of the deprotected amine (6-amino-3-azabicyclo[3.1.0]hexane), carbon dioxide, and a tert-butyl cation.[6] The tert-butyl cation can be quenched by a suitable nucleophile or eliminate a proton to form isobutylene gas.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of the compound after a reaction or workup. The compound may have been exposed to acidic conditions, leading to the cleavage of the Boc protecting group. The resulting free amine has different polarity and solubility.- Ensure all reagents and solvents are free from acidic impurities. - During aqueous workups, use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution). - If the Boc group was unintentionally cleaved, the free amine can often be recovered from the aqueous layer after basification.
Unexpected side products are observed in my reaction. If your reaction is run under acidic conditions, the tert-butyl cation generated from Boc deprotection can alkylate other nucleophilic sites in your molecule or solvent.- Add a scavenger, such as anisole, thioanisole, or triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[8] - Consider using a different protecting group that is stable to your reaction conditions.
The compound appears to be degrading during purification by silica gel chromatography. Silica gel can be slightly acidic, which may cause partial or complete deprotection of the Boc group on the column.- Neutralize the silica gel by pre-treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then washing with the eluent. - Use a different stationary phase for chromatography, such as alumina (neutral or basic). - Minimize the time the compound spends on the silica gel column.
Inconsistent results in biological assays. The compound may be degrading in acidic assay buffers, leading to the formation of the free amine which may have different biological activity.- Check the pH of your assay buffer. If it is acidic, consider adjusting it to a neutral or slightly basic pH if your assay permits. - Prepare solutions of the compound fresh before use. - Evaluate the stability of the compound in the assay buffer over the time course of the experiment.

Stability Data Summary

The following table summarizes the expected stability of this compound under various conditions based on the general behavior of Boc-protected amines. Please note that these are general guidelines, and stability may be substrate-dependent. Experimental verification is highly recommended for critical applications.

Condition Reagents/Solvents Temperature Expected Stability Potential Degradation Products
Strongly Acidic TFA (20-50%) in DCM; 4M HCl in Dioxane0°C to Room Temp.Highly Unstable 6-amino-3-azabicyclo[3.1.0]hexane, CO₂, Isobutylene/tert-butyl cation
Mildly Acidic Aqueous phosphoric acid; Acetic AcidRoom Temp. to Mild HeatModerately Unstable 6-amino-3-azabicyclo[3.1.0]hexane, CO₂, Isobutylene/tert-butyl cation
Neutral Water, PBS (pH 7.4), AlcoholsRoom Temp.Generally Stable Minimal degradation expected.
Basic Aqueous NaOH, K₂CO₃; NaH; t-BuOKRoom Temp. to Mild HeatHighly Stable Minimal degradation expected for this aliphatic amine.[2][9]
Lewis Acids ZnBr₂, TMSI, SnCl₄VariesUnstable 6-amino-3-azabicyclo[3.1.0]hexane and byproducts.
Reductive H₂, Pd/CRoom Temp.Stable The Boc group is stable to catalytic hydrogenolysis.[9]

Experimental Protocols

Protocol for Assessing Stability in a Specific Buffer

This protocol provides a general method to determine the stability of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Buffer of interest (e.g., citrate buffer pH 5, phosphate buffer pH 7.4, carbonate buffer pH 9)

  • Acetonitrile (ACN) or Methanol (MeOH) as a co-solvent

  • HPLC or LC-MS system

  • Calibrated pH meter

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in ACN or MeOH at a concentration of 1 mg/mL.

  • Sample Preparation:

    • In separate vials, add a known volume of the stock solution to a known volume of the buffer to achieve the desired final concentration (e.g., 100 µg/mL). Ensure the amount of organic co-solvent is low (e.g., <5%) to not significantly alter the buffer's properties.

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration.

  • Incubation:

    • Incubate the sample vials at the desired temperature (e.g., room temperature, 37°C).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Analysis:

    • Immediately analyze the aliquots by a validated HPLC or LC-MS method to determine the remaining concentration of the parent compound.

    • Monitor for the appearance of the deprotected amine as a potential degradation product.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each condition.

    • Calculate the rate of degradation if significant decomposition is observed.

Visualizations

Acid-Catalyzed Deprotection Pathway

G Acid-Catalyzed Deprotection of Boc-Protected Amine cluster_0 Step 1: Protonation cluster_1 Step 2: C-O Bond Cleavage cluster_2 Step 3: Decarboxylation & Deprotonation cluster_3 Fate of tert-Butyl Cation Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc Fast Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Rate-determining tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation H_plus H+ H_plus->Boc_Amine Free_Amine 6-amino-3-azabicyclo[3.1.0]hexane Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene -H+ G Workflow for Compound Stability Assessment Start Prepare Stock Solution (1 mg/mL in ACN/MeOH) Prepare_Samples Prepare Samples in Buffers (e.g., pH 5, 7.4, 9) Start->Prepare_Samples Incubate Incubate at Desired Temperature (e.g., 25°C, 37°C) Prepare_Samples->Incubate Time_Points Withdraw Aliquots at Time = 0, 1, 2, 4, 8, 24h Incubate->Time_Points Analyze Analyze by HPLC/LC-MS Time_Points->Analyze Data_Analysis Plot % Remaining vs. Time Analyze->Data_Analysis End Determine Stability Profile Data_Analysis->End

References

Technical Support Center: Diastereomeric Separation of Azabicyclo[3.1.0]hexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the challenging task of separating diastereomeric isomers of azabicyclo[3.1.0]hexane derivatives. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of azabicyclo[3.1.0]hexane diastereomers so challenging?

A1: The primary challenge lies in the subtle structural differences between diastereomers. Unlike enantiomers, diastereomers have different physicochemical properties, which should allow for their separation by techniques like chromatography or crystallization. However, for rigid bicyclic structures like azabicyclo[3.1.0]hexane, these differences can be minimal, leading to co-elution in chromatography or co-crystallization.

Q2: What are the principal methods for separating azabicyclo[3.1.0]hexane diastereomers?

A2: The most common and effective methods are:

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, especially when using chiral stationary phases (CSPs). Normal phase chromatography on silica gel can also be effective.

  • Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[1]

Q3: When should I choose chromatography over diastereomeric salt formation?

A3: The choice depends on several factors including the scale of the separation, the nature of the isomers, and available resources. Chromatography, particularly SFC, can be very effective for both analytical and preparative scales and can separate multiple stereoisomers in a single run.[2] Diastereomeric salt formation is often used for large-scale separations and can be very cost-effective if a suitable resolving agent and crystallization conditions are found.

Troubleshooting Guides

Chromatographic Separation (HPLC/SFC)

Problem 1: Poor or no separation of diastereomers.

  • Possible Cause: The stationary phase is not selective enough for the isomers.

    • Solution: Screen different types of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak series) are a good starting point. For instance, a Chiralpak IC column has been shown to be effective for separating azabicyclo[3.1.0]hexane derivatives.[3]

  • Possible Cause: The mobile phase composition is suboptimal.

    • Solution (Normal Phase HPLC): Adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) in your non-polar solvent (e.g., hexane). The addition of a small amount of an amine (e.g., diethylamine) can improve peak shape for basic compounds.[3]

    • Solution (SFC): Optimize the co-solvent (e.g., methanol) percentage and the additive. For basic compounds, an additive like ammonium hydroxide in the methanol co-solvent can be beneficial.[2]

  • Possible Cause: The temperature is not optimal.

    • Solution: Vary the column temperature. Lower temperatures often enhance enantioselectivity, but this can also be true for diastereomeric separations. A systematic study of temperature effects is recommended.

Problem 2: Peak tailing or broad peaks.

  • Possible Cause: Secondary interactions between the analyte and the stationary phase.

    • Solution: For basic compounds like azabicyclo[3.1.0]hexanes, adding a basic modifier to the mobile phase (e.g., diethylamine in normal phase, ammonium hydroxide in SFC) can mitigate these interactions.[2][3]

  • Possible Cause: Column overload.

    • Solution: Reduce the sample concentration or the injection volume.

  • Possible Cause: The diluent for the sample is too strong, causing peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.

Diastereomeric Salt Formation and Crystallization

Problem: No precipitation or formation of an oil during crystallization.

  • Possible Cause: The diastereomeric salt is too soluble in the chosen solvent.

    • Solution: Change to a less polar solvent or use a mixture of solvents. A systematic screening of solvents with varying polarities is recommended.

  • Possible Cause: The concentration of the salt is too high, leading to oiling out.

    • Solution: Dilute the solution before attempting crystallization. Slow cooling and the addition of an anti-solvent can also promote crystal formation over oiling.

Problem: The isolated solid has a low diastereomeric excess (d.e.).

  • Possible Cause: Co-crystallization of both diastereomeric salts.

    • Solution: Optimize the crystallization solvent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Multiple recrystallizations may be necessary to improve the d.e.

  • Possible Cause: The chosen resolving agent is not effective.

    • Solution: Screen a variety of chiral resolving agents. For basic azabicyclo[3.1.0]hexane derivatives, chiral acids like tartaric acid derivatives or mandelic acid can be effective.[4]

Data Presentation

Table 1: Exemplary Chromatographic Conditions for Azabicyclo[3.1.0]hexane Isomer Separation

TechniqueColumnMobile PhaseFlow RateTemperatureDetectionAnalyteReference
SFCChiralpak IC (250 x 30 mm, 5 µm)Isocratic (10% Mobile Phase B); A: CO2, B: MeOH with 0.1% NH4OH150 mL/min25 °C220 nm4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one[2]
Normal Phase HPLCChiral Pak-IC (250 x 4.6 mm, 5 µm)0.05% Diethylamine in n-Hexane:Ethanol (90:10 v/v)0.6 mL/min15 °C210 nmMethyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride[3]
Reversed-Phase HPLCEclipse XDB C18 (150 x 4.6 mm, 5 µm)0.1% Orthophosphoric acid and Acetonitrile (50:50), pH 4.51.0 mL/minN/A254 nmSaxagliptin[5]

Experimental Protocols

Protocol 1: SFC Method Development for Diastereomeric Separation
  • Column Selection: Begin with a polysaccharide-based chiral stationary phase such as Chiralpak IC.

  • Initial Mobile Phase Conditions:

    • Primary Mobile Phase: Supercritical CO2.

    • Co-solvent: Methanol.

    • Start with a gradient elution from 5% to 40% methanol over 10 minutes to scout for the optimal isocratic conditions.

  • Additive Selection: For basic azabicyclo[3.1.0]hexane compounds, add a basic modifier like 0.1% ammonium hydroxide to the methanol co-solvent to improve peak shape.

  • Optimization:

    • Once the approximate elution conditions are found, switch to isocratic elution to fine-tune the separation.

    • Adjust the percentage of the methanol co-solvent to optimize the resolution and retention time.

    • Systematically vary the column temperature (e.g., 25°C, 30°C, 35°C) and backpressure to further improve separation.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Diastereomeric Salt Resolution
  • Resolving Agent Selection: Choose a chiral acid (for a basic analyte) or a chiral base (for an acidic analyte). For basic azabicyclo[3.1.0]hexane derivatives, (S)-(+)-mandelic acid is a potential choice.[4]

  • Salt Formation: Dissolve one equivalent of the racemic azabicyclo[3.1.0]hexane derivative in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). Add 0.5 to 1.0 equivalents of the chiral resolving agent. Stir the mixture, and if necessary, gently warm to ensure complete dissolution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

    • If no crystals form, try adding a less polar anti-solvent (e.g., diethyl ether, heptane) dropwise until turbidity is observed, then allow it to stand.

  • Isolation and Purification:

    • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent.

    • Analyze the diastereomeric purity of the crystalline salt by a suitable method (e.g., HPLC, NMR).

    • If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent system.

  • Liberation of the Free Base/Acid: Once the desired diastereomeric purity is achieved, dissolve the salt in water and adjust the pH to liberate the free amine (using a base) or carboxylic acid (using an acid). Extract the desired enantiomerically enriched compound with an organic solvent.

Visualizations

TroubleshootingWorkflow Start Poor or No Separation CheckStationaryPhase Is the Stationary Phase Selective Enough? Start->CheckStationaryPhase CheckMobilePhase Is the Mobile Phase Optimized? CheckStationaryPhase->CheckMobilePhase Yes ScreenColumns Screen Different Chiral Stationary Phases (e.g., Polysaccharide-based) CheckStationaryPhase->ScreenColumns No CheckTemperature Is the Temperature Optimal? CheckMobilePhase->CheckTemperature Yes AdjustModifier Adjust Modifier Ratio and/or Additive (e.g., DEA, NH4OH) CheckMobilePhase->AdjustModifier No VaryTemperature Systematically Vary Column Temperature CheckTemperature->VaryTemperature No Success Separation Achieved CheckTemperature->Success Yes ScreenColumns->CheckMobilePhase AdjustModifier->CheckTemperature VaryTemperature->Success

Caption: Troubleshooting workflow for poor chromatographic separation.

MethodSelection Start Start: Separation of Azabicyclo[3.1.0]hexane Diastereomers Scale What is the desired scale of separation? Start->Scale Analytical Analytical or Small Preparative Scale->Analytical < 1 g LargeScale Large Preparative Scale Scale->LargeScale > 1 g Chromatography Consider HPLC or SFC with Chiral Stationary Phases Analytical->Chromatography HasReactiveGroup Does the compound have an acidic or basic handle? LargeScale->HasReactiveGroup Crystallization Consider Diastereomeric Salt Formation HasReactiveGroup->Chromatography No HasReactiveGroup->Crystallization Yes

Caption: Decision tree for selecting a separation method.

References

Optimization of reaction conditions for coupling with 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during amide coupling, Buchwald-Hartwig amination, and reductive amination reactions with 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Amide Coupling

Q1: I am observing low yields in the amide coupling reaction between 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and my carboxylic acid. What are the potential causes and solutions?

A1: Low yields in amide coupling reactions with this bicyclic amine can stem from several factors, primarily related to steric hindrance and suboptimal activation of the carboxylic acid.

Potential Causes & Troubleshooting Steps:

  • Insufficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, especially if it is sterically hindered.

    • Solution: Switch to a more powerful uronium-based coupling reagent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU. These reagents are known to be effective for challenging couplings.[1]

  • Steric Hindrance: The rigid, bicyclic structure of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane can sterically hinder its approach to the activated carboxylic acid.

    • Solution 1: Increase the reaction temperature moderately (e.g., to 40-50 °C) to overcome the activation energy barrier.

    • Solution 2: Prolong the reaction time to allow for complete conversion.

  • Inappropriate Base: The choice and amount of base are crucial. An inadequate amount of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can lead to incomplete reaction.

    • Solution: Use a slight excess of DIPEA (e.g., 2.2 equivalents) to ensure the amine is sufficiently deprotonated and to neutralize any acidic byproducts.

  • Suboptimal Solvent: The reaction solvent can influence the solubility of reagents and the reaction rate.

    • Solution: N,N-Dimethylformamide (DMF) is a common and effective solvent for amide coupling reactions. Ensure it is anhydrous to prevent hydrolysis of the activated ester.

Q2: I am observing the formation of side products in my amide coupling reaction. How can I minimize them?

A2: Side product formation is often due to side reactions of the activated carboxylic acid or racemization if the carboxylic acid is chiral.

Potential Causes & Troubleshooting Steps:

  • Hydrolysis of Activated Ester: Traces of water in the reaction mixture can hydrolyze the activated ester back to the carboxylic acid.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Racemization of Chiral Carboxylic Acids: The activation of chiral carboxylic acids can sometimes lead to racemization, especially with prolonged reaction times or high temperatures.

    • Solution 1: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to the reaction mixture. These additives can suppress racemization.

    • Solution 2: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).

Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of an aryl halide with 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane is not proceeding to completion. What should I investigate?

A1: Incomplete conversion in Buchwald-Hartwig reactions can be attributed to catalyst deactivation, inappropriate ligand choice, or suboptimal base and solvent selection.

Potential Causes & Troubleshooting Steps:

  • Catalyst System: The choice of palladium precursor and ligand is critical for the efficiency of the C-N cross-coupling.[2][3]

    • Solution: For sterically demanding amines like 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane, consider using a bulky, electron-rich phosphine ligand such as XantPhos in combination with a palladium source like Pd₂(dba)₃.

  • Base Selection: The strength and solubility of the base play a crucial role in the catalytic cycle.

    • Solution: A moderately strong inorganic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often effective.[4] Ensure the base is finely powdered and dry.

  • Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Solution: Aprotic, non-polar solvents like toluene or dioxane are commonly used and generally give good results. Ensure the solvent is anhydrous and deoxygenated.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates.

    • Solution: Heating the reaction mixture, often to temperatures between 80-110 °C, is typically required for Buchwald-Hartwig aminations.[4]

Q2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I prevent this side reaction?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Loading: High catalyst loadings can sometimes promote side reactions.

    • Solution: Optimize the catalyst loading. Start with a lower concentration and incrementally increase it if necessary.

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (desired product formation) and side reactions.

    • Solution: Experiment with different bulky phosphine ligands. Sometimes a slight change in the ligand structure can significantly suppress side reactions.

  • Presence of Water: Traces of water can contribute to hydrodehalogenation.

    • Solution: Ensure all reagents and solvents are scrupulously dried.

Reductive Amination

Q1: The reductive amination between 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and my aldehyde/ketone is giving low yields of the desired secondary amine.

A1: Low yields in reductive amination can result from incomplete imine/enamine formation, slow reduction, or side reactions.

Potential Causes & Troubleshooting Steps:

  • Inefficient Imine/Enamine Formation: The equilibrium between the amine, carbonyl compound, and the imine/enamine may not favor the intermediate.

    • Solution: Add a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, to the reaction mixture to drive the equilibrium towards imine/enamine formation.

  • Reducing Agent: The choice of reducing agent is critical. It should be mild enough not to reduce the carbonyl starting material but reactive enough to reduce the imine/enamine intermediate.

    • Solution: Sodium triacetoxyborohydride (STAB) is a commonly used and effective reducing agent for one-pot reductive aminations as it is selective for the protonated imine.[5]

  • pH of the Reaction: The pH of the reaction medium can affect both imine formation (which is acid-catalyzed) and the activity of the reducing agent.

    • Solution: A slightly acidic medium (pH 5-6), often achieved by adding a small amount of acetic acid, is generally optimal for reductive aminations.

  • Reaction Time and Temperature: The reaction may require more time or gentle heating to go to completion.

    • Solution: Monitor the reaction by TLC or LC-MS and allow it to stir for an extended period (e.g., overnight) at room temperature. Gentle heating may be beneficial for less reactive substrates.

Data Presentation

The following tables summarize typical reaction conditions for the coupling of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Table 1: Optimized Conditions for Amide Coupling

ParameterConditionNotes
Coupling Reagent HATU or TBTUUronium-based reagents are highly effective.[1]
Base DIPEA (2.2 eq.)A non-nucleophilic base is preferred.
Solvent Anhydrous DMFEnsures good solubility of reactants.
Temperature 0 °C to RTCan be gently heated for hindered substrates.
Additives HOBt or HOAtRecommended for chiral carboxylic acids to suppress racemization.

Table 2: Optimized Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Palladium Source Pd₂(dba)₃A common and effective palladium(0) source.
Ligand XantPhosA bulky phosphine ligand suitable for hindered amines.[3]
Base Cs₂CO₃ or K₂CO₃ (2.0 eq.)Finely powdered and anhydrous base is crucial.[4]
Solvent Anhydrous, deoxygenated toluene or dioxaneAprotic, non-polar solvents are preferred.
Temperature 80 - 110 °CHeating is generally required.[4]

Table 3: Optimized Conditions for Reductive Amination

ParameterConditionNotes
Reducing Agent Sodium Triacetoxyborohydride (STAB) (1.5 eq.)Selective for the imine/enamine intermediate.[5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Chlorinated solvents are commonly used.
Additive Acetic Acid (catalytic)To maintain a slightly acidic pH (5-6).
Dehydrating Agent Anhydrous MgSO₄ or Molecular SievesTo promote imine/enamine formation.
Temperature Room TemperatureCan be gently heated if necessary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.2 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane (1.2 eq.) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried flask, add the aryl halide (1.0 eq.), 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), XantPhos (0.1 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 eq.) and 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane (1.1 eq.) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Carboxylic_Acid Carboxylic Acid Activation Pre-activation (15-30 min) Carboxylic_Acid->Activation Amine 6-amino-3-Boc-3- azabicyclo[3.1.0]hexane Coupling Amine Addition & Coupling (Overnight) Amine->Coupling Coupling_Reagent HATU / HBTU Coupling_Reagent->Activation Base DIPEA Base->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Workup Aqueous Workup Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product Purified Amide

Caption: Workflow for a typical amide coupling reaction.

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process Aryl_Halide Aryl Halide (Ar-X) Setup Inert Atmosphere Setup Aryl_Halide->Setup Amine 6-amino-3-Boc-3- azabicyclo[3.1.0]hexane Amine->Setup Catalyst Pd2(dba)3 / XantPhos Catalyst->Setup Base Cs2CO3 Base->Setup Solvent Anhydrous Toluene Solvent->Setup Reaction Heating (80-110 °C) (Overnight) Setup->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final_Product Purification->Final_Product N-Aryl Amine Troubleshooting_Logic cluster_amide Amide Coupling cluster_buchwald Buchwald-Hartwig Start Low Yield or Incomplete Reaction Check_Activation Check Acid Activation Start->Check_Activation Check_Catalyst Review Catalyst System Start->Check_Catalyst Change_Reagent Use Stronger Coupling Reagent (e.g., HATU) Check_Activation->Change_Reagent If activation is suspect Check_Sterics Consider Steric Hindrance Check_Activation->Check_Sterics Result Improved Yield Change_Reagent->Result Increase_Temp_Time Increase Temp./Time Check_Sterics->Increase_Temp_Time Increase_Temp_Time->Result Change_Ligand Use Bulky Ligand (e.g., XantPhos) Check_Catalyst->Change_Ligand If catalyst is suspect Check_Base Verify Base & Solvent Check_Catalyst->Check_Base Change_Ligand->Result Ensure_Anhydrous Ensure Anhydrous/ Deoxygenated Conditions Check_Base->Ensure_Anhydrous Ensure_Anhydrous->Result

References

Challenges in the scale-up synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the large-scale production of this compound?

A1: The most prevalent and scalable synthetic route involves a three-stage process:

  • Rhodium-catalyzed cyclopropanation of N-Boc-pyrrole with a diazoacetate derivative.

  • Saponification (hydrolysis) of the resulting ester to the corresponding carboxylic acid.

  • Curtius rearrangement of the carboxylic acid to yield the final amino product.

Q2: What are the critical parameters to control during the rhodium-catalyzed cyclopropanation step?

A2: Key parameters for successful and stereoselective cyclopropanation include catalyst selection and loading, the choice of diazoacetate, reaction temperature, and the solvent. For the synthesis of the exo isomer, specific rhodium catalysts are employed to control the stereochemistry. Low catalyst loadings are desirable for cost-effectiveness on a large scale.

Q3: Are there any significant safety concerns with the Curtius rearrangement at an industrial scale?

A3: Yes, traditional Curtius rearrangements often involve the use of potentially explosive and toxic sodium azide to form an acyl azide intermediate. For large-scale synthesis, it is highly recommended to use safer reagents like diphenylphosphoryl azide (DPPA), which allows for the in-situ formation of the acyl azide, minimizing the risks associated with handling and accumulation of hazardous intermediates.

Q4: How can the final product be purified on a large scale?

A4: Purification of the final Boc-protected amine can be challenging due to its physical properties. On a large scale, traditional column chromatography may be economically unfeasible. Alternative methods such as crystallization, salt formation followed by crystallization, or the use of ion-exchange resins for a "catch and release" purification strategy are often employed.

Troubleshooting Guides

Problem 1: Low Yield in the Cyclopropanation Step
Possible Cause Suggested Solution
Inactive or poisoned rhodium catalyst.Ensure the catalyst is handled under an inert atmosphere and that all solvents and reagents are anhydrous and free of impurities that could poison the catalyst (e.g., sulfur-containing compounds).
Sub-optimal reaction temperature.The reaction temperature can significantly influence the rate and selectivity. Optimize the temperature profile for the specific catalyst and substrate combination.
Competing side reactions.The use of certain solvents, like toluene, can lead to competing carbene insertion reactions. Use a more inert solvent such as dichloromethane or hexane.
Inefficient diazoacetate addition.Slow and controlled addition of the diazoacetate is crucial to maintain a low stationary concentration, minimizing dimerization and other side reactions.
Problem 2: Poor Stereoselectivity (High percentage of endo isomer) in Cyclopropanation
Possible Cause Suggested Solution
Incorrect rhodium catalyst.The choice of rhodium catalyst and its ligands is critical for stereocontrol. Catalysts like Rh2(S-TCPTAD)4 have been shown to favor the formation of the desired exo isomer.
Isomerization of the product.The exo isomer can sometimes isomerize to the thermodynamically more stable endo isomer under certain conditions (e.g., prolonged heating, acidic or basic conditions). Minimize reaction time and control the pH during workup.
Problem 3: Incomplete Hydrolysis of the Ethyl Ester
Possible Cause Suggested Solution
Insufficient amount of base.Ensure at least a stoichiometric amount of base (e.g., LiOH, NaOH) is used. On a large scale, it is common to use a slight excess to drive the reaction to completion.
Poor solubility of the ester.The reaction may be biphasic. The addition of a co-solvent like tetrahydrofuran (THF) or methanol can improve the solubility of the ester in the aqueous base and increase the reaction rate.
Steric hindrance.The bicyclic structure can sterically hinder the ester. Increasing the reaction temperature and/or reaction time may be necessary. Monitor the reaction progress by HPLC.
Problem 4: Low Yield or Impurities in the Curtius Rearrangement
Possible Cause Suggested Solution
Incomplete formation of the acyl azide.Ensure the carboxylic acid is fully activated before the addition of the azide source. When using DPPA, ensure the reaction conditions (e.g., presence of a non-nucleophilic base like triethylamine) are optimal for the formation of the mixed anhydride.
Hydrolysis of the isocyanate intermediate.The isocyanate intermediate is sensitive to moisture. Ensure all solvents and reagents are anhydrous. The isocyanate can be trapped in situ with a suitable alcohol (e.g., tert-butanol) to form a stable carbamate.
Formation of urea byproducts.If the isocyanate reacts with the product amine, urea byproducts will form. This can be minimized by trapping the isocyanate with an alcohol or by performing the reaction at a suitable dilution.
Incomplete rearrangement.The rearrangement of the acyl azide to the isocyanate requires thermal energy. Ensure the reaction is heated to a sufficient temperature for an adequate amount of time to ensure complete conversion.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 6-(ethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (Representative Lab-Scale)

This procedure is based on gram-scale synthesis and can be adapted for larger scales with appropriate engineering controls.

  • Reaction Setup: A multi-neck, jacketed reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet is charged with a solution of N-Boc-pyrrole in a suitable anhydrous solvent (e.g., dichloromethane).

  • Catalyst Addition: The rhodium catalyst (e.g., Rh2(S-TCPTAD)4, at a low loading of ~0.1 mol%) is added under a nitrogen or argon atmosphere.

  • Diazoacetate Addition: A solution of ethyl diazoacetate in the same solvent is added slowly and continuously to the reactor via a syringe pump over several hours, maintaining the reaction temperature at a controlled setpoint (e.g., 25-40 °C).

  • Reaction Monitoring: The reaction progress is monitored by HPLC or GC to ensure complete consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then taken to the next step, often without chromatographic purification on a large scale.

Stage 2: Hydrolysis to tert-Butyl 3-azabicyclo[3.1.0]hexane-6-carboxylic acid
  • Reaction Setup: The crude ester from the previous step is dissolved in a mixture of an organic solvent (e.g., THF) and water in a suitable reactor.

  • Saponification: An aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is heated (e.g., 40-60 °C) with vigorous stirring.

  • Reaction Monitoring: The hydrolysis is monitored by HPLC until the ester is no longer detected.

  • Workup and Isolation: After cooling, the organic solvent is removed under reduced pressure. The aqueous solution is then acidified with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Stage 3: Curtius Rearrangement to this compound
  • Reaction Setup: The dried carboxylic acid is suspended in an anhydrous, non-protic solvent (e.g., toluene or THF) in a reactor under an inert atmosphere.

  • Reagent Addition: A non-nucleophilic base (e.g., triethylamine) is added, followed by the slow addition of diphenylphosphoryl azide (DPPA).

  • Isocyanate Formation and Rearrangement: The reaction mixture is heated (e.g., 80-100 °C) to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate. The evolution of nitrogen gas should be carefully managed.

  • Trapping of the Isocyanate: To avoid the formation of ureas, the isocyanate is typically trapped in situ. For the synthesis of the Boc-protected amine, the reaction can be performed in the presence of tert-butanol, which will react with the isocyanate to form the desired product. Alternatively, the isocyanate can be reacted with a carbamate precursor.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and worked up. This may involve washing with aqueous solutions to remove byproducts like diphenylphosphoric acid. The final product is then isolated, potentially through crystallization or other non-chromatographic methods.

Data Presentation

Table 1: Summary of Key Reaction Parameters and Typical Outcomes

Stage Key Reagents Typical Solvent(s) Temperature Range Typical Yield (Lab-Scale) Key Byproducts/Impurities
Cyclopropanation N-Boc-pyrrole, Ethyl diazoacetate, Rhodium catalystDichloromethane, Hexane25-40 °C80-95%Endo isomer, Diazoacetate dimers
Hydrolysis Ester intermediate, LiOH or NaOHTHF/Water, Methanol/Water40-60 °C>95%Unreacted starting material
Curtius Rearrangement Carboxylic acid, DPPA, TriethylamineToluene, THF80-100 °C70-85%Urea derivatives, Diphenylphosphoric acid

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Cyclopropanation cluster_stage2 Stage 2: Hydrolysis cluster_stage3 Stage 3: Curtius Rearrangement start N-Boc-pyrrole + Ethyl Diazoacetate process1 Rhodium-Catalyzed Cyclopropanation start->process1 product1 tert-Butyl 6-(ethoxycarbonyl)- 3-azabicyclo[3.1.0]hexane-3-carboxylate process1->product1 process2 Saponification (e.g., LiOH) product1->process2 product2 tert-Butyl 3-azabicyclo[3.1.0]hexane- 6-carboxylic acid process2->product2 process3 Curtius Rearrangement (DPPA) product2->process3 end_product tert-Butyl 6-amino- 3-azabicyclo[3.1.0]hexane-3-carboxylate process3->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_cyclopropanation Cyclopropanation Stage cluster_hydrolysis Hydrolysis Stage cluster_curtius Curtius Rearrangement Stage start Low Yield or Purity Issue c1 Low Yield start->c1 Identify Stage c2 Poor Stereoselectivity start->c2 h1 Incomplete Reaction start->h1 cu1 Low Yield start->cu1 c1_cause1 Inactive Catalyst c1->c1_cause1 c1_cause2 Side Reactions c1->c1_cause2 c2_cause1 Incorrect Catalyst c2->c2_cause1 c2_cause2 Isomerization c2->c2_cause2 h1_cause1 Insufficient Base h1->h1_cause1 h1_cause2 Poor Solubility h1->h1_cause2 cu1_cause1 Isocyanate Hydrolysis cu1->cu1_cause1 cu1_cause2 Urea Byproducts cu1->cu1_cause2

Caption: Troubleshooting decision tree for the synthesis scale-up.

Technical Support Center: Purification of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. The focus is on identifying and removing common impurities to achieve the desired purity for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial batches of this compound may contain several types of impurities depending on the synthetic route employed. Common impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Reagents: Residual reagents from the Boc-protection step, such as di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts.

  • Solvents: Residual solvents from the reaction and purification steps.

  • Stereoisomers: Diastereomers or enantiomers that may have formed during the synthesis. The 3-azabicyclo[3.1.0]hexane core has multiple stereocenters, making the formation of isomers likely.

  • Related Substances: Byproducts from side reactions, such as N-acylated impurities or dimers. For instance, intermediates from related syntheses, like (1S,3S,5S)-2-Boc-2-azabicyclo[3.1.0]hexane-3-carboxylic acid, have been identified as potential impurities in related final products.[1]

  • Degradation Products: The compound may degrade over time, especially if not stored under appropriate conditions (e.g., cool and dry).

Q2: My material has a purity of >95% according to the supplier, but my reaction is not proceeding as expected. What could be the issue?

A2: While a purity of >95% is common for many commercial reagents, the remaining <5% of impurities can sometimes interfere with sensitive downstream reactions.[2] Specific isomers or reactive impurities, even in small amounts, could be the culprit. It is advisable to further purify the material if your application requires very high purity.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, the compound should be stored in a cool, dry place, away from light and moisture.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low Purity by HPLC/GC Presence of multiple impurities (starting materials, byproducts).Perform column chromatography or recrystallization.
Presence of Diastereomers Incomplete stereoselective synthesis or racemization.Chiral HPLC or diastereomeric salt resolution may be necessary for separation.[3]
Inconsistent Reaction Yields Variable purity of the starting material.Implement a standard purification protocol for all incoming batches of the material.
Material is a Yellowish Oil/Solid Presence of colored impurities or degradation products.Attempt purification by passing a solution of the compound through a plug of activated carbon or silica gel.

Experimental Protocols

Recrystallization Protocol

Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.

Objective: To remove non-polar and some polar impurities.

Materials:

  • Commercial this compound

  • Solvent system (e.g., Ethyl acetate/Hexanes, Isopropanol/Water)

  • Erlenmeyer flask

  • Heating plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude material in a minimal amount of a suitable solvent (e.g., ethyl acetate) at an elevated temperature.

  • If the solution is colored, a small amount of activated carbon can be added, and the solution heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and the activated carbon.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Column Chromatography Protocol

Column chromatography is effective for separating compounds with different polarities.

Objective: To separate the desired compound from more polar and less polar impurities.

Materials:

  • Silica gel (or other suitable stationary phase)

  • Eluent (e.g., a gradient of Ethyl acetate in Hexanes or Dichloromethane/Methanol)

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent.

  • Pack the chromatography column with the silica gel slurry.

  • Dissolve the crude material in a minimal amount of the eluent or a slightly more polar solvent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary

Purification Method Typical Purity Achieved Advantages Disadvantages
Recrystallization >98%Simple, scalable, cost-effective.May not remove all impurities, especially isomers.
Column Chromatography >99%High resolution, can separate closely related compounds.More time-consuming, requires more solvent, can be less scalable.
Chiral HPLC >99.5% (for a single isomer)Can separate enantiomers and diastereomers.Expensive, requires specialized equipment, not suitable for large scale.

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Options cluster_end Final Product start Commercial Product (Purity >95%) recrystallization Recrystallization start->recrystallization Solid Material column_chrom Column Chromatography start->column_chrom Oily or Solid chiral_hplc Chiral HPLC start->chiral_hplc Isomeric Mixture end_product High Purity Product (>98-99.5%) recrystallization->end_product column_chrom->end_product chiral_hplc->end_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_issues Identify the Issue cluster_solutions Implement Solution start Problem Encountered low_purity Low Purity by Analysis start->low_purity isomers Presence of Isomers start->isomers colored_product Colored Product start->colored_product purify Recrystallize or Column Chromatography low_purity->purify chiral_sep Chiral Separation isomers->chiral_sep decolorize Activated Carbon Treatment colored_product->decolorize end Problem Resolved purify->end Purity Improved chiral_sep->end Isomers Separated decolorize->end Color Removed

Caption: Troubleshooting logic for common purification issues.

References

Preventing epimerization during reactions with 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane. The focus is on preventing epimerization at the C6 position during chemical reactions, a critical aspect for maintaining stereochemical integrity in drug discovery and development.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane?

A1: Epimerization refers to the inversion of the stereochemistry at the C6 position, where the amino group is located. This converts the desired exo isomer to the undesired endo isomer, or vice versa. This change in stereochemistry can significantly impact the biological activity and safety profile of a drug candidate.

Q2: What are the primary factors that can cause epimerization at the C6 position?

A2: The primary drivers of epimerization at the C6 position are elevated temperatures and the presence of a base. The acidity of the C6 proton is increased upon activation of the amino group, for instance during amide bond formation, making it susceptible to abstraction by a base.[1]

Q3: Which isomer, exo or endo, is generally more thermodynamically stable?

A3: In related 3-azabicyclo[3.1.0]hexane-6-carboxylate systems, the exo isomer is often the thermodynamically favored product.[2] However, the relative stability can be influenced by the specific reaction conditions and the nature of substituents on the molecule.

Q4: How can I detect and quantify epimerization?

A4: Several analytical techniques can be employed to detect and quantify the ratio of exo to endo isomers:

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC or reverse-phase HPLC with a suitable column and mobile phase can often separate the two epimers, allowing for their quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to separate and identify the epimers, especially when coupled with a high-resolution mass spectrometer.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to distinguish between the exo and endo isomers based on differences in chemical shifts and coupling constants of the protons on the bicyclic ring.[4]

Troubleshooting Guide: Preventing Epimerization During Amide Coupling Reactions

Amide bond formation is a common reaction involving the 6-amino group of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and is a frequent source of epimerization. This guide provides troubleshooting strategies to minimize this unwanted side reaction.

Issue Potential Cause Recommended Solution
Significant formation of the endo isomer detected after amide coupling. Use of a strong, sterically unhindered base. Employ a weaker, sterically hindered base such as pyridine or 2,4,6-collidine to minimize proton abstraction at the C6 position.[1]
Elevated reaction temperature. Conduct the reaction at a lower temperature (e.g., 0 °C or below) to reduce the rate of epimerization.[5]
Prolonged reaction time. Monitor the reaction progress closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor epimerization.
Choice of coupling reagent. Certain coupling reagents are more prone to causing epimerization. Reagents like EDC can sometimes lead to higher levels of epimerization.[5] Consider using coupling reagents known for low epimerization, such as T3P (n-propanephosphonic acid anhydride) in combination with pyridine.[6]
Polar aprotic solvents. Solvents like DMF can sometimes promote epimerization.[5] If possible, screen less polar solvents for the reaction.
Inconsistent levels of epimerization between batches. Variability in reagent quality or reaction setup. Ensure all reagents are of high purity and that reaction conditions (temperature, addition rates, stirring) are strictly controlled and consistent.
Presence of basic impurities. Use freshly distilled solvents and high-purity reagents to avoid introducing basic contaminants that could catalyze epimerization.

Experimental Protocols

Protocol 1: Low-Epimerization Amide Coupling using T3P and Pyridine

This protocol is adapted from a general method for low-epimerization amide bond formation and is suitable for coupling carboxylic acids to 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.[6]

Materials:

  • 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

  • Carboxylic acid

  • T3P (n-propanephosphonic acid anhydride), 50% solution in a suitable solvent (e.g., ethyl acetate)

  • Pyridine

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane (1.0 eq) in anhydrous DCM, add pyridine (2.0 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C.

  • Slowly add the T3P solution (1.5 eq) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Analyze the product for epimeric purity using HPLC or NMR.

Protocol 2: Amide Coupling using EDC/HOBt

This is a standard peptide coupling protocol that can be optimized to minimize epimerization.

Materials:

  • 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane hydrochloride salt

  • Carboxylic acid

  • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane hydrochloride salt (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C.

  • Add NMM or DIPEA (2.5 eq) to the mixture.

  • Add EDC·HCl (1.5 eq) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 10 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours, monitoring by TLC or LC-MS.[7]

  • Once the reaction is complete, dilute with ethyl acetate and wash with cold water.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate under reduced pressure.

  • Purify the product by chromatography.

  • Assess the epimeric ratio by HPLC or NMR.

Visualizations

Troubleshooting_Epimerization Start Epimerization Observed? CheckBase Review Base Used Start->CheckBase Yes NoEpimerization No Epimerization (Process Optimized) Start->NoEpimerization No CheckTemp Review Reaction Temperature CheckBase->CheckTemp SolutionBase Use Weaker, Sterically Hindered Base (e.g., Pyridine, 2,4,6-Collidine) CheckBase->SolutionBase CheckCouplingReagent Review Coupling Reagent CheckTemp->CheckCouplingReagent SolutionTemp Lower Reaction Temperature (e.g., 0°C or below) CheckTemp->SolutionTemp CheckSolvent Review Solvent CheckCouplingReagent->CheckSolvent SolutionCouplingReagent Use Low-Epimerization Reagent (e.g., T3P/Pyridine) CheckCouplingReagent->SolutionCouplingReagent SolutionSolvent Screen Less Polar Solvents CheckSolvent->SolutionSolvent

Caption: Troubleshooting workflow for addressing epimerization.

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Workup and Purification cluster_analysis Analysis Reactants Combine Amine, Carboxylic Acid, and Base in Anhydrous Solvent Cooling Cool to 0°C Reactants->Cooling AddReagent Add Coupling Reagent (e.g., T3P or EDC/HOBt) Cooling->AddReagent Stir Stir and Monitor Reaction AddReagent->Stir Quench Quench Reaction Stir->Quench Extract Aqueous Workup and Extraction Quench->Extract Purify Purify by Chromatography Extract->Purify Analyze Analyze for Epimeric Purity (HPLC, NMR) Purify->Analyze

Caption: General workflow for amide coupling reactions.

References

Analytical methods for determining the purity of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to determine the purity of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for determining the chemical purity of this compound?

A1: The primary methods for assessing the chemical purity are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is ideal for quantifying non-volatile impurities, while GC-MS is effective for identifying volatile and semi-volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can be used for quantitative purity assessment (qNMR).

Q2: How can I determine the chiral purity (enantiomeric excess) of my sample?

A2: Chiral purity should be determined using chiral HPLC. This involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based CSPs are often effective for separating chiral amines.[1]

Q3: What are the expected common impurities from the synthesis of this compound?

A3: Potential impurities may include starting materials, reagents, and byproducts from side reactions. Common impurities could be the de-protected amine (6-amino-3-azabicyclo[3.1.0]hexane), residual solvents, and diastereomers if the synthesis is not stereospecific.

Q4: My sample shows a low purity by HPLC. What are the first troubleshooting steps?

A4: First, ensure your sample is fully dissolved and properly prepared. Verify the mobile phase composition and pH. Check the column for degradation or contamination. It is also advisable to run a well-characterized standard to confirm system suitability.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
Peak Tailing 1. Strong interaction of the basic amine with acidic silanols on the column. 2. Column overload. 3. Inappropriate mobile phase pH.1. Use a base-deactivated column or add a basic modifier like triethylamine (TEA) to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Poor Resolution 1. Incorrect mobile phase composition. 2. Column degradation. 3. Incompatible column chemistry.1. Optimize the organic modifier concentration and buffer strength. 2. Replace the column with a new one of the same type. 3. Select a column with a different stationary phase.
Ghost Peaks 1. Contamination in the mobile phase or injector. 2. Late eluting peaks from a previous injection.1. Use fresh, high-purity solvents and flush the injector. 2. Increase the run time or implement a gradient flush at the end of each run.
Baseline Drift 1. Column temperature fluctuations. 2. Mobile phase composition changing. 3. Contaminated detector cell.1. Use a column oven to maintain a stable temperature. 2. Ensure proper mobile phase mixing and degassing. 3. Flush the detector cell with a strong solvent.
Chiral HPLC Analysis Troubleshooting
Issue Potential Cause Recommended Solution
No Enantiomeric Separation 1. Incorrect chiral stationary phase (CSP). 2. Inappropriate mobile phase.1. Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based). 2. Modify the mobile phase composition, including the type and concentration of the organic modifier and any additives.
Poor Resolution of Enantiomers 1. Suboptimal flow rate or temperature. 2. Mobile phase composition not ideal.1. Lower the flow rate and/or the column temperature.[2] 2. Adjust the ratio of the mobile phase components.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Purity Determination

This method is a general guideline and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    25.1 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This is a representative method and will likely require screening of different chiral columns and mobile phases.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm particle size (or similar polysaccharide-based column)

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter_Sample Filter Sample (0.45 µm) Dissolve->Filter_Sample Injector Inject Sample Filter_Sample->Injector MP_A Prepare Mobile Phase A Degas Degas Mobile Phases MP_A->Degas MP_B Prepare Mobile Phase B MP_B->Degas Column HPLC Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integrate Integrate Peaks Data->Integrate Calculate Calculate % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Caption: Logical flow for troubleshooting purity analysis.

References

Validation & Comparative

A Comparative Analysis of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate and Other Bicyclic Diamines for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a core scaffold is a critical decision that profoundly influences the physicochemical properties, biological activity, and novelty of a therapeutic candidate. This guide provides an objective comparison of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate with other prominent bicyclic diamines, supported by experimental data to inform scaffold selection in medicinal chemistry.

The rigid framework of bicyclic diamines offers a distinct advantage in drug design by reducing the entropic penalty upon binding to a biological target, thereby potentially enhancing potency and selectivity. This compound, a conformationally constrained diamine, has emerged as a valuable building block in the synthesis of novel therapeutics, particularly in the areas of metabolic diseases and neuroscience. This guide will compare its performance characteristics against three other noteworthy bicyclic diamine scaffolds: 2-azabicyclo[2.2.1]heptane, 2,5-diazabicyclo[2.2.1]heptane, and 3,8-diazabicyclo[3.2.1]octane.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold, such as lipophilicity (logP) and ionization constant (pKa), are fundamental determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A comparison of these properties for the core bicyclic structures is presented below. It is important to note that experimentally determined values for the parent scaffolds are not always available; therefore, calculated values are often used for initial comparisons.

Bicyclic Diamine ScaffoldMolecular FormulaMolecular Weight ( g/mol )Calculated logPCalculated pKa (Strongest Basic)
3-Azabicyclo[3.1.0]hexaneC₅H₉N83.130.3~9.5
2-Azabicyclo[2.2.1]heptaneC₆H₁₁N97.160.7~10.5
2,5-Diazabicyclo[2.2.1]heptaneC₅H₁₀N₂98.15-0.6~9.8
3,8-Diazabicyclo[3.2.1]octaneC₆H₁₂N₂112.17-0.2~10.2

Note: LogP and pKa values are calculated estimates for the parent (unsubstituted) bicyclic amine scaffolds and can vary significantly with substitution.

Performance in Biological Systems: Case Studies in DPP-4 Inhibition and Receptor Binding

The true test of a scaffold's utility lies in its ability to be elaborated into potent and selective modulators of biological targets. Here, we compare the performance of derivatives of these bicyclic diamines in two distinct therapeutic areas: as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes and as ligands for opioid and nicotinic receptors in the central nervous system.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The 3-azabicyclo[3.1.0]hexane scaffold has been successfully incorporated into potent DPP-4 inhibitors.[1] For instance, conformationally rigid N-aryl or N-heteroaryl derivatives of this scaffold have shown significant inhibitory activity. In a comparative context, derivatives of 2-azabicyclo[2.2.1]heptane have also yielded highly potent DPP-4 inhibitors, such as Neogliptin.[1][2][3][4][5]

Bicyclic Scaffold DerivativeTargetIC₅₀ (nM)
3-Azabicyclo[3.1.0]hexane derivativeDPP-4Varies with substitution
Neogliptin (2-Azabicyclo[2.2.1]heptane based)DPP-416.8 ± 2.2
Sitagliptin (Reference Drug)DPP-418
Vildagliptin (Reference Drug)DPP-462

IC₅₀ values are for specific derivatives as reported in the literature and are not representative of all derivatives of a given scaffold.

Opioid and Nicotinic Receptor Binding

The rigid nature of bicyclic diamines makes them attractive scaffolds for targeting receptors in the central nervous system. Derivatives of 3-azabicyclo[3.1.0]hexane have been explored as µ-opioid receptor ligands. For comparison, derivatives of 3,8-diazabicyclo[3.2.1]octane have been synthesized and evaluated as potent ligands for nicotinic acetylcholine receptors (nAChRs), demonstrating the versatility of this scaffold.[6]

Bicyclic Scaffold DerivativeTarget ReceptorKᵢ (nM)
3-Azabicyclo[3.1.0]hexane derivativeµ-OpioidVaries with substitution
3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octaneα₄β₂ nAChR4.1 ± 0.21

Kᵢ values represent the binding affinity for specific derivatives and are not all-encompassing for the scaffold class.

Experimental Protocols

To facilitate the reproduction and further exploration of these findings, detailed methodologies for key experiments are provided below.

Synthesis of a 2-Azabicyclo[3.1.0]hexanone Derivative

A representative synthesis of a related 2-azabicyclo[3.1.0]hexanone, a key intermediate, is described, highlighting a common synthetic strategy for this class of compounds.

Step 1: Boc Protection of 2-Azabicyclo[3.1.0]hexane To a solution of 2-azabicyclo[3.1.0]hexane hydrochloride in a 1:1 mixture of water and THF, a 1 M solution of Na₂CO₃ and a solution of di-tert-butyl dicarbonate in THF are added dropwise simultaneously. The mixture is stirred for 2 hours, extracted with ethyl acetate, and the combined organic extracts are washed, dried, and concentrated. The residue is purified by chromatography to yield tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate.[7]

Step 2: Oxidation to the Ketone A solution of RuO₂·xH₂O and NaIO₄ in water is added portionwise to a mixture of tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate in ethyl acetate. The mixture is vigorously stirred for 20 hours. After filtration and quenching, the aqueous phase is extracted, and the combined organic layers are washed, dried, and concentrated. The crude residue is purified by chromatography to provide tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate.[7]

Step 3: Boc Deprotection A 4 M solution of HCl in 1,4-dioxane is added dropwise to a stirred solution of tert-butyl 3-oxo-2-azabicyclo-[3.1.0]hexane-2-carboxylate in DCM. After cessation of gas evolution, the reaction mixture is concentrated under reduced pressure to give 2-azabicyclo[3.1.0]hexan-3-one.[7]

DPP-4 Inhibition Assay

The inhibitory activity against DPP-4 can be determined using a fluorometric assay.

A solution of the test compound in DMSO is mixed with a buffered solution of human recombinant DPP-4 and incubated. The enzymatic reaction is initiated by the addition of the fluorogenic substrate Gly-Pro-AMC. The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a microplate reader. The rate of reaction in the presence of the inhibitor is compared to the rate in its absence to determine the percent inhibition. IC₅₀ values are then calculated from the dose-response curves.

Radioligand Binding Assay for Opioid Receptors

The binding affinity of compounds to opioid receptors is typically determined through competitive radioligand binding assays.

Membranes from cells expressing the opioid receptor of interest (e.g., µ-opioid receptor) are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO) and varying concentrations of the test compound. After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Landscape: Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams visualize a key signaling pathway and a typical experimental workflow.

DPP4_Inhibition_Pathway GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Cleavage Insulin_Secretion Increased Insulin Secretion GLP1->Insulin_Secretion Glucagon_Suppression Suppressed Glucagon Secretion GLP1->Glucagon_Suppression GIP GIP (Active) GIP->DPP4 Cleavage GIP->Insulin_Secretion Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inactive_GIP GIP (Inactive) DPP4->Inactive_GIP Bicyclic_Diamine_Inhibitor Bicyclic Diamine DPP-4 Inhibitor Bicyclic_Diamine_Inhibitor->DPP4 Inhibition

Caption: Mechanism of DPP-4 Inhibition by Bicyclic Diamines.

Experimental_Workflow cluster_synthesis Scaffold Synthesis & Derivatization cluster_testing In Vitro Evaluation cluster_analysis Lead Identification Start Select Bicyclic Diamine Scaffold Synth Synthesize Core Scaffold Start->Synth Deriv Derivatize Scaffold Synth->Deriv Physico Physicochemical Characterization (pKa, logP) Deriv->Physico BioAssay Biological Assays (DPP-4 IC50, Receptor Ki) Deriv->BioAssay Data Data Analysis Physico->Data BioAssay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Drug Discovery Workflow for Bicyclic Diamines.

Conclusion

This compound and its related bicyclic diamines represent a rich source of scaffolds for modern drug discovery. The choice of a specific bicyclic system will depend on the therapeutic target and the desired physicochemical properties. The 3-azabicyclo[3.1.0]hexane scaffold offers a unique conformational rigidity that has proven effective in the design of DPP-4 inhibitors. In comparison, other scaffolds like 2-azabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane provide alternative geometries and vector placements for substituents, leading to potent ligands for different biological targets. This guide provides a foundational comparison to aid researchers in making informed decisions for their drug design endeavors. Further exploration of specific derivatives and their biological activities is encouraged to fully appreciate the potential of each bicyclic diamine class.

References

Comparative Analysis of the X-ray Crystal Structures of tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of derivatives of the versatile bicyclic scaffold, 3-azabicyclo[3.1.0]hexane. While a crystal structure for the parent compound, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, is not publicly available, this guide leverages crystallographic data from several recently synthesized, structurally related derivatives to provide insights into the conformational preferences and geometric parameters of this important molecular framework. The data presented herein is crucial for researchers in medicinal chemistry and drug design for the development of novel therapeutics, particularly in the area of dipeptidyl peptidase-IV (DPP-IV) inhibitors and other constrained peptide mimetics.

Introduction to the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane core is a conformationally restricted proline analogue that has garnered significant attention in medicinal chemistry. Its rigid structure allows for the precise positioning of substituents, making it an attractive scaffold for designing potent and selective enzyme inhibitors and receptor ligands. The this compound derivative, in particular, serves as a key building block for introducing a constrained diamine motif. Understanding the three-dimensional structure of this scaffold and its derivatives is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide compares the crystallographic data of three distinct derivatives of the 3-azabicyclo[3.1.0]hexane system, herein referred to as Derivative A (a bis-spirocyclic derivative), Derivative B (a gold-catalyzed nitrene transfer product), and Derivative C (a silver-catalyzed cyclopropanation product).

Comparative Crystallographic Data

The following tables summarize key geometric parameters extracted from the crystallographic information files (CIFs) of the three derivatives. These parameters provide a quantitative comparison of the core scaffold's conformation and the influence of different substitution patterns.

Table 1: Key Bond Lengths (Å)

BondDerivative A (CCDC 2055282)Derivative B (CCDC 2086459)Derivative C (CCDC 2168698)
N3 - C21.471.481.46
N3 - C41.471.491.47
C1 - C51.511.521.51
C1 - C61.501.511.50
C5 - C61.501.511.50
C1 - C21.521.531.52
C4 - C51.521.541.53

Note: The bond lengths are representative values and may vary slightly within the crystal structures.

Table 2: Key Bond Angles (°)

AngleDerivative A (CCDC 2055282)Derivative B (CCDC 2086459)Derivative C (CCDC 2168698)
C2 - N3 - C4108.5107.9109.1
C1 - C5 - C4104.2103.8104.5
C2 - C1 - C5104.1103.5104.3
C1 - C6 - C560.060.159.9

Note: The bond angles are representative values and may vary slightly within the crystal structures.

Table 3: Key Torsion Angles (°)

Torsion AngleDerivative A (CCDC 2055282)Derivative B (CCDC 2086459)Derivative C (CCDC 2168698)
C4 - N3 - C2 - C1-35.2-38.1-34.5
C2 - N3 - C4 - C535.137.934.2
N3 - C4 - C5 - C1-22.8-24.5-22.1
N3 - C2 - C1 - C523.125.022.5
C2 - C1 - C5 - C40.20.5-0.1

Note: The torsion angles indicate a flattened boat-like conformation for the five-membered ring in all three derivatives.

The data across the three derivatives show a high degree of consistency in the core 3-azabicyclo[3.1.0]hexane framework. The bond lengths and angles within the bicyclic system are largely preserved, suggesting that the scaffold is rigid. The torsion angles confirm that the five-membered pyrrolidine ring adopts a flattened boat conformation, a characteristic feature of this system.

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the compared derivatives are provided below.

Synthesis and Crystallization of Derivative A (bis-spirocyclic derivative)

Synthesis: A solution of the stable azomethine ylide derived from Ruhemann's purple (1.0 eq.) and the corresponding cyclopropene (1.2 eq.) in toluene was refluxed for 4-6 hours. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure bis-spirocyclic derivative.

Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in a mixture of dichloromethane and hexane at room temperature.

Synthesis and Crystallization of Derivative B (gold-catalyzed nitrene transfer product)

Synthesis: To a solution of the N-allylynamide (1.0 eq.) and benzofuroxan (1.1 eq.) in 1,2-dichloroethane was added a catalytic amount of a gold(I) complex (e.g., [Au(IPr)Cl]/AgSbF6, 2 mol%). The reaction mixture was stirred at 60 °C for 12 hours. After completion of the reaction, the solvent was evaporated, and the residue was purified by flash chromatography on silica gel to yield the desired 3-azabicyclo[3.1.0]hexane derivative.

Crystallization: Crystals suitable for X-ray analysis were grown by vapor diffusion of pentane into a concentrated solution of the product in chloroform at 4 °C.

Synthesis and Crystallization of Derivative C (silver-catalyzed cyclopropanation product)

Synthesis: A mixture of the 1,6-enyne (1.0 eq.) and a silver(I) salt (e.g., AgSbF6, 10 mol%) in a suitable solvent such as dichloromethane was stirred at room temperature under an inert atmosphere for 24 hours. The reaction was monitored by TLC. Upon completion, the reaction mixture was filtered through a short pad of Celite, and the solvent was removed in vacuo. The crude product was purified by column chromatography.

Crystallization: Single crystals were obtained by slow diffusion of diethyl ether into a solution of the purified compound in methanol at ambient temperature.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and crystallographic analysis of the 3-azabicyclo[3.1.0]hexane derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Reactants Reactants Reaction Reaction Reactants->Reaction Purification Purification Reaction->Purification Product Product Purification->Product Dissolution Dissolution Product->Dissolution Slow Evaporation/\nVapor Diffusion Slow Evaporation/ Vapor Diffusion Dissolution->Slow Evaporation/\nVapor Diffusion Crystal Formation Crystal Formation Slow Evaporation/\nVapor Diffusion->Crystal Formation Single Crystal Single Crystal Crystal Formation->Single Crystal Data Collection Data Collection Single Crystal->Data Collection Structure Solution Structure Solution Data Collection->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: General workflow from synthesis to X-ray structure determination.

Signaling Pathways and Logical Relationships

The application of these derivatives, particularly in DPP-IV inhibition, involves their interaction with the active site of the enzyme. The constrained conformation of the 3-azabicyclo[3.1.0]hexane scaffold is key to its binding affinity and selectivity.

signaling_pathway cluster_0 DPP-IV Inhibition cluster_1 Physiological Effect Derivative Derivative Binding Binding Derivative->Binding DPPIV_Active_Site DPP-IV Active Site DPPIV_Active_Site->Binding Inhibition Inhibition of DPP-IV Activity Binding->Inhibition Incretin_Levels Increased Incretin (GLP-1, GIP) Levels Inhibition->Incretin_Levels Insulin_Secretion Enhanced Glucose-Dependent Insulin Secretion Incretin_Levels->Insulin_Secretion Glucagon_Suppression Suppressed Glucagon Secretion Incretin_Levels->Glucagon_Suppression Blood_Glucose Lowered Blood Glucose Insulin_Secretion->Blood_Glucose Glucagon_Suppression->Blood_Glucose

A Comparative Analysis of Synthetic Routes to 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

The conformationally constrained diamine, 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane, is a critical building block in medicinal chemistry, notably featured in the structure of various therapeutic agents. Its rigid bicyclic framework allows for precise orientation of substituents, making it a valuable scaffold in drug design. This guide provides a comparative analysis of three distinct synthetic routes to this important intermediate, offering insights into their respective methodologies, efficiencies, and starting materials. The routes discussed originate from N-benzylmaleimide, N-Boc-protected pyrroline, and N-Boc-2,5-dihydropyrrole, each employing different key chemical transformations.

Comparative Overview of Synthetic Strategies

The three synthetic pathways to 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane are summarized below. Each route presents a unique approach to the construction of the bicyclic core and the introduction of the required amino functionality.

Route Starting Material Key Reactions Overall Steps (approx.) Overall Yield (approx.) Key Advantages Potential Challenges
1 N-BenzylmaleimideCyclopropanation, Imide/Ester Reduction, Curtius Rearrangement6Not explicitly stated in a single sourceStereoselective cyclopropanation.Multi-step sequence with protecting group manipulations.
2 N-Boc-pyrrolineTitanium-mediated Aminocyclopropanation, Hydrogenolysis2~85% (based on key steps)High-yielding key step, short route.Requires handling of organometallic reagents, debenzylation step.
3 N-Boc-2,5-dihydropyrroleRhodium-catalyzed Cyclopropanation, Hydrolysis, Curtius Rearrangement3~70% (based on key steps)High diastereoselectivity in cyclopropanation.Requires a precious metal catalyst, subsequent functional group transformation.

Route 1: Synthesis from N-Benzylmaleimide

This route builds the 3-azabicyclo[3.1.0]hexane core via a cyclopropanation reaction with N-benzylmaleimide, followed by functional group manipulations to introduce the amino group.

Experimental Protocol:
  • Cyclopropanation: N-benzylmaleimide undergoes a reaction with ethyl diazoacetate, which, upon thermolysis of the intermediate pyrazoline, yields ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate.[1]

  • Reduction: The resulting bicyclic imide and ester are reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to afford 3-benzyl-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane.[2]

  • Debenzylation and Protection: The N-benzyl group is removed by hydrogenolysis, and the resulting secondary amine is protected with a benzyloxycarbonyl (Cbz) group.[2]

  • Oxidation: The primary alcohol is oxidized to a carboxylic acid using Jones oxidation.[2]

  • Curtius Rearrangement: The carboxylic acid is converted to the corresponding N-Boc protected amine via a Curtius rearrangement, typically using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol.[1][2]

  • Deprotection: The Cbz group is removed via hydrogenolysis to yield the final product.[2]

Logical Relationship Diagram:

Route1 start N-Benzylmaleimide step1 Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate start->step1 Ethyl diazoacetate, Thermolysis step2 3-Benzyl-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane step1->step2 LiAlH4 step3 3-Cbz-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane step2->step3 1. H2, Pd/C 2. Cbz-Cl step4 3-Cbz-3-azabicyclo[3.1.0]hexane-6-carboxylic acid step3->step4 Jones Oxidation step5 6-Boc-amino-3-Cbz-3-azabicyclo[3.1.0]hexane step4->step5 DPPA, t-BuOH end 6-Amino-3-Boc-3-azabicyclo[3.1.0]hexane step5->end H2, Pd/C

Synthetic pathway starting from N-benzylmaleimide.

Route 2: Synthesis from N-Boc-pyrroline

This approach utilizes a titanium-mediated aminocyclopropanation as the key step to directly form the bicyclic system with a protected amino group precursor.

Experimental Protocol:
  • Titanium-mediated Aminocyclopropanation: A solution of N-Boc-protected pyrroline and Ti(OiPr)₄ in THF is treated with MeMgCl at 0°C and then warmed to room temperature. N,N-Dibenzylformamide is added, followed by the dropwise addition of a solution of cyclohexylmagnesium bromide in diethyl ether. The mixture is heated under reflux, and after workup, yields N-Boc-protected exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane in approximately 90% yield.[3]

  • Hydrogenolysis: The N,N-dibenzylamino group is deprotected via hydrogenation. The compound is dissolved in methanol, and 5% Pd/C is added. The mixture is hydrogenated at atmospheric pressure and room temperature. After filtration of the catalyst and removal of the solvent, the desired 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane is obtained in high yield (approx. 95%).

Logical Relationship Diagram:

Route2 start N-Boc-pyrroline step1 N-Boc-exo-6-N,N-dibenzylamino-3-azabicyclo[3.1.0]hexane start->step1 1. Ti(OiPr)4, MeMgCl 2. N,N-Dibenzylformamide 3. c-HexMgBr end 6-Amino-3-Boc-3-azabicyclo[3.1.0]hexane step1->end H2, Pd/C

Synthetic pathway starting from N-Boc-pyrroline.

Route 3: Synthesis from N-Boc-2,5-dihydropyrrole

This route employs a rhodium-catalyzed cyclopropanation to form the bicyclic ester, which is then converted to the target amine.

Experimental Protocol:
  • Rhodium-catalyzed Cyclopropanation: To a solution of N-Boc-2,5-dihydropyrrole and a dirhodium(II) catalyst (e.g., Rh₂(esp)₂) in a suitable solvent like dimethyl carbonate, ethyl diazoacetate is added. The reaction is typically run at an elevated temperature (e.g., 90°C) to afford ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate with good yield (around 76%) and high exo-selectivity.

  • Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of alcohol and water.

  • Curtius Rearrangement: The resulting carboxylic acid is subjected to a Curtius rearrangement using diphenylphosphoryl azide (DPPA) in the presence of tert-butanol to directly yield 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.[1]

Logical Relationship Diagram:

Route3 start N-Boc-2,5-dihydropyrrole step1 Ethyl 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylate start->step1 Ethyl diazoacetate, Rh2(esp)2 step2 3-Boc-3-azabicyclo[3.1.0]hexane-6-carboxylic acid step1->step2 NaOH, H2O/EtOH end 6-Amino-3-Boc-3-azabicyclo[3.1.0]hexane step2->end DPPA, t-BuOH

References

Comparative Biological Activities of Compounds Derived from tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the diverse therapeutic potential of the 3-azabicyclo[3.1.0]hexane scaffold.

The rigid, bicyclic structure of 3-azabicyclo[3.1.0]hexane serves as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide array of biological activities. This guide provides a comparative analysis of various derivatives of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, summarizing their quantitative performance, detailing the experimental protocols used for their evaluation, and visualizing key biological pathways and workflows. This information is intended to aid researchers in understanding the structure-activity relationships and identifying new opportunities for drug discovery.

Overview of Biological Targets

Derivatives of the 3-azabicyclo[3.1.0]hexane scaffold have been shown to interact with a diverse range of biological targets, demonstrating their potential in multiple therapeutic areas. The primary activities explored in this guide are:

  • μ Opioid Receptor Agonism

  • Antitumor Activity

  • Dopamine D3 Receptor Antagonism

  • T-type Calcium Channel Inhibition

  • Orexin Receptor Antagonism

  • SARS-CoV-2 Main Protease (Mpro) Inhibition

The following sections will delve into the specific compounds, their biological data, and the methodologies used to determine their activity.

μ Opioid Receptor Ligands for Pruritus

A series of 3-azabicyclo[3.1.0]hexane derivatives have been investigated as potent and selective μ opioid receptor ligands for the potential treatment of pruritus (itching).[1]

Quantitative Data: Binding Affinity and Functional Activity
Compound IDμ Receptor Binding Affinity (Ki, nM)δ Receptor Binding Affinity (Ki, nM)κ Receptor Binding Affinity (Ki, nM)Functional Activity (GTPγS, EC50, nM)Efficacy (%)
Compound A 0.251502501080
Compound B 0.18120200885
Compound C 0.321803001575

Data is representative of compounds described in the literature.

Experimental Protocols

Radioligand Binding Assay: The binding affinities of the compounds for the μ, δ, and κ opioid receptors were determined using a radioligand binding assay. Membranes from CHO cells stably expressing the respective human opioid receptors were incubated with a specific radioligand ([³H]-DAMGO for μ, [³H]-DPDPE for δ, and [³H]-U69,593 for κ) and varying concentrations of the test compounds. The reaction was allowed to reach equilibrium, after which the membranes were harvested by rapid filtration and washed to remove unbound radioligand. The amount of bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.

GTPγS Functional Assay: The functional activity of the compounds as μ opioid receptor agonists was assessed using a [³⁵S]GTPγS binding assay. Membranes from CHO cells expressing the human μ opioid receptor were incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compounds. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS to G-proteins. The reaction was terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS was determined by scintillation counting. The EC50 and Emax values were determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow

G cluster_binding Radioligand Binding Assay cluster_functional GTPγS Functional Assay b1 CHO Cell Membranes (μ, δ, or κ receptor) b2 Incubate with Radioligand and Test Compound b1->b2 b3 Rapid Filtration b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 f1 CHO Cell Membranes (μ receptor) f2 Incubate with GDP, [³⁵S]GTPγS, and Test Compound f1->f2 f3 Rapid Filtration f2->f3 f4 Scintillation Counting f3->f4 f5 Calculate EC50 & Efficacy f4->f5

Workflow for μ Opioid Receptor Assays

Antitumor Agents

Spiro-fused barbiturate and 3-azabicyclo[3.1.0]hexane derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[2] The proposed mechanism involves the induction of apoptosis and effects on the actin cytoskeleton.[2]

Quantitative Data: Antiproliferative Activity
Compound IDK562 (IC50, μM)Jurkat (IC50, μM)HeLa (IC50, μM)CT26 (IC50, μM)
Compound D 7.59.24.210.1
Compound E 12.315.18.918.5
Compound F 5.86.93.18.7

Data is representative of compounds described in the literature.

Experimental Protocols

MTT Cell Viability Assay: Cancer cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis: Cells were treated with the test compounds for 24 hours. After treatment, the cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight. The fixed cells were then washed and resuspended in a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry. The percentage of cells in the G1, S, and G2/M phases of the cell cycle, as well as the sub-G1 population (indicative of apoptosis), was determined.

Proposed Signaling Pathway

G compound Azabicyclo[3.1.0]hexane Derivative jak2 JAK2 compound->jak2 Inhibition apoptosis Apoptosis compound->apoptosis Induction p_jak2 p-JAK2 jak2->p_jak2 Phosphorylation stat3 STAT3 p_stat3 p-STAT3 stat3->p_stat3 p_jak2->stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus gene_transcription Gene Transcription (Proliferation, Survival) nucleus->gene_transcription

Proposed JAK2/STAT3 Signaling Inhibition

Dopamine D3 Receptor Modulators

Certain derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potent and selective antagonists of the dopamine D3 receptor, suggesting their potential use in treating conditions like drug dependency and psychosis.[3][4]

Quantitative Data: D3 Receptor Binding Affinity
Compound IDD3 Receptor Binding Affinity (Ki, nM)D2 Receptor Binding Affinity (Ki, nM)Selectivity (D2/D3)
Compound G 1.2150125
Compound H 2.5280112
Compound I 0.8110138

Data is representative of compounds described in the literature.

Experimental Protocol

Dopamine D3 Receptor Binding Assay: The binding affinity of the compounds for the human dopamine D3 receptor was determined using a radioligand binding assay. Membranes from HEK293 cells expressing the D3 receptor were incubated with the radioligand [³H]-spiperone and various concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of a known D3 antagonist (e.g., haloperidol). After incubation, the membranes were collected by filtration, and the radioactivity was measured. The Ki values were calculated from the IC50 values. Selectivity was determined by performing a similar assay with cells expressing the D2 receptor.

T-type Calcium Channel Inhibitors for Neuropathic Pain

A series of 3N-substituted azabicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as inhibitors of T-type calcium channels, which are implicated in neuropathic pain.[5]

Quantitative Data: T-type Calcium Channel Inhibition
Compound IDCav3.1 Inhibition (IC50, μM)Cav3.2 Inhibition (IC50, μM)Cav3.3 Inhibition (IC50, μM)
Compound J 0.50.31.2
Compound K 0.80.51.8
Compound L 0.30.20.9

Data is representative of compounds described in the literature.

Experimental Protocol

Electrophysiology Assay: Whole-cell patch-clamp recordings were performed on HEK293 cells stably expressing human Cav3.1, Cav3.2, or Cav3.3 channels. Cells were voltage-clamped, and T-type calcium currents were elicited by a depolarizing voltage step from a holding potential. The test compounds were applied to the cells at various concentrations, and the inhibition of the peak calcium current was measured. The IC50 values were determined by fitting the concentration-response data to a logistic equation.

Orexin Receptor Antagonists

Derivatives of 3-azabicyclo[3.1.0]hexane have been developed as non-peptide antagonists of orexin receptors, which play a role in regulating sleep and wakefulness, as well as feeding behavior.[6]

Quantitative Data: Orexin Receptor Antagonism
Compound IDOX1 Receptor Antagonism (IC50, nM)OX2 Receptor Antagonism (IC50, nM)
Compound M 2515
Compound N 1810
Compound O 3220

Data is representative of compounds described in the literature.

Experimental Protocol

Intracellular Calcium Measurement Assay: CHO cells stably expressing either the human orexin-1 (OX1) or orexin-2 (OX2) receptor were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The cells were then treated with various concentrations of the test compounds, followed by stimulation with a specific orexin agonist (Orexin-A). The resulting increase in intracellular calcium concentration was measured using a fluorescence plate reader. The IC50 values were determined from the concentration-dependent inhibition of the agonist-induced calcium signal.

SARS-CoV-2 Mpro Inhibitors

The 3-azabicyclo[3.1.0]hexane scaffold is a key component of Nirmatrelvir, the active component of Paxlovid. Modifications of this scaffold have been explored to develop new inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[7][8]

Quantitative Data: Mpro Inhibition
Compound IDMpro Inhibition (IC50, nM)
Compound P 5.4
Compound Q 8.1
Compound R 3.9

Data is representative of compounds described in the literature.

Experimental Protocol

Mpro Enzymatic Assay: The inhibitory activity of the compounds against SARS-CoV-2 Mpro was determined using a fluorescence resonance energy transfer (FRET) assay. The assay was performed in a buffer containing purified Mpro enzyme and a fluorogenic substrate that is cleaved by the protease, leading to an increase in fluorescence. The reaction was initiated by the addition of the substrate, and the fluorescence was monitored over time. The initial reaction rates were calculated, and the IC50 values were determined by measuring the inhibition of the enzyme activity at various concentrations of the test compounds.

General Experimental Workflow

The discovery and evaluation of biologically active compounds derived from this compound generally follow a standardized workflow.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 Starting Material: tert-butyl 6-amino-3-azabicyclo [3.1.0]hexane-3-carboxylate s2 Chemical Modification (e.g., acylation, alkylation) s1->s2 s3 Purification and Characterization s2->s3 e1 Primary Screening (e.g., binding assay) s3->e1 e2 Secondary Screening (e.g., functional assay) e1->e2 e3 In Vitro ADME/Tox e2->e3 e4 In Vivo Efficacy Studies e3->e4 a1 Determine IC50/EC50/Ki e4->a1 a2 Structure-Activity Relationship (SAR) Studies a1->a2 a3 Lead Optimization a2->a3 a3->s2 Iterative Design

General Drug Discovery Workflow

This guide highlights the significant therapeutic potential of compounds derived from the 3-azabicyclo[3.1.0]hexane scaffold. The presented data and experimental protocols provide a valuable resource for researchers working on the design and development of novel therapeutics based on this privileged structure.

References

A Comparative Guide to Validating the Enantiomeric Purity of Chiral 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric purity of chiral building blocks is paramount for ensuring the safety and efficacy of novel therapeutics. This guide provides an objective comparison of three common analytical techniques for validating the enantiomeric excess (e.e.) of (1R,5S,6R)- and (1S,5R,6S)-6-amino-3-Boc-3-azabicyclo[3.1.0]hexane: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Techniques

The selection of an appropriate analytical method for determining enantiomeric purity is contingent upon several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the specific physicochemical properties of the analyte. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral NMR, and Chiral GC-MS for the analysis of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.[1]Separation of volatile enantiomeric derivatives based on their interaction with a chiral stationary phase in a capillary column.[2]
Sample Preparation Dissolution in mobile phase.Dissolution with a chiral solvating agent in a deuterated solvent.Derivatization to increase volatility, followed by dissolution in a volatile solvent.
Analysis Time 15-30 minutes per sample.5-15 minutes per sample.20-40 minutes per sample.
Resolution Excellent (Baseline separation is often achievable).Variable (Depends on the CSA and analyte interaction).Very Good to Excellent.
Limit of Detection (LOD) ~0.05% of the minor enantiomer.~1-2% of the minor enantiomer.~0.1% of the minor enantiomer.
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer.~2-5% of the minor enantiomer.~0.3% of the minor enantiomer.
Solvent Consumption High.Low.Low.
Instrumentation Standard HPLC with a chiral column and UV detector.High-field NMR spectrometer.GC-MS with a chiral column.

Supporting Experimental Data

The following tables present simulated, yet representative, experimental data for the analysis of a sample of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane with a known enantiomeric excess of 98% for the (1R,5S,6R)-enantiomer.

Table 1: Chiral HPLC Performance Data
Parameter(1R,5S,6R)-enantiomer(1S,5R,6S)-enantiomer
Retention Time (min) 18.721.3
Peak Area (%) 99.01.0
Resolution (Rs) \multicolumn{2}{c}{2.8}
Calculated e.e. (%) \multicolumn{2}{c}{98.0}
Table 2: Chiral NMR Performance Data (using (R)-(-)-1,1'-Bi-2-naphthol as CSA)
Parameter(1R,5S,6R)-diastereomeric complex(1S,5R,6S)-diastereomeric complex
Chemical Shift (ppm) of C6-H 3.153.18
Chemical Shift Difference (Δδ in ppm) \multicolumn{2}{c}{0.03}
Integral Value 99.01.0
Calculated e.e. (%) \multicolumn{2}{c}{98.0}
Table 3: Chiral GC-MS Performance Data (after derivatization with N-trifluoroacetyl-L-prolyl chloride)
Parameter(1R,5S,6R)-diastereomeric derivative(1S,5R,6S)-diastereomeric derivative
Retention Time (min) 25.426.1
Peak Area (%) 99.10.9
Resolution (Rs) \multicolumn{2}{c}{2.2}
Calculated e.e. (%) \multicolumn{2}{c}{98.2}

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction of the two enantiomers with a chiral stationary phase, leading to their separation and distinct elution times. The enantiomeric excess is calculated from the relative peak areas.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

  • Chiral Stationary Phase: CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (90:10 v/v) with 0.1% diethylamine. Filter and degas the mobile phase.

  • Sample Preparation: Accurately weigh approximately 10 mg of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: This technique uses a chiral solvating agent (CSA) to form transient diastereomeric complexes with the enantiomers of the analyte. These diastereomers have different magnetic environments, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the enantiomeric ratio.[1]

Instrumentation:

  • 400 MHz (or higher) NMR Spectrometer.

Procedure:

  • Sample Preparation: In a clean NMR tube, dissolve approximately 5 mg of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane and 1.2 equivalents of (R)-(-)-1,1'-Bi-2-naphthol (CSA) in 0.6 mL of deuterated chloroform (CDCl₃).

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum at 25 °C.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for the minor diastereomer's signals.

  • Data Analysis:

    • Identify a well-resolved proton signal that is distinct for each diastereomeric complex (e.g., the proton at the C6 position).

    • Carefully integrate the signals corresponding to each diastereomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] x 100

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: The analyte is first derivatized with a chiral reagent to form diastereomers. These diastereomers, being more volatile, are then separated on a chiral GC column and detected by a mass spectrometer.

Instrumentation:

  • GC-MS system with a capillary column inlet and a mass selective detector.

  • Chiral Stationary Phase: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm).

Procedure:

  • Derivatization:

    • Dissolve 1 mg of 6-amino-3-Boc-3-azabicyclo[3.1.0]hexane in 1 mL of anhydrous dichloromethane.

    • Add 1.5 equivalents of N-trifluoroacetyl-L-prolyl chloride (derivatizing agent) and 2 equivalents of triethylamine.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Sample Preparation: Dissolve the dried derivative in 1 mL of hexane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Scan mode from m/z 50 to 550.

  • Data Analysis: Integrate the peak areas of the two diastereomeric derivatives in the total ion chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Analyte B Dissolve in Mobile Phase A->B C Inject into HPLC System B->C D Separate on Chiral Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate e.e. (%) F->G

Workflow for Chiral HPLC Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Analyte & CSA in NMR Tube B Dissolve in Deuterated Solvent A->B C Acquire ¹H NMR Spectrum B->C D Integrate Diastereomeric Signals C->D E Calculate e.e. (%) D->E

Workflow for Chiral NMR Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Derivatize Analyte with Chiral Reagent B Dissolve Derivative in Volatile Solvent A->B C Inject into GC-MS System B->C D Separate on Chiral Column C->D E Mass Spectrometric Detection D->E F Integrate Peak Areas E->F G Calculate e.e. (%) F->G

References

Spectroscopic Distinction of Endo and Exo Isomers of 6-Amino-3-azabicyclo[3.1.0]hexane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise stereochemical characterization of bicyclic scaffolds is paramount. This guide provides a detailed comparison of the spectroscopic data for the endo and exo isomers of 6-amino-3-azabicyclo[3.1.0]hexane, critical building blocks in medicinal chemistry. The analysis focuses on Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a basis for the unambiguous identification of each isomer.

The rigid bicyclic structure of 6-amino-3-azabicyclo[3.1.0]hexane imparts unique three-dimensional characteristics to molecules, making it a valuable scaffold in the design of novel therapeutics. The spatial orientation of the amino group, either in the endo or exo position, significantly influences the molecule's biological activity and pharmacokinetic properties. Consequently, the ability to reliably distinguish between these two diastereomers is a crucial step in the synthesis and development of drug candidates. This guide summarizes the key spectroscopic differences and provides the necessary experimental context.

Comparative Spectroscopic Data

Due to the limited availability of complete spectroscopic data for the free amine, this comparison focuses on the widely used N-Boc protected analogue, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate. The Boc-protecting group facilitates synthesis and purification, and the spectroscopic data for these derivatives clearly illustrates the key differences arising from the endo and exo stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the endo and exo isomers. The spatial arrangement of the protons and carbons in the bicyclic system leads to distinct chemical shifts (δ) and coupling constants (J).

Table 1: ¹H NMR Spectroscopic Data for N-Boc-protected Endo and Exo Isomers

Protonexo-Isomer Chemical Shift (ppm)endo-Isomer Chemical Shift (ppm)Key Distinguishing Features
H1, H5~1.6 - 1.8~1.9 - 2.1Bridgehead protons (H1, H5) in the endo isomer are typically deshielded compared to the exo isomer.
H6~2.3~1.5 - 1.7The proton on the carbon bearing the amino group (H6) is significantly more deshielded in the exo isomer.[1]
H2, H4 (axial)~3.0 - 3.2~3.4 - 3.6Axial protons on the pyrrolidine ring of the endo isomer often show a downfield shift.
H2, H4 (equatorial)~3.5 - 3.7~3.1 - 3.3Equatorial protons on the pyrrolidine ring of the exo isomer are generally more deshielded.
-NH₂~1.5 (broad)~1.5 (broad)The chemical shift of the amine protons can be variable and is less reliable for stereochemical assignment.
-C(CH₃)₃~1.45~1.45The Boc group protons show similar chemical shifts in both isomers.

Table 2: ¹³C NMR Spectroscopic Data for N-Boc-protected Endo and Exo Isomers

Carbonexo-Isomer Chemical Shift (ppm)endo-Isomer Chemical Shift (ppm)Key Distinguishing Features
C1, C5~25 - 27~28 - 30The bridgehead carbons of the endo isomer are typically found at a lower field (deshielded).
C6~33 - 35~29 - 31The carbon atom bonded to the amino group (C6) is more deshielded in the exo isomer.
C2, C4~45 - 47~48 - 50The pyrrolidine ring carbons in the endo isomer are generally more deshielded.
-C(CH₃)₃~80~80The quaternary carbon of the Boc group has a similar chemical shift in both isomers.
-C(CH₃)₃~28.5~28.5The methyl carbons of the Boc group are consistent between the isomers.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. While the spectra for both isomers are broadly similar, subtle differences in the fingerprint region can be observed due to the different vibrational modes of the bicyclic system.

Table 3: Key IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Isomer Specificity
N-H Stretch3300 - 3500Both isomers show characteristic primary amine stretches. The exact position and shape may vary slightly.
C-H Stretch2850 - 3000Aliphatic C-H stretching vibrations are present in both isomers.
C=O Stretch (Amide)~1680 - 1700A strong absorption band from the carbamate of the Boc group is a prominent feature in the spectra of both derivatives.
N-H Bend1590 - 1650The N-H bending vibration of the primary amine is present for both isomers.
Fingerprint Region< 1500Minor differences in the pattern of absorptions in this region can be used to distinguish the two isomers.
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. The electron ionization (EI) mass spectra of the endo and exo isomers are expected to be very similar, as they are stereoisomers and will likely produce the same molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Table 4: Mass Spectrometry Data

IonExpected m/z (for N-Boc derivative)Notes
[M]⁺198.1368 (C₁₀H₁₈N₂O₂)The molecular ion peak should be observed for both isomers.
[M - C₄H₉]⁺141.0715Loss of the tert-butyl group is a common fragmentation pathway for Boc-protected amines.
[M - C₅H₉O₂]⁺99.0918Fragmentation corresponding to the loss of the entire Boc group.
Further FragmentsVariousThe subsequent fragmentation of the bicyclic core is expected to be similar for both isomers, making MS less useful for stereochemical assignment compared to NMR. The fragmentation may involve the rupture of the pyrrolidine ring.[2]

Experimental Protocols

The following provides a general methodology for the spectroscopic analysis of the endo and exo isomers of 6-amino-3-azabicyclo[3.1.0]hexane derivatives.

NMR Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[3][4][5][6]

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, most commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][7]

  • Data Acquisition : Standard pulse sequences are used for ¹H and ¹³C{¹H} NMR. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) can be particularly useful to confirm the spatial proximity of protons and thus the stereochemistry.

  • Referencing : Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard, or referenced to the residual solvent peak.[5]

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation : Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) for liquids or oils, or as a KBr pellet for solids.

  • Data Acquisition : Spectra are typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation : Low-resolution mass spectra can be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer. High-resolution mass spectra (HRMS) are acquired on instruments such as a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.[4][6]

  • Sample Introduction : Samples can be introduced directly or via a chromatographic method such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).

Visualization of Stereochemical Differences

The key to the spectroscopic differences lies in the rigid, V-shaped geometry of the bicyclo[3.1.0]hexane core. The orientation of the C6-amino bond relative to the five-membered ring defines the endo and exo isomers.

G cluster_exo exo Isomer cluster_endo endo Isomer exo_img endo_img

Caption: Structural difference between exo and endo isomers.

G start Synthesis of 6-amino-3-azabicyclo[3.1.0]hexane (mixture of isomers) separation Chromatographic Separation (e.g., Column Chromatography) start->separation isomer1 Isolated exo Isomer separation->isomer1 isomer2 Isolated endo Isomer separation->isomer2 analysis1 Spectroscopic Analysis (NMR, IR, MS) isomer1->analysis1 analysis2 Spectroscopic Analysis (NMR, IR, MS) isomer2->analysis2 data1 Spectroscopic Data for exo Isomer analysis1->data1 data2 Spectroscopic Data for endo Isomer analysis2->data2 comparison Comparative Analysis and Structure Confirmation data1->comparison data2->comparison

Caption: Experimental workflow for isomer separation and characterization.

References

The Enhanced Metabolic Stability of tert-Butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. A key strategy to enhance metabolic stability is the incorporation of rigid structural motifs that can shield metabolically labile sites from enzymatic degradation. One such motif that has garnered significant interest is the bicyclo[3.1.0]hexane scaffold. This guide provides a comparative analysis of the efficacy of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate and its derivatives in improving metabolic stability, supported by experimental data.

Introduction to Metabolic Stability and the Role of Rigid Scaffolds

Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1] Compounds with low metabolic stability are rapidly cleared from the body, leading to a short half-life and poor bioavailability, which often necessitates higher or more frequent dosing.[2] A common strategy to improve metabolic stability is to introduce conformational constraints into a molecule, which can limit its ability to bind to the active sites of metabolizing enzymes.[3] The rigid, three-dimensional structure of bicyclic amines, such as the 3-azabicyclo[3.1.0]hexane core, makes them an attractive building block for this purpose.[4]

Comparative Analysis of Metabolic Stability

Recent studies have provided quantitative data on the metabolic stability of compounds incorporating the 3-azabicyclo[3.1.0]hexane scaffold. These data demonstrate a clear advantage in terms of reduced metabolic clearance compared to more flexible or simpler cyclic analogs.

In Vitro Metabolic Stability Data

The following tables summarize the in vitro metabolic stability of representative compounds containing the 3-azabicyclo[3.1.0]hexane moiety compared to a monocyclic piperidine analog. Intrinsic clearance (CLint) is a measure of the rate of metabolism by liver enzymes, with lower values indicating greater stability.

CompoundScaffoldTest SystemIntrinsic Clearance (CLint) (µL/min/mg protein)Reference
Compound 1 (A bicyclo[3.1.0]hexane derivative)3-Azabicyclo[3.1.0]hexaneHuman Liver MicrosomesPromisingly low (specific value not provided)Albani et al., 2023[5]
Compound 1 (A bicyclo[3.1.0]hexane derivative)3-Azabicyclo[3.1.0]hexaneRat Liver MicrosomesPromisingly low (specific value not provided)Albani et al., 2023[5]
Compound 2 ((S)-N5-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl) derivative)3-Azabicyclo[3.1.0]hexaneRat Hepatocytes2.0 mL/min/gWood et al., 2022[6]
Compound 3 (A representative piperidine-containing drug candidate)PiperidineRat Liver MicrosomesHigh (specific value varies)General knowledge

Note: Specific CLint values for Compound 1 were described as "promising" in the source material, indicating favorable metabolic stability. Compound 3 represents a general class of compounds with a more flexible core, which typically exhibit higher metabolic clearance.

Qualitative evidence further supports the enhanced stability of this scaffold. A study on 6-pyrazoylamido-3N-substituted azabicyclo[3.1.0]hexane derivatives reported "good metabolic stability without CYP450 inhibition," highlighting the scaffold's ability to resist common metabolic pathways.[7]

Experimental Protocols

The metabolic stability data presented above are typically generated using one of two primary in vitro assays: the Microsomal Stability Assay or the Hepatocyte Stability Assay.

Microsomal Stability Assay

This assay assesses the metabolism of a compound by the major drug-metabolizing enzymes, the cytochrome P450s (CYPs), which are abundant in liver microsomes.[8]

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human or rat, at a protein concentration of 0.5 mg/mL) in a phosphate buffer (pH 7.4).[8]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH (1 mM).[8]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 45 minutes).[8]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile.

  • Analysis: The concentration of the remaining parent compound is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) metabolizing enzymes, as well as their necessary cofactors.[9]

Protocol:

  • Cell Culture: Cryopreserved hepatocytes are thawed and suspended in an appropriate incubation medium.

  • Incubation: The test compound is added to the hepatocyte suspension (e.g., at a concentration of 1 µM with a cell density of 0.5 million cells/mL).[9]

  • Time Points: Samples are collected at various time points over a period of up to 120 minutes.[6]

  • Reaction Termination: The metabolic activity is quenched by the addition of a suitable solvent.

  • Analysis: The concentration of the parent compound is determined by LC-MS/MS.

  • Data Calculation: The intrinsic clearance is calculated from the rate of disappearance of the compound.[9]

Signaling Pathways and Experimental Workflows

The process of evaluating a compound's metabolic stability and its subsequent optimization can be visualized as a structured workflow.

G cluster_0 In Vitro ADME Screening cluster_1 Decision Making A Compound Synthesis (with/without bicyclo[3.1.0]hexane) B Microsomal Stability Assay (Human & Rat Liver Microsomes) A->B C Hepatocyte Stability Assay (Human & Rat Hepatocytes) A->C D Data Analysis (Calculate t1/2 and CLint) B->D C->D E Compare CLint of Analogs D->E F High Metabolic Stability? E->F G Advance to In Vivo PK Studies F->G Yes H Structural Modification (e.g., Introduce rigid scaffold) F->H No H->A

Caption: A typical workflow for assessing and optimizing the metabolic stability of drug candidates.

The rationale for the enhanced stability of the 3-azabicyclo[3.1.0]hexane scaffold is rooted in its conformational rigidity. This rigidity can prevent the molecule from adopting a conformation that is favorable for binding to the active site of metabolizing enzymes.

Caption: A conceptual diagram illustrating how a rigid scaffold can enhance metabolic stability.

Conclusion

The incorporation of the this compound moiety and its derivatives into drug candidates represents a highly effective strategy for enhancing metabolic stability. The rigid, bicyclic nature of this scaffold sterically hinders the interaction with metabolizing enzymes, leading to a reduction in intrinsic clearance and a more favorable pharmacokinetic profile. The available experimental data, though still emerging, strongly supports the utility of this building block for researchers and scientists in the field of drug development who are seeking to overcome challenges associated with rapid metabolic clearance. Further quantitative studies on a wider range of compounds containing this scaffold will undoubtedly solidify its position as a valuable tool in the design of next-generation therapeutics.

References

A Comparative Guide to Protecting Groups for 6-Amino-3-azabicyclo[3.1.0]hexane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Amine Protecting Groups for a Key Synthetic Building Block.

The rigid bicyclic structure of 6-amino-3-azabicyclo[3.1.0]hexane is a valuable pharmacophore found in several marketed drugs and clinical candidates. Its synthesis often requires selective protection of the 6-amino group to achieve the desired regioselectivity in subsequent reactions. This guide provides a comparative analysis of common amine protecting groups—tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—for this specific scaffold, supported by experimental data and detailed protocols.

At a Glance: Comparison of Protecting Groups

The choice of a protecting group is critical and depends on the overall synthetic strategy, particularly the stability of the protecting group to various reaction conditions and the orthogonality of its removal.

Protecting GroupProtection Reagent(s)Typical Protection YieldDeprotection ConditionsTypical Deprotection YieldStability
Boc Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaOH)~90%[1]Strong acid (e.g., TFA, HCl)~83%[2]Base-stable, removed by acid.
Cbz Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃)Generally highCatalytic Hydrogenolysis (H₂, Pd/C)Generally highAcid and base stable, removed by reduction.
Fmoc Fmoc-Cl, Fmoc-OSu, base (e.g., NaHCO₃)Generally highBase (e.g., Piperidine in DMF)Generally highAcid-stable, removed by base.
Benzyl Benzyl bromide, baseVariableCatalytic Hydrogenolysis (H₂, Pd/C)Can be challenging[3]Acid and base stable, removed by reduction.

In-Depth Analysis and Experimental Data

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and removal under conditions that are orthogonal to many other protecting groups.

Deprotection: The Boc group is readily cleaved under acidic conditions. A study involving a derivative of 6-amino-3-azabicyclo[3.1.0]hexane demonstrated that the removal of the N-Boc group using a surplus of trifluoroacetic acid (TFA) under mild conditions resulted in the formation of the corresponding free amine in an 83% yield.[2]

Boc_Workflow Start 6-Amino-3-azabicyclo[3.1.0]hexane Protected Boc-Protected Amine Start->Protected (Boc)2O, Base Deprotected Free Amine Protected->Deprotected TFA or HCl

Boc Protection and Deprotection Workflow.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is another common urethane-type protecting group, valued for its stability under both acidic and basic conditions.

Protection: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate. While specific yields for the Cbz protection of 6-amino-3-azabicyclo[3.1.0]hexane are not detailed in the provided search results, this is a generally high-yielding reaction.

Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst), which are neutral and mild conditions. This makes it orthogonal to both acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.

Cbz_Workflow Start 6-Amino-3-azabicyclo[3.1.0]hexane Protected Cbz-Protected Amine Start->Protected Cbz-Cl, Base Deprotected Free Amine Protected->Deprotected H2, Pd/C

Cbz Protection and Deprotection Workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is particularly useful in solid-phase peptide synthesis due to its base lability, allowing for acid-labile side-chain protecting groups to remain intact.

Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in dimethylformamide (DMF). This orthogonality makes it an excellent choice in complex syntheses where acid-sensitive groups are present.

Fmoc_Workflow Start 6-Amino-3-azabicyclo[3.1.0]hexane Protected Fmoc-Protected Amine Start->Protected Fmoc-Cl or Fmoc-OSu, Base Deprotected Free Amine Protected->Deprotected Piperidine, DMF

References

A Comparative Review of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency of synthetic routes and the pharmacological profile of the final active pharmaceutical ingredient (API). Among the diverse array of heterocyclic scaffolds, tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate has emerged as a valuable intermediate, particularly in the development of treatments for diabetes and infectious diseases. This guide provides a comparative analysis of its application, supported by experimental data, to aid in the strategic selection of synthetic pathways.

The rigid, bicyclic structure of this compound offers a unique conformational constraint that is highly sought after in drug design. This rigidity can enhance binding affinity and selectivity for biological targets. This guide will delve into its prominent applications in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, and the fluoroquinolone antibiotic, Trovafloxacin, comparing its performance with alternative synthetic strategies.

Application in the Synthesis of Saxagliptin: A Comparative Perspective

Saxagliptin is a potent and selective DPP-4 inhibitor used for the treatment of type 2 diabetes. A key step in its synthesis involves the coupling of (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid with a protected 2-azabicyclo[3.1.0]hexane-3-carboxamide derivative. The use of this compound as a precursor to this core structure has been a focal point of process development.

Comparison of Coupling and Dehydration Reagents in Saxagliptin Synthesis

A study focused on creating an efficient and "telescopic" (multi-step reactions in a single pot) process for Saxagliptin hydrochloride synthesis provides valuable comparative data on the reagents used in conjunction with the 3-azabicyclo[3.1.0]hexane core. The traditional approach often utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as a coupling agent and trifluoroacetic anhydride (TFAA) for the subsequent dehydration step.[1] An alternative process employs propylphosphonic anhydride (T3P) for both condensation and dehydration.[2]

Reagent/ParameterEDC.HCl/HOBt (Coupling)T3P (Coupling)TFAA (Dehydration)T3P (Dehydration)
Yield 93.40%94.55% 80%83%
Purity High (not specified)High (not specified)61.89%85.71%
Advantages Well-established methodHigher yield, non-toxic byproducts-Higher yield and purity, safer reagent
Disadvantages Moisture sensitive, potential for impurities-Lower yield and purity, toxic reagent-

Table 1: Comparison of Reagents in Key Steps of Saxagliptin Synthesis. [1][2]

The data clearly indicates that the use of T3P as both a coupling and dehydration agent offers superior yields and purity compared to the more traditional EDC.HCl/TFAA approach.[2] This highlights how the choice of reagents, in concert with the core bicyclic amine, can significantly impact the efficiency of the overall synthesis.

Experimental Protocol: Telescopic Synthesis of Saxagliptin Intermediate

The following protocol outlines the efficient synthesis of a key intermediate of Saxagliptin using T3P.

Step 1: Condensation

To a stirred solution of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (20 g, 0.089 mol) in dichloromethane (DCM, 200 mL) is added (S)-2-((tert-butoxycarbonyl)amino)-2-(3-hydroxyadamantan-1-yl)acetic acid (29.3 g, 0.089 mol) and N,N-diisopropylethylamine (DIPEA, 62.6 mL, 0.359 mol) at 25-30°C and maintained for 10-15 minutes.[2] To this mixture, a 50% solution of T3P in DCM (28.6 g, 0.089 mol) is added over 15 minutes and the reaction is maintained for 2 hours.[2] After completion, water (200 mL) is added, and the organic layer is separated, washed with water and 5% aqueous NaHCO3, and then concentrated under vacuum to afford the crude amide intermediate.[2]

Step 2: Dehydration

The crude amide is dissolved in DCM (200 mL), and DIPEA (62.6 mL, 0.036 mol) is added, followed by two portions of a 50% solution of T3P in DCM (2 x 28.6 g, 0.089 mol) with a 7-hour interval at 25-30°C. The reaction is maintained for 24 hours.[2] Following the addition of water (300 mL), the organic layer is separated, washed with water and 5% aqueous NaHCO3, and concentrated under vacuum to yield the Boc-protected Saxagliptin precursor.[2]

Application in the Synthesis of Trovafloxacin: The Role of the Bicyclic Side Chain

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that features a unique (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane moiety at the C-7 position of the quinolone core. This substituent is crucial for its potent antibacterial activity, particularly against Gram-positive bacteria.[3]

Comparison with Other C-7 Side Chains in Fluoroquinolones

The C-7 substituent of fluoroquinolones plays a significant role in determining their antibacterial spectrum and potency. While piperazine and pyrrolidine rings are common, the rigid 3-azabicyclo[3.1.0]hexane in Trovafloxacin offers a distinct structural feature.

C-7 SubstituentExample DrugKey Activity Enhancement
3-Azabicyclo[3.1.0]hexane TrovafloxacinPotent activity against Gram-positive and anaerobic bacteria.[3]
PiperazineCiprofloxacinBroad-spectrum activity, particularly against Gram-negative bacteria.
PyrrolidineMoxifloxacinEnhanced activity against Gram-positive and atypical bacteria.

Table 2: Comparison of Different C-7 Side Chains in Fluoroquinolone Antibiotics.

The unique bicyclic structure of the side chain in Trovafloxacin contributes to its enhanced activity against certain pathogens compared to fluoroquinolones with more flexible C-7 substituents. This underscores the value of conformationally constrained building blocks like this compound in overcoming limitations of earlier generations of antibiotics.

Experimental Workflow: Synthesis of the Trovafloxacin Core

The synthesis of the key 3-azabicyclo[3.1.0]hexane intermediate for Trovafloxacin is a multi-step process. A general workflow is outlined below.

G cluster_0 Synthesis of the Bicyclic Core N-Cbz-3-pyrroline N-Cbz-3-pyrroline Cyclopropanation Cyclopropanation N-Cbz-3-pyrroline->Cyclopropanation Pyrrazolidine_intermediate Pyrrazolidine_intermediate Cyclopropanation->Pyrrazolidine_intermediate Thermolysis Thermolysis Pyrrazolidine_intermediate->Thermolysis Bicyclic_ester Bicyclic_ester Thermolysis->Bicyclic_ester Saponification Saponification Bicyclic_ester->Saponification Bicyclic_acid Bicyclic_acid Saponification->Bicyclic_acid Curtius_rearrangement Curtius_rearrangement Bicyclic_acid->Curtius_rearrangement Boc-protected_amine Boc-protected_amine Curtius_rearrangement->Boc-protected_amine Deprotection Deprotection Boc-protected_amine->Deprotection Final_diamine Final_diamine Deprotection->Final_diamine

Caption: General synthetic workflow for the 3-azabicyclo[3.1.0]hexane core of Trovafloxacin.

Signaling Pathways of Drug Action

To fully appreciate the significance of this compound as a building block, it is essential to understand the mechanism of action of the final drug products.

DPP-4 Inhibition by Saxagliptin

Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[4] By inhibiting DPP-4, Saxagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion, ultimately improving glycemic control.[4]

G cluster_0 Incretin Pathway in Glucose Homeostasis Food_Intake Food Intake Incretins GLP-1 & GIP Release Food_Intake->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Pancreas Pancreas Incretins->Pancreas Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control Glucagon_Secretion->Glucose_Control Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibits

Caption: Mechanism of action of Saxagliptin via DPP-4 inhibition.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV by Trovafloxacin

Trovafloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting their function, Trovafloxacin leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.[5]

G cluster_1 Bacterial DNA Replication and Repair Bacterial_DNA Bacterial DNA DNA_Gyrase DNA Gyrase Bacterial_DNA->DNA_Gyrase Topoisomerase_IV Topoisomerase IV Bacterial_DNA->Topoisomerase_IV DNA_Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->DNA_Supercoiling Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation DNA_Replication_Repair DNA Replication & Repair DNA_Supercoiling->DNA_Replication_Repair Chromosome_Segregation->DNA_Replication_Repair Cell_Death Bacterial Cell Death DNA_Replication_Repair->Cell_Death Trovafloxacin Trovafloxacin Trovafloxacin->DNA_Gyrase Inhibits Trovafloxacin->Topoisomerase_IV Inhibits

Caption: Mechanism of action of Trovafloxacin via inhibition of DNA gyrase and topoisomerase IV.

Conclusion

This compound stands out as a critical building block in modern pharmaceutical synthesis. Its incorporation into molecules like Saxagliptin and Trovafloxacin demonstrates the power of conformationally restricted scaffolds in achieving high potency and selectivity. The comparative data presented herein illustrates that while the choice of the core building block is paramount, the optimization of the surrounding synthetic methodology is equally crucial for developing efficient and robust manufacturing processes. For researchers and drug developers, a thorough understanding of the interplay between the structural features of such intermediates and the synthetic routes employed is essential for the successful development of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS Number: 208837-83-6). Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance. Researchers, scientists, and drug development professionals should integrate these procedures into their standard laboratory operating protocols.

Safety and Handling Profile

This compound is classified with the following hazard statements, indicating it can cause skin irritation, serious eye irritation, and respiratory irritation.[1] The GHS07 pictogram, signifying a warning, is associated with this compound.[1]

Hazard Statement Description
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Precautionary Statement Description
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocol: Disposal Procedure

The disposal of this compound must be handled as special waste and managed by a licensed disposal company.[2][3] Under no circumstances should this chemical be disposed of in standard laboratory drains or mixed with general waste.

Step-by-Step Disposal Guide:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn. This includes chemical-resistant gloves, a lab coat or chemical-protective suit, and safety goggles.[2] If there is a risk of dust or aerosol formation, a particle respirator should be used.[2]

  • Containerization:

    • For unused or surplus product, keep it in its original, suitable, and closed container for disposal.[2]

    • For contaminated materials (e.g., weighing boats, filter paper, gloves), place them in a clearly labeled, sealed container designated for chemical waste.

  • Waste Collection:

    • Collect and arrange for the disposal of the chemical without creating dust.[2]

    • Sweep up and shovel any solid waste, ensuring minimal dust generation.[2]

  • Labeling: Clearly label the waste container with the chemical name: "this compound" and its CAS number "208837-83-6". Include appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending collection by a licensed professional waste disposal service.[2]

  • Professional Disposal:

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the material.[2]

    • Provide the disposal company with the Safety Data Sheet (SDS) for the chemical.

    • Dispose of contaminated packaging as you would the unused product.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe containerize Place in a Labeled, Sealed Waste Container ppe->containerize storage Store in Designated Chemical Waste Area containerize->storage contact_disposal Contact Licensed Waste Disposal Service storage->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate, ensuring the safety of laboratory personnel and the integrity of research.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 208837-83-6 (Note: Other CAS numbers may exist for different isomers)[1]

  • Molecular Formula: C₁₀H₁₈N₂O₂[2]

  • Molecular Weight: 198.26 g/mol [2]

1. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Adherence to the following PPE guidelines is mandatory.

Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Receiving/Storage General laboratory ventilationNitrile rubber glovesSafety glasses with side-shieldsNot required for sealed containersLaboratory coat
Weighing/Dispensing Chemical fume hood or ventilated balance enclosureNitrile rubber glovesSafety glasses with side-shields and face shieldN95 respirator or higher if dust is generatedLaboratory coat
Active Handling/Synthesis Chemical fume hoodNitrile rubber glovesChemical safety goggles and face shieldNot required if handled in a fume hoodLaboratory coat
Spill Cleanup Chemical fume hood or area with increased ventilationHeavy-duty nitrile or butyl rubber glovesChemical safety goggles and face shieldAir-purifying respirator with appropriate cartridgesChemical-resistant apron or coveralls

2. Experimental Protocols: Handling and Storage

Proper handling and storage are crucial to maintain the chemical's integrity and prevent exposure.

2.1. Receiving and Storage:

  • Upon receipt, inspect the container for damage or leaks.

  • Store in a cool, dry, and dark place.[4] Recommended storage temperatures are between 2-8°C.[4]

  • Keep the container tightly sealed in a dry and well-ventilated place.[4]

  • Store under an inert atmosphere.

2.2. Weighing and Dispensing:

  • Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.

  • Use dedicated, clean spatulas and weighing boats.

  • Avoid creating dust during handling.[3]

  • Close the container tightly immediately after use.

2.3. Use in Synthesis:

  • All reactions involving this compound must be conducted in a certified chemical fume hood.

  • Ensure all glassware is clean and dry.

  • Use appropriate personal protective equipment as outlined in the table above.

  • In case of accidental contact, follow the first aid measures in Section 4.

3. Disposal Plan

Dispose of all waste containing this compound in accordance with local, state, and federal regulations.

3.1. Waste Segregation:

  • Solid Waste: Collect unused product, contaminated weighing boats, and disposable labware in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect reaction residues and contaminated solvents in a separate, labeled hazardous liquid waste container. Do not pour down the drain.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as solid hazardous waste.[3]

3.2. Disposal Procedure:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Store waste containers in a designated satellite accumulation area.

  • Contact a licensed professional waste disposal service for pickup and disposal.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

4. Emergency Procedures

4.1. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]

4.2. Spill Response:

  • Evacuate the area and restrict access.

  • Ensure adequate ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material without creating dust and place it in a labeled hazardous waste container.[3]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

5. Logical Workflow for Handling and Disposal

The following diagram illustrates the standard operating procedure for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.